3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline
Beschreibung
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Eigenschaften
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZAZOXRKPNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649652 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-79-5 | |
| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline from 3-aminobenzamidoxime
This guide provides a comprehensive, technically-grounded methodology for the synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, a valuable heterocyclic building block in medicinal chemistry and materials science. The described pathway commences with the readily accessible starting material, 3-aminobenzamidoxime, and proceeds through a robust and efficient two-step, one-pot procedure involving O-acylation and subsequent intramolecular cyclodehydration. The narrative emphasizes the chemical principles behind each step, offering insights into reagent selection, reaction control, and validation, tailored for researchers and professionals in drug development.
Synthetic Strategy and Core Principles
The formation of the 1,2,4-oxadiazole ring system from an amidoxime is a cornerstone of heterocyclic chemistry. The most prevalent and reliable method involves the acylation of the amidoxime followed by a cyclization event that eliminates a molecule of water.[1][2] Our strategy leverages this classical approach for the synthesis of the target compound.
The synthesis is structured as follows:
-
Step 1: O-Acylation: The nucleophilic oxygen of the 3-aminobenzamidoxime attacks an appropriate chloroacetylating agent, forming an O-acylamidoxime intermediate. This step is crucial for priming the molecule for cyclization.
-
Step 2: Intramolecular Cyclodehydration: The O-acylated intermediate undergoes a base- or heat-induced intramolecular cyclization to form the stable, aromatic 1,2,4-oxadiazole ring, yielding the final product.[3]
This synthetic design is often performed as a one-pot reaction, enhancing efficiency by avoiding the isolation of the potentially unstable acylated intermediate.
Caption: Overall synthetic pathway from the starting material to the final product.
Reagent Selection and Rationale
Starting Material: 3-aminobenzamidoxime
3-aminobenzamidoxime serves as the foundational scaffold, providing the necessary amine and amidoxime functionalities. The amidoxime group (-C(NH₂)=NOH) is the key player in the formation of the oxadiazole ring. While commercially available, it can be readily synthesized from 3-aminobenzonitrile by reaction with hydroxylamine, a standard and well-documented transformation.[4][5]
Acylating Agent: Chloroacetic Anhydride
To introduce the required chloromethyl side chain, a reactive chloroacetyl source is necessary. The primary candidates are chloroacetyl chloride and chloroacetic anhydride.
-
Chloroacetyl Chloride: Highly reactive, but its reaction can be vigorous and produces hydrochloric acid (HCl) as a byproduct, which may require scavenging with a non-nucleophilic base (e.g., pyridine) to prevent unwanted side reactions with the aniline moiety.
-
Chloroacetic Anhydride: Offers a more controlled and milder reaction.[6][7] The byproduct is chloroacetic acid, which is less aggressive than HCl. For this guide, chloroacetic anhydride is selected as the superior reagent for achieving higher yields and better reaction control.
Detailed Experimental Protocol
This section outlines a detailed, self-validating protocol for the synthesis. The procedure is designed as a one-pot synthesis to maximize efficiency.
Materials and Equipment
-
3-aminobenzamidoxime
-
Chloroacetic anhydride
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Ice bath
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup (O-Acylation):
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzamidoxime (1.0 eq) in anhydrous dioxane (or THF) to a concentration of approximately 0.2 M.
-
Cool the resulting solution in an ice bath to 0-5 °C.
-
In a separate flask, dissolve chloroacetic anhydride (1.1 eq) in a minimal amount of anhydrous dioxane.
-
Add the chloroacetic anhydride solution dropwise to the cooled, stirring solution of 3-aminobenzamidoxime over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The formation of the O-acylamidoxime intermediate can be monitored by TLC.
-
-
Cyclodehydration:
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 101 °C for dioxane).
-
Maintain the reflux for 4-8 hours. The progress of the cyclization to the 1,2,4-oxadiazole should be monitored by TLC until the intermediate spot has been completely consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining chloroacetic acid.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Data Presentation and Characterization
The following table summarizes typical quantitative data for this synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| 3-aminobenzamidoxime | 1.51 g (10.0 mmol, 1.0 eq) | Starting material. |
| Chloroacetic anhydride | 1.88 g (11.0 mmol, 1.1 eq) | Acylating agent. |
| Anhydrous Dioxane | 50 mL | Reaction solvent. |
| Reaction Conditions | ||
| Acylation Temperature | 0 °C to Room Temperature | Initial acylation step. |
| Cyclization Temperature | ~101 °C (Reflux) | Thermal cyclodehydration. |
| Reaction Time | 6-12 hours (total) | Monitored by TLC. |
| Product | ||
| Product Name | 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline | |
| Appearance | Off-white to pale yellow solid | |
| Yield | 1.58 g (75%) | Typical isolated yield after purification. |
| Melting Point | 125-128 °C | Expected range. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H), 7.25 (t, 1H), 7.05 (d, 1H), 6.80 (d, 1H), 5.40 (s, 2H, -NH₂), 5.10 (s, 2H, -CH₂Cl) | Expected chemical shifts (ppm). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.1, 166.5, 149.2, 131.0, 129.8, 118.5, 116.0, 112.9, 35.5 | Expected chemical shifts (ppm). |
Mechanistic Insight
The transformation proceeds via a well-established mechanism for 1,2,4-oxadiazole synthesis.
Caption: Key mechanistic events in the two-step synthesis.
-
O-Acylation: The hydroxyl oxygen of the amidoxime, being the most nucleophilic heteroatom, attacks one of the carbonyl carbons of chloroacetic anhydride. This results in the formation of a tetrahedral intermediate which collapses to yield the O-chloroacetylated amidoxime and a molecule of chloroacetic acid.
-
Cyclodehydration: Under thermal conditions, the nitrogen atom of the amidine's -NH₂ group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group. This forms a five-membered ring intermediate. Subsequent elimination of a water molecule from this intermediate results in the formation of the thermodynamically stable aromatic 1,2,4-oxadiazole ring system.[1][3]
Safety and Handling
-
Chloroacetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dioxane/THF: Flammable solvents. Avoid open flames and ensure proper ventilation. Dioxane can form explosive peroxides upon storage; use only freshly opened or tested solvent.
-
General Precautions: Perform all operations in a fume hood. Dispose of chemical waste according to institutional guidelines.
Conclusion
The synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline from 3-aminobenzamidoxime is a robust and high-yielding process when conducted under controlled conditions. The one-pot acylation-cyclodehydration sequence using chloroacetic anhydride in a suitable solvent like dioxane is an efficient and scalable method. This guide provides the necessary technical detail, theoretical grounding, and practical insights for researchers to successfully execute this synthesis and utilize the product in further drug discovery and development programs.
References
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. ResearchGate. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Some synthetic approaches to oxadiazole molecules. ResearchGate. [Link]
-
3-amino Benzamidoxime. Anward. [Link]
- Process for producing benzamidoximes.
- Method for synthesizing chloroacetic anhydride.
- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.
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- 7. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
Spectroscopic and Synthetic Elucidation of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline: A Technical Guide
This technical guide provides an in-depth analysis of the synthesis and spectroscopic characterization of the novel heterocyclic compound, 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,4-oxadiazole scaffold in a wide array of pharmacologically active agents. The strategic incorporation of a reactive chloromethyl group and a versatile aniline moiety offers a valuable platform for further chemical modifications and the exploration of new biological targets.
This document will detail a probable synthetic route, followed by a comprehensive interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust and practical resource for scientists in the field.
Synthesis of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and effective strategy involves the cyclization of an O-acyl amidoxime intermediate. The proposed synthesis of the title compound leverages this approach, starting from commercially available 3-aminobenzonitrile.
Synthetic Protocol
A plausible and efficient synthesis is a two-step process:
-
Formation of 3-aminobenzamidoxime: 3-Aminobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate, in an alcoholic solvent. This reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile carbon, yielding the corresponding amidoxime.
-
Acylation and Cyclization: The 3-aminobenzamidoxime is then acylated with chloroacetyl chloride, followed by a thermal or base-catalyzed cyclization. The acylation occurs at the oxygen of the amidoxime, forming an O-acyl intermediate which readily undergoes dehydrative cyclization to form the 1,2,4-oxadiazole ring.
Caption: Synthetic workflow for 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline.
Experimental Rationale
The choice of a two-step, one-pot reaction starting from the amidoxime is often preferred for its efficiency and good to excellent yields.[1] The use of pyridine as a base in the second step serves to neutralize the HCl generated during the acylation, preventing unwanted side reactions with the aniline amino group. Thermal conditions for the cyclization are typically sufficient to drive the dehydration and ring-closure.
Spectroscopic Characterization
The structural confirmation of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation. The molecular formula for this compound is C₉H₈ClN₃O, with a molecular weight of 209.64 g/mol .[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For the title compound, both ¹H and ¹³C NMR spectra will provide critical information.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the chloromethyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.4 | Triplet | 1H | H-5' | Coupling to H-4' and H-6'. |
| ~6.8-7.1 | Multiplet | 3H | H-2', H-4', H-6' | Complex coupling patterns typical of a meta-substituted aniline ring. |
| ~4.8 | Singlet | 2H | -CH₂Cl | Protons on the carbon adjacent to the electron-withdrawing chlorine and oxadiazole ring. |
| ~3.8 | Broad Singlet | 2H | -NH₂ | Protons of the primary amine, often broad due to quadrupole effects and exchange. |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.
The carbon NMR spectrum will complement the ¹H NMR data, confirming the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C-5 | Carbon in the oxadiazole ring bonded to the chloromethyl group. |
| ~168 | C-3 | Carbon in the oxadiazole ring bonded to the aniline ring. |
| ~148 | C-1' | Aromatic carbon bearing the amino group. |
| ~130 | C-5' | Aromatic CH carbon. |
| ~125 | C-3' | Aromatic carbon attached to the oxadiazole ring. |
| ~118-122 | C-2', C-4', C-6' | Aromatic CH carbons. |
| ~40 | -CH₂Cl | Carbon of the chloromethyl group. |
Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.
Caption: Correlation of molecular structure with expected NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule.
| Frequency (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3450-3300 | N-H stretch | Medium, two bands | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Medium | Aromatic C-H |
| 1620-1580 | C=N stretch | Medium to Strong | Oxadiazole ring |
| 1600-1450 | C=C stretch | Medium to Strong | Aromatic ring |
| 1250-1020 | C-O stretch | Strong | Oxadiazole ring |
| 800-600 | C-Cl stretch | Strong | Chloromethyl group |
The presence of two distinct N-H stretching bands is characteristic of a primary amine.[4] The C=N and C-O stretching frequencies are indicative of the 1,2,4-oxadiazole heterocycle.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, Electron Ionization (EI) would likely be employed.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 209, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z 211 with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic signature.
-
Key Fragmentation Pathways:
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
This technical guide has outlined a probable synthetic route and a detailed spectroscopic analysis for 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline. The provided data, based on established principles of organic chemistry and spectroscopy, serves as a comprehensive reference for researchers working with this compound and its derivatives. The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this versatile chemical entity.
References
-
K. Vinaya, et al. (2019). An efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles via a two-component reaction of gem-dibromomethylarenes with amidoximes. Pharmaceuticals, 13(111). Available at: [Link]
- Palmer, J. T., et al. (Year not available). Synthesis of β-substituted 1,2,4-oxadiazole butanoic acids. Journal of Medicinal Chemistry. (Specific citation details not fully available in search results)
-
MDPI. (2020). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Available at: [Link]
-
ACS Publications. (Year not available). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 421-435. Available at: [Link]
-
DC Chemicals. (n.d.). 3-(5-Chloromethyl-[1][7][8]oxadiazol-3-yl)aniline. Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Regioselective chlorination and bromination of unprotected anilines. Available at: [Link]
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MassBank. (2024). MSBNK-UvA_IBED-UI000201. Available at: [Link]
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Rasayan Journal of Chemistry. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... Available at: [Link]
-
Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[1][7][8]oxadiazol-3-yl)-aniline. Available at: [Link]
-
ResearchGate. (n.d.). 2-(4-fluorophenyl)-pyridine(A); Novel amine analogues of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Available at: [Link]
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An In-Depth Technical Guide to 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Lacking extensive discrete documentation, this whitepaper constructs a detailed chemical profile by analyzing its core functional components: the aniline moiety, the 1,2,4-oxadiazole ring, and the reactive chloromethyl group. This document covers predicted physicochemical properties, a probable synthetic pathway, detailed protocols for analytical characterization, and a discussion of its reactivity and potential applications as a versatile building block in drug discovery.
Introduction: A Molecule of Synthetic Potential
3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline (CAS No. 6595-79-5) is a trifunctional molecule poised for a significant role in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structure combines three key features that define its chemical behavior and utility:
-
A Nucleophilic Aniline Core: The primary aromatic amine group (aniline) serves as a key nucleophile and a common structural motif in a vast number of bioactive molecules.[1][2]
-
A Metabolically Stable Oxadiazole Ring: The 1,2,4-oxadiazole ring is a five-membered heterocycle recognized for its high thermal and chemical resistance.[3] In medicinal chemistry, it is often employed as a bioisostere for ester and amide groups, enhancing metabolic stability and other pharmacokinetic properties.
-
An Electrophilic Chloromethyl Group: The chloromethyl substituent is a reactive electrophilic site, enabling a wide range of derivatization through nucleophilic substitution reactions.[4] This "handle" is crucial for building molecular complexity and exploring structure-activity relationships (SAR).[4][5]
This guide will systematically deconstruct the molecule to provide researchers with the foundational knowledge required for its effective use in the laboratory.
Predicted Physicochemical & Structural Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its constituent parts.
| Property | Predicted Value / Information | Rationale & Key Considerations |
| Molecular Formula | C₉H₈ClN₃O | Derived from structural analysis.[6][7] |
| Molecular Weight | 209.63 g/mol | Calculated from the molecular formula.[7] |
| Appearance | Solid | Expected for a substituted aromatic compound of this molecular weight.[7] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethyl Acetate, Chloroform); Poorly soluble in water. | The aromatic and heterocyclic nature suggests solubility in common organic solvents, while the aniline group offers slight polarity. 1,2,4-oxadiazole derivatives are generally soluble in such solvents.[8] |
| pKa (Anilinium ion) | ~3-4 | Aniline is a weak base.[2] The electron-withdrawing nature of the meta-substituted oxadiazole ring is expected to decrease the basicity (lower the pKa) of the aniline nitrogen compared to unsubstituted aniline (pKa ~4.6). |
| Aromaticity | Moderate | The 1,2,4-oxadiazole ring possesses a lower degree of aromaticity compared to its 1,3,4-isomer, influencing its reactivity.[8] |
| Reactivity Centers | 1. Aniline Nitrogen (Nucleophilic) 2. Chloromethyl Carbon (Electrophilic) 3. Aromatic Ring (Electrophilic Substitution) | The primary amine allows for acylation, alkylation, and diazotization. The chloromethyl group is primed for Sₙ2 reactions. The aniline activates the aromatic ring towards further substitution.[2][4] |
Synthesis and Reaction Pathways
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in chemical literature. The most common and logical pathway involves the cyclization of an amidoxime with an activated carboxylic acid derivative.[9][10][11]
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 3-aminobenzonitrile.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthetic Protocol
PART A: Synthesis of 3-Amino-N'-hydroxybenzamidine (Amidoxime Intermediate)
-
Reaction Setup: To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 4-8 hours.
-
Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude amidoxime.
-
Purification: The product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure amidoxime intermediate.
PART B: Synthesis of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
-
Reaction Setup: Dissolve the 3-amino-N'-hydroxybenzamidine (1.0 eq) from Part A in a dry, aprotic solvent such as dioxane or THF under an inert atmosphere (e.g., Nitrogen). Add a suitable base, such as pyridine (2.0 eq).
-
Acylation: Cool the mixture in an ice bath (0°C). Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux. The cyclization step is often promoted by heat and can take several hours.[12] Monitor by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield the final compound.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.[13]
Caption: Standard workflow for analytical characterization.
Spectroscopic & Chromatographic Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: Provides the definitive structural framework of the molecule.[13]
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
-
Expected ¹H NMR Signals:
-
Singlet (~4.5-5.0 ppm): Corresponding to the two protons of the chloromethyl (-CH₂Cl) group.
-
Multiplets (~6.5-7.5 ppm): Aromatic protons of the meta-substituted aniline ring.
-
Broad Singlet (~5.0-6.0 ppm): Protons of the amine (-NH₂) group (exchangeable with D₂O).
-
-
Expected ¹³C NMR Signals:
-
Aliphatic carbon (~40-50 ppm): Chloromethyl carbon.
-
Aromatic carbons (~110-150 ppm): Carbons of the aniline ring.
-
Heterocyclic carbons (~160-175 ppm): C3 and C5 carbons of the oxadiazole ring.
-
Mass Spectrometry (MS)
-
Purpose: Confirms the molecular weight of the compound.[13]
-
Protocol:
-
Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
-
Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 210.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% intensity of the M peak).
High-Performance Liquid Chromatography (HPLC)
-
Purpose: Assesses the purity of the synthesized compound.[13]
-
Protocol:
-
Dissolve the sample (~0.5 mg/mL) in the mobile phase.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Monitor the elution profile with a UV detector (e.g., at 254 nm).
-
-
Expected Result: A single major peak, indicating high purity. The area of this peak relative to the total area of all peaks should be ≥95%.
Infrared (IR) Spectroscopy
-
Purpose: Identifies key functional groups.[13]
-
Protocol:
-
Analyze the solid sample directly using an ATR (Attenuated Total Reflectance) accessory.
-
-
Expected Absorption Bands:
-
~3300-3500 cm⁻¹ (doublet): N-H stretching of the primary amine.
-
~1600-1650 cm⁻¹: C=N stretching of the oxadiazole ring.
-
~1450-1600 cm⁻¹: C=C stretching of the aromatic ring.
-
~1000-1200 cm⁻¹: C-O-C stretching within the oxadiazole ring.
-
~650-800 cm⁻¹: C-Cl stretching of the chloromethyl group.
-
Chemical Reactivity and Applications in Drug Development
The true value of 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline lies in its trifunctional nature, which allows for selective and sequential modifications.
Key Reactions
-
Nucleophilic Substitution at the Chloromethyl Group: This is the most prominent reaction pathway. The chloromethyl group is a potent electrophile, readily reacting with a wide range of nucleophiles (N-, O-, and S-based) to introduce diverse functionalities. This is a critical step for building libraries of compounds for SAR studies.[4]
-
Reactions of the Aniline Moiety: The primary amine can undergo standard aniline chemistry:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -CN, -Halogen) via Sandmeyer reactions.[2]
-
-
Electrophilic Aromatic Substitution: The amine group is an activating, ortho-, para-directing group.[2] This allows for further substitution on the aniline ring, although steric hindrance from the oxadiazole moiety may favor substitution at the positions ortho to the amine.
Role in Drug Discovery
Aniline and its derivatives are foundational structures in a multitude of approved drugs.[1][14] However, the aniline motif itself can be a metabolic liability, leading to potential toxicity.[15][16] The 1,2,4-oxadiazole ring is often incorporated into drug candidates to improve their pharmacokinetic profile due to its stability and ability to participate in hydrogen bonding.[3]
This compound serves as an ideal starting point for creating novel drug candidates by:
-
Scaffold Decoration: Using the chloromethyl group as an anchor point to attach various R-groups.
-
Modulation of Physicochemical Properties: Modifying the aniline group to fine-tune properties like solubility, pKa, and receptor binding interactions.
-
Bioisosteric Replacement: The entire molecule can be used as a larger, functionalized building block to replace other chemical motifs in known active compounds.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be inferred from its functional groups.[17]
-
Aniline Moiety: Aniline and its derivatives are toxic if swallowed, in contact with skin, or if inhaled.[18] They are suspected of causing genetic defects and cancer and can cause damage to organs through prolonged exposure.
-
Chloromethyl Group: As an alkylating agent, it is likely to be corrosive and an irritant to the skin, eyes, and respiratory system.[4]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]
-
Avoid inhalation of dust and contact with skin and eyes.[18]
-
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[19]
Conclusion
3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline is a strategically designed chemical intermediate with significant potential for synthetic and medicinal chemistry. By understanding the distinct reactivity of its three core functional groups, researchers can leverage this molecule to efficiently construct complex chemical libraries. Its combination of a stable heterocyclic core and two versatile reactive sites makes it a valuable tool for the development of novel therapeutics and other advanced materials. Rigorous analytical characterization and strict adherence to safety protocols are paramount when working with this potent and versatile compound.
References
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- A Comparative Guide to the Physical Properties of 1,2,4- and 1,3,4-Oxadiazole Isomers. Benchchem.
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- Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed.
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3-(5-CHLOROMETHYL-[8][9][21]OXADIAZOL-3-YL)-ANILINE Safety Data Sheets. Echemi.
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3-(5-Chloromethyl-[8][9][21]oxadiazol-3-yl)aniline. DC Chemicals.
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- SAFETY D
- Safety Data Sheet: 4-(1,2,4-Oxadiazol-3-yl)aniline. Angene Chemical.
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3-(5-Chloromethyl-[8][9][21]oxadiazol-3-yl)-aniline. CymitQuimica.
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4-(5-CHLOROMETHYL-[8][9][21]OXADIAZOL-3-YL)-ANILINE. ChemicalBook.
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4-(5-Chloromethyl-[8][9][21]oxadiazol-3-yl)-aniline. Oakwood Chemical.
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3-(5-Chloromethyl-oxadiazol-3-yl)-aniline CAS 6595-79-5
An In-Depth Technical Guide to 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline (CAS 6595-79-5): Synthesis, Properties, and Applications in Drug Discovery
Introduction
3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, registered under CAS number 6595-79-5, is a strategically designed chemical scaffold of significant interest to the pharmaceutical and life sciences sectors. Its structure is deceptively simple, yet it embodies a powerful combination of functionalities that make it a highly valuable building block in modern drug discovery. The molecule integrates three key features: a stable, aromatic 1,2,4-oxadiazole core, a nucleophilic aniline moiety, and a reactive chloromethyl group.
The 1,2,4-oxadiazole ring is a well-established "privileged" substructure in medicinal chemistry. It is recognized as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable physicochemical properties.[1][2] This five-membered heterocycle is a common motif in a wide array of biologically active compounds, including those with antimicrobial, anti-inflammatory, and antitumor properties.[3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline. We will delve into its physicochemical characteristics, present a robust and mechanistically sound synthetic protocol, explore its versatile reactivity, and contextualize its strategic application in the generation of compound libraries for high-throughput screening and lead optimization.
Physicochemical Properties and Structural Analysis
The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. The structural arrangement of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline—an electron-poor oxadiazole ring flanked by a nucleophilic aniline and an electrophilic chloromethyl group—creates a molecule with distinct and exploitable characteristics.
| Property | Value | Source |
| CAS Number | 6595-79-5 | [4] |
| Molecular Formula | C₉H₈ClN₃O | [4][5] |
| Molecular Weight | 209.64 g/mol | [4][5] |
| Appearance | Solid (inferred) | N/A |
| Purity | ≥97% (typical commercial) | [4] |
| Predicted Melting Point | ~115 °C (based on 4-isomer) | [6] |
| Predicted pKa | 1.87 ± 0.10 (most acidic) | [6] |
| Predicted LogP | 2.64 | [7] |
Structural Insights:
-
1,2,4-Oxadiazole Core: This aromatic heterocycle is planar and electron-deficient, contributing to the overall rigidity and electronic character of the molecule. Its bioisosteric relationship with amides provides a pathway to design molecules with improved pharmacokinetic profiles.[1]
-
Aniline Moiety: The amino group at the meta-position of the phenyl ring is a versatile nucleophilic handle. Its basicity is reduced by the electron-withdrawing effect of the attached oxadiazole ring system. This site is primed for a variety of chemical transformations, including acylation, sulfonylation, and alkylation.
-
Chloromethyl Group: This is a classic electrophilic handle. The carbon atom is susceptible to nucleophilic attack (S N 2 reactions), making it an ideal site for introducing diverse functional groups or for covalently linking the molecule to biological targets.
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry. The most reliable and widely adopted strategy is the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[1] This "[4+1]" approach provides a logical and efficient pathway to the target compound.
The proposed synthesis proceeds in two key stages, starting from commercially available 3-aminobenzonitrile.
Experimental Protocol: Synthesis of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
Causality: This protocol is designed for efficiency and control. The two-step, one-pot acylation/cyclization from the amidoxime minimizes the isolation of the potentially unstable O-acyl intermediate. The choice of a non-nucleophilic base like diisopropylethylamine (DIPEA) is critical to prevent side reactions with the highly reactive chloroacetyl chloride.[8] Toluene is selected as the solvent for the cyclization step due to its high boiling point, which provides the necessary thermal energy to drive the dehydration and ring closure.[8]
Step 1: Synthesis of N'-hydroxy-3-aminobenzimidamide (Amidoxime Precursor)
-
To a stirred solution of 3-aminobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.
Step 2: Acylation and Cyclodehydration to form 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
-
Dissolve the crude N'-hydroxy-3-aminobenzimidamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.2 eq) to the solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the amidoxime.
-
Evaporate the solvent under reduced pressure. To the resulting residue, add toluene.
-
Heat the toluene mixture to reflux (approx. 110 °C) overnight to effect the cyclodehydration.[8]
-
After cooling, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove any remaining acid and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the chloromethyl singlet in the ¹H NMR spectrum (~4.8 ppm) and the correct molecular ion peak in the mass spectrum are key validation checkpoints.
Chemical Reactivity and Derivatization Potential
The synthetic value of this molecule lies in its "dual-handle" nature, offering two distinct and orthogonal sites for chemical modification. This allows for the systematic and combinatorial elaboration of the core scaffold, a cornerstone of modern medicinal chemistry.[9]
-
Reactions at the Chloromethyl Group: This site is a potent electrophile for S N 2 reactions. Its utility is vast, enabling the introduction of a wide range of functionalities.
-
Amination: Reaction with primary or secondary amines yields amino-methyl derivatives, introducing basic centers that can be crucial for solubility and target engagement.
-
Thiolation: Reaction with thiols provides stable thioethers, a common linkage in various bioactive molecules.
-
Azide Formation: Substitution with sodium azide installs an azido-methyl group, which is a key precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[10] This bioorthogonal reaction is exceptionally powerful for linking the scaffold to other complex molecules or biomolecules.
-
-
Reactions at the Aniline Moiety: The nucleophilic amino group readily participates in reactions with electrophiles.
-
Acylation: Reaction with acid chlorides or activated carboxylic acids forms stable amide bonds, a fundamental linkage in peptidomimetics and many small molecule drugs.[11]
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another critical functional group in medicinal chemistry known for its hydrogen bonding capabilities and metabolic stability.
-
Strategic Applications in Drug Discovery
The structural features of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline position it as a high-value asset in the early stages of drug discovery, from hit identification to lead optimization.[12]
-
Building Block for Combinatorial Libraries: The molecule's dual reactivity allows for its use in diversity-oriented synthesis. By systematically varying the substituents added at both the aniline and chloromethyl positions, large and diverse libraries of novel compounds can be rapidly generated for screening against various biological targets.[9]
-
Fragment-Based Drug Discovery (FBDD): The core itself can be viewed as a fragment. The reactive chloromethyl group is particularly intriguing for FBDD campaigns targeting proteins with nucleophilic residues (e.g., cysteine, lysine) in or near the binding pocket, enabling the formation of covalent inhibitors with high potency and selectivity.
-
Scaffold for Targeted Therapies: Based on the extensive pharmacology of the 1,2,4-oxadiazole nucleus, derivatives of this compound are promising candidates for development as anticancer, antibacterial, or antiviral agents.[13][14] The aniline portion can be tailored to engage with specific receptor pockets, while the other side of the molecule can be modified to tune physicochemical properties or add further interaction points.
Handling, Safety, and Toxicology Profile
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific, comprehensive safety data sheet (SDS) for CAS 6595-79-5 is not widely published, a reliable hazard assessment can be constructed based on the known toxicology of its constituent functional groups (aniline, alkyl chlorides) and data from closely related analogs.
| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.H311+H331: Toxic in contact with skin or if inhaled. | P261, P264, P270, P280[5] |
| Skin/Eye Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation. | P280, P302+P352, P305+P351+P338[5][15] |
| Sensitization | H317: May cause an allergic skin reaction. | P272, P280[16] |
| Long-Term Effects | H341: Suspected of causing genetic defects.H351: Suspected of causing cancer. | P201, P202, P308+P313[16][17] |
Safe Handling Protocol:
-
Engineering Controls: All manipulations of solid and dissolved material must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a minimum, consider double-gloving), and splash-proof safety goggles or a face shield at all times.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring solids. Handle and open containers with care. After handling, wash hands and any exposed skin thoroughly.[16][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline is more than just a chemical intermediate; it is a purpose-built tool for accelerating drug discovery. Its synthesis is straightforward, leveraging established heterocyclic chemistry. Its true power is derived from its dual-handle reactivity, which allows for the efficient construction of diverse molecular architectures. The inherent biological relevance of the 1,2,4-oxadiazole core, combined with the strategic placement of reactive and nucleophilic sites, makes this compound an exceptionally valuable scaffold for generating novel chemical entities with high therapeutic potential. For research teams engaged in hit-to-lead campaigns, this molecule offers a reliable and versatile starting point for innovation.
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
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Hagel, M., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 259-268. Available at: [Link]
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Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(5), 376-410. Available at: [Link]
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Singh, S., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 100843. Available at: [Link]
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Kuppusamy, R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 365-372. Available at: [Link]
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He, X., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(8), 803-815. Available at: [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aniline. Available at: [Link]
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Kuppusamy, R., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]
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MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Available at: [Link]
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Kumar, V., et al. (2019). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-13. Available at: [Link]
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ResearchGate. (2015). Synthesis of 1,2,4-oxadiazoles (a review). Available at: [Link]
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Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[1][3][18]oxadiazol-3-yl)-aniline. Available at: [Link]
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MDPI. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Available at: [Link]
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Angene Chemical. (2021). Safety Data Sheet: 4-(1,2,4-Oxadiazol-3-yl)aniline. Available at: [Link]
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Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]
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da Silva, E. T., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals, 15(12), 1469. Available at: [Link]
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Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. Available at: [Link]
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Patel, R. P., et al. (2013). A facile amidation of chloroacetyl chloride using DBU. Journal of Saudi Chemical Society, 17(1), 121-125. Available at: [Link]
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Structure Elucidation of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. Addressed to researchers and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers an integrated strategy, blending foundational spectroscopic principles with practical, field-tested insights. We will navigate the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to unambiguously confirm the molecular structure. Each section is designed as a self-validating module, detailing not only the experimental protocols but also the scientific rationale behind each step, ensuring a robust and reproducible elucidation process.
Introduction: The Significance of the Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The title compound, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, combines this versatile heterocycle with an aniline fragment, a common pharmacophore, and a reactive chloromethyl group, which can serve as a handle for further synthetic modifications. Accurate and unequivocal structure determination is the bedrock upon which all subsequent biological and medicinal chemistry studies are built. This guide provides a systematic approach to achieve this critical milestone.
Integrated Strategy for Structure Elucidation
The elucidation of a novel molecular structure is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and it is the convergence of this information that leads to a confident structural assignment. Our approach is hierarchical, beginning with the determination of the molecular mass and formula, followed by the identification of functional groups, and culminating in the detailed mapping of the carbon-hydrogen framework.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Experience: Mass spectrometry is the initial and most critical step. It provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition, thereby constraining the possible molecular formulas. The choice of ionization technique is paramount; while Electron Ionization (EI) provides valuable fragmentation data, a soft ionization technique like Electrospray Ionization (ESI) is often preferable for obtaining a clear molecular ion peak, especially for polar molecules like anilines.
Predicted Mass Spectrum Data
-
Molecular Formula: C₉H₈ClN₃O
-
Molecular Weight: 209.64 g/mol
-
Predicted m/z (ESI-MS): 210.0378 [M+H]⁺, 212.0348 [M+H]⁺ (due to ³⁷Cl isotope)
-
Isotopic Pattern: A characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, indicative of the presence of a single chlorine atom.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.[3]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to facilitate the protonation of the aniline nitrogen.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use the instrument's software to calculate the elemental composition.
Fragmentation Analysis (EI-MS)
Under electron impact conditions, the molecule is expected to fragment in a predictable manner, providing further structural confirmation. The fragmentation pattern is dictated by the stability of the resulting ions.
Caption: Predicted EI-MS fragmentation pathway.
The primary fragmentation is anticipated to be the loss of the chloromethyl radical or a chlorine radical, leading to stable cationic species.[4] Cleavage of the oxadiazole ring can also occur. The observation of a fragment at m/z 92 would be indicative of the aniline moiety.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Trustworthiness: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. The presence or absence of specific absorption bands provides a high degree of confidence in the assigned structure.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp (doublet) | N-H stretching (primary amine) |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 1620-1580 | Strong | N-H bending (scissoring) and C=C stretching |
| 1610-1590 | Medium | C=N stretching (oxadiazole ring) |
| 1250-1200 | Strong | C-O-C stretching (oxadiazole ring) |
| 750-700 | Strong | C-Cl stretching |
| 880-820 | Strong | C-H out-of-plane bending (meta-disubstituted benzene) |
Table 1: Predicted IR absorption frequencies for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.[5] The strong absorption corresponding to the C-Cl stretch and the characteristic bands for the oxadiazole ring and the substituted benzene ring would provide compelling evidence for the proposed structure.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to sample analysis to subtract the absorbance of air.
-
Data Analysis: Identify the characteristic absorption bands and compare them with standard correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Authoritative Grounding: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. Two-dimensional NMR techniques like COSY and HSQC can be employed to establish connectivity between protons and carbons.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t, J = 7.8 Hz | 1H | H-5' |
| ~7.05 | s | 1H | H-2' |
| ~6.85 | d, J = 7.6 Hz | 1H | H-6' |
| ~6.70 | d, J = 8.0 Hz | 1H | H-4' |
| ~5.50 | s | 2H | -NH₂ |
| ~5.00 | s | 2H | -CH₂Cl |
Table 2: Predicted ¹H NMR chemical shifts.
Causality behind Predictions:
-
The aromatic protons of the aniline ring are expected to appear in the range of 6.5-7.5 ppm. The meta-substitution pattern will give rise to a characteristic set of splitting patterns (a triplet and three doublets, or a singlet and three other signals depending on the resolution and coupling constants).
-
The amine protons (-NH₂) will likely appear as a broad singlet around 5.5 ppm in DMSO-d₆, a solvent known to slow down proton exchange.
-
The methylene protons (-CH₂Cl) are adjacent to an electronegative chlorine atom and the oxadiazole ring, which will shift their signal downfield to approximately 5.0 ppm. This will be a sharp singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C5 (oxadiazole) |
| ~163.5 | C2 (oxadiazole) |
| ~149.0 | C3' (C-NH₂) |
| ~130.0 | C5' |
| ~125.0 | C1' |
| ~118.0 | C6' |
| ~115.0 | C4' |
| ~112.0 | C2' |
| ~40.0 | -CH₂Cl |
Table 3: Predicted ¹³C NMR chemical shifts.
Causality behind Predictions:
-
The two carbons of the 1,3,4-oxadiazole ring are highly deshielded and are expected to resonate at approximately 163-165 ppm.[2]
-
The carbon atom of the aniline ring attached to the nitrogen (C3') will be shifted downfield to around 149 ppm.
-
The remaining aromatic carbons will appear in the typical range of 110-130 ppm.
-
The carbon of the chloromethyl group (-CH₂Cl) will be found at a higher field, around 40 ppm, due to the shielding effect of the sp³ hybridization, though it is deshielded by the chlorine atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is excellent for solubilizing polar compounds and for observing exchangeable protons like those of the amine group.[6]
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
(Optional) 2D NMR: If there is any ambiguity in the assignments, acquire a COSY (to establish H-H correlations) and an HSQC (to establish direct C-H correlations) spectrum.
Conclusion: A Convergent and Self-Validating Approach
The structural elucidation of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline is achieved through a multi-faceted yet logical spectroscopic approach. The convergence of data from mass spectrometry (confirming molecular weight and formula), IR spectroscopy (identifying key functional groups), and NMR spectroscopy (providing a detailed connectivity map) allows for an unambiguous assignment of the structure. The protocols and interpretations provided in this guide are designed to be self-validating, where the results from one technique corroborate the findings of another. This systematic methodology ensures the scientific rigor required for advancing a novel compound through the drug discovery and development pipeline.
References
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. National Institutes of Health.
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
-
Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate.
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate.
-
Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals.
-
SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry.
-
1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate.
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate.
-
Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl) - ResearchGate.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.
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- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
Solubility of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to systematically determine the solubility of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline, a novel heterocyclic compound with potential therapeutic applications. While specific experimental data for this molecule is not yet publicly available, this document outlines the foundational principles, theoretical underpinnings, and detailed experimental protocols necessary to conduct a thorough solubility assessment. We will explore both theoretical prediction models and practical laboratory methodologies, ensuring a robust and self-validating approach to solubility characterization.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to unreliable results in preclinical assays.[1] The compound at the heart of this guide, 3-(5-chloromethyl-oxadiazol-3-yl)-aniline, is a substituted oxadiazole. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, which may include anticancer and antimicrobial properties.[2][3]
The structure of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline, featuring an aniline group, an oxadiazole ring, and a chloromethyl substituent, suggests a molecule with a moderate degree of polarity and the potential for hydrogen bonding. These features will govern its interactions with various organic solvents. Understanding its solubility profile is therefore a non-negotiable first step in its preclinical development. This guide will provide the scientific rationale and step-by-step protocols to empower researchers to generate high-quality, reliable solubility data.
Theoretical Frameworks for Solubility Prediction
Before embarking on extensive laboratory work, theoretical models can provide valuable initial estimates of solubility and help in the rational selection of solvents.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces[4]
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.[4][5] While the exact HSP values for 3-(5-chloromethyl-oxadiazol-3-yl)-aniline would need to be determined experimentally or through advanced computational modeling, we can estimate its characteristics based on its functional groups. The aniline and oxadiazole moieties will contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters.
Cosolvency Models
In many pharmaceutical formulations, a mixture of solvents is used to achieve the desired solubility. Cosolvency models, such as the log-linear model proposed by Yalkowsky, can be used to predict the solubility of a drug in a water-cosolvent mixture.[6][7] This model provides a straightforward way to estimate solubility based on the aqueous solubility of the drug and the volume fraction of the cosolvent.[6] More complex models, like the Jouyban-Acree model, can offer higher accuracy by incorporating the solubility in the neat cosolvent as well.[6][7]
Experimental Determination of Solubility
The core of any solubility assessment lies in empirical testing. Two primary types of solubility are measured in drug discovery and development: kinetic and thermodynamic solubility.[8]
Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by diluting a high-concentration stock (typically in dimethyl sulfoxide, DMSO) with an aqueous or organic medium.[9][10] This method is rapid, requires minimal compound, and is well-suited for high-throughput screening in early discovery phases.[8][11]
Thermodynamic solubility , also known as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[1][12] This is the "true" solubility of a compound and is the gold standard for regulatory submissions and late-stage development.[10] The shake-flask method is the most common technique for determining thermodynamic solubility.[9]
Selection of Organic Solvents
The choice of solvents for solubility testing should cover a range of polarities and chemical functionalities to build a comprehensive profile of the compound. Based on the structure of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline, the following solvents are recommended for initial screening:
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may interact favorably with the aniline and oxadiazole nitrogens. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess strong dipole moments that can solvate the polar regions of the molecule. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Can interact with the non-polar aromatic rings and the chloromethyl group. |
| Non-polar Solvents | Toluene, Heptane | Provide a baseline for solubility in hydrophobic environments. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for laboratory execution.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the definitive method for establishing the equilibrium solubility of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline.
Objective: To determine the equilibrium concentration of the test compound in various organic solvents at a specified temperature.
Materials:
-
3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (solid, >95% purity)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C and 37°C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) system
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of solid 3-(5-chloromethyl-oxadiazol-3-yl)-aniline (approximately 5-10 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment. b. Add 1 mL of the selected organic solvent to the vial. c. Securely cap the vials. d. Place the vials on an orbital shaker or rotator set to a constant agitation speed within a temperature-controlled environment (e.g., 25°C).
-
Equilibration: a. Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached.[11][12] For some compounds, 48-72 hours may be necessary.
-
Sample Collection and Preparation: a. After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. b. Allow the vials to stand undisturbed for 1-2 hours to let the solid material settle. c. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles. d. Dilute the filtrate with a suitable mobile phase (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification by HPLC-UV: a. Prepare a series of calibration standards of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline of known concentrations. b. Analyze the calibration standards and the diluted samples by HPLC-UV. c. Use the calibration curve to determine the concentration of the compound in the diluted samples. d. Back-calculate the original concentration in the undiluted filtrate, taking into account the dilution factor. This value represents the thermodynamic solubility.
Visualization of the Thermodynamic Solubility Workflow
The following diagram illustrates the key steps in the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison across different solvents and conditions.
Example Data Table
The following table is a template for presenting the determined solubility values for 3-(5-chloromethyl-oxadiazol-3-yl)-aniline. The values presented here are hypothetical and for illustrative purposes only.
| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Classification |
| Methanol | 25 | 15.2 | Soluble |
| Ethanol | 25 | 8.5 | Soluble |
| Acetonitrile | 25 | 2.5 | Sparingly Soluble |
| Acetone | 25 | 12.8 | Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Very Soluble |
| Dichloromethane | 25 | 22.1 | Freely Soluble |
| Tetrahydrofuran (THF) | 25 | 18.9 | Freely Soluble |
| Toluene | 25 | 0.8 | Slightly Soluble |
| Heptane | 25 | < 0.1 | Practically Insoluble |
Solubility classifications are based on USP definitions.
Conclusion and Future Directions
This guide has provided a robust framework for determining the solubility of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline in a range of organic solvents. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality data necessary to advance this compound through the drug development pipeline. The detailed methodologies for thermodynamic solubility determination ensure that the data generated will be reliable and suitable for critical decisions in formulation, toxicology, and clinical development.
Future work should focus on determining the aqueous solubility of this compound across the physiological pH range (1.2 to 6.8), as recommended by ICH guidelines, to understand its potential for oral absorption and to perform a Biopharmaceutics Classification System (BCS) assessment.[13][14][15]
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Source: Evotec, Thermodynamic Solubility Assay)
-
Vinayak, A., Sudha, M., & Lalita, K. (2017). Design, synthesis and characterization of novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]- 2-(4-fluorophenyl)-pyridine as a new class of anticancer agents. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 13-24. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5555. (Source: Asian Journal of Chemistry)
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Hansen, C. M. (2021). Hansen Solubility Parameters. Retrieved from [Link]
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Reactivity of the aniline moiety in 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
An In-Depth Technical Guide to the Reactivity of the Aniline Moiety in 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
Introduction: A Privileged Scaffold in Medicinal Chemistry
The molecule 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline represents a confluence of two critical structural motifs in modern drug discovery. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[1][2][3] The aniline moiety, a primary aromatic amine, serves as a versatile synthetic handle, providing a nucleophilic nitrogen center and an activated aromatic ring for a wide array of chemical transformations.
This guide provides an in-depth analysis of the chemical reactivity of the aniline core within this specific molecular context. Understanding the interplay between the activating amino group and the deactivating heterocyclic substituent is paramount for researchers aiming to utilize this compound as a building block for novel therapeutic agents. We will explore the electronic landscape of the molecule, detail key reaction classes with field-proven protocols, and explain the causality behind strategic synthetic choices.
Section 1: Molecular Structure and Electronic Profile
The reactivity of the aniline moiety is dictated by the electronic effects of its substituents. A thorough understanding of these influences is the foundation for predicting reaction outcomes and designing rational synthetic routes.
The Activating Influence of the Amino Group
The nitrogen atom of the aniline's amino group (-NH₂) possesses a lone pair of electrons. Through resonance, this lone pair is delocalized into the benzene ring, increasing the electron density at the positions ortho and para to the amine. This makes the aromatic ring significantly more nucleophilic than benzene and highly susceptible to electrophilic aromatic substitution (EAS).[4][5][6] Consequently, the -NH₂ group is a powerful activating and ortho, para-directing group.
The Deactivating Influence of the 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl) Substituent
Positioned meta to the amino group, the heterocyclic substituent exerts a net electron-withdrawing effect on the aniline ring. This influence can be broken down:
-
1,2,4-Oxadiazole Ring: This heterocycle is inherently electron-deficient due to the high electronegativity of its two nitrogen and one oxygen atoms.[7] It deactivates the aromatic ring through a strong negative inductive effect (-I). Because it is in the meta position, its resonance effects on the positions activated by the amine group are minimal.
-
Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom pulls electron density from the methylene carbon, which in turn draws density from the oxadiazole ring. This further enhances the overall electron-withdrawing character of the entire substituent.
The net result is that the aniline ring in 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline is less reactive—or "tamed"—compared to unsubstituted aniline. While still activated for EAS at the 2, 4, and 6 positions, it requires carefully chosen reaction conditions and is less prone to the overreactions, such as poly-halogenation, that plague many aniline syntheses.[5]
Figure 1: Electronic effects governing the reactivity of the aniline moiety.
Section 2: Key Reactions of the Aniline Moiety
The synthetic utility of the title compound is realized through two primary modes of reactivity: electrophilic substitution on the aromatic ring and reactions at the nitrogen atom.
Electrophilic Aromatic Substitution (EAS)
A critical consideration for all EAS reactions with anilines is the basicity of the amino group. In the presence of strong acids, the amine is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, completely altering the desired reaction outcome.[6][8] Therefore, reaction conditions must be chosen to either avoid this protonation or to strategically leverage it.
| Reaction | Expected Outcome | Causality & Field Insights |
| Halogenation | Mono- or di-halogenation at ortho/para positions. | The deactivation by the oxadiazole ring tempers the extreme reactivity of aniline, potentially allowing for controlled substitution without protection. For selective mono-substitution (e.g., 4-bromo), protecting the amine as an acetanilide is the most reliable strategy. |
| Nitration | Mixture of products; significant oxidation. | Direct nitration with H₂SO₄/HNO₃ is ill-advised due to amine protonation and oxidation.[5] Amide protection is mandatory for a clean, high-yield synthesis of the desired para-nitro product. |
| Sulfonation | para-sulfonation. | Can be achieved by heating with concentrated H₂SO₄.[8] The high temperature can overcome the deactivation and favor the thermodynamically stable para product. |
| Friedel-Crafts | No reaction. | The Lewis acid catalyst (e.g., AlCl₃) will form an adduct with the basic nitrogen of the aniline, deactivating the ring and preventing the reaction.[5][6] This is a fundamental limitation. |
Table 1: Summary of Electrophilic Aromatic Substitution Reactions.
Reactions at the Nitrogen Atom
The nucleophilicity of the amine nitrogen allows for several crucial transformations.
-
N-Acylation (Amide Formation): This is the most common and vital reaction for this class of compounds. Reacting the aniline with an acylating agent like acetic anhydride or acetyl chloride forms a stable acetanilide. This serves two purposes:
-
Protection: The amide is less basic and less activating than the amine, preventing side reactions during subsequent EAS steps like nitration.[6]
-
Modulation: The amide itself can be a key pharmacophoric element in a final drug molecule.
-
-
Diazotization (Diazonium Salt Formation): Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) yields a diazonium salt (-N₂⁺). This intermediate is exceptionally versatile and can be displaced by a wide range of nucleophiles in reactions such as:[5]
-
Sandmeyer Reactions: Introduction of -Cl, -Br, -CN.
-
Schiemann Reaction: Introduction of -F.
-
Hydrolysis: Introduction of -OH (forming a phenol).
-
Azo Coupling: Reaction with activated aromatic rings (like phenols or other anilines) to form highly colored azo compounds.
-
Section 3: Field-Proven Experimental Protocols
The following protocols are self-validating systems designed for robustness and reproducibility.
Protocol: Selective para-Nitration via Amide Protection
This three-step workflow is the authoritative method for achieving selective nitration of an activated aniline ring, preventing oxidation and directing the electrophile to the para position.
Figure 2: Workflow for the selective para-nitration of the title compound.
Methodology:
-
Protection (Acetylation):
-
Dissolve 1.0 equivalent of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Add 1.1 equivalents of acetic anhydride. A catalytic amount of a base like pyridine can be used if necessary.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.
-
Work up the reaction by quenching with water and extracting the acetanilide product. Purify if necessary.
-
-
Nitration:
-
Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 v/v ratio) to 0 °C in an ice bath.
-
Slowly add the acetanilide intermediate from Step 1 to the cold nitrating mixture, ensuring the temperature does not exceed 5-10 °C.
-
Stir the reaction at 0-5 °C for 1-3 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
-
Deprotection (Hydrolysis):
-
Suspend the crude nitro-acetanilide in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3M HCl).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the amide.
-
Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final nitroaniline product.
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.
-
Protocol: Diazotization and Sandmeyer Reaction
This protocol demonstrates the conversion of the aniline to a versatile diazonium salt, followed by a representative Sandmeyer reaction to install a bromine atom.
Figure 3: Logical workflow for Diazotization-Sandmeyer sequence.
Methodology:
-
Diazotization:
-
Suspend or dissolve 1.0 equivalent of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in an aqueous solution of hydrobromic acid (HBr, ~3M) at 0 °C.
-
Prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension while stirring vigorously. Maintain the temperature strictly between 0 and 5 °C. The reaction is complete when a drop of the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).
-
-
Sandmeyer Reaction (Bromination):
-
In a separate flask, prepare a solution of 1.2 equivalents of copper(I) bromide (CuBr) in aqueous HBr. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution.
-
Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate. Purify the resulting bromo-aromatic compound by chromatography.
-
Section 4: The Duality of Reactivity: The Chloromethyl Group
It is crucial for the synthetic chemist to recognize that the title compound possesses a second key reactive site: the chloromethyl group. This site is an electrophilic handle susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides).[9] This dual functionality allows for orthogonal synthetic strategies. One can either modify the aniline ring first, carrying the chloromethyl group through the reaction sequence, or perform a nucleophilic substitution at the chloromethyl position before addressing the aniline moiety. The chosen path will depend on the stability of the functional groups to the respective reaction conditions.
Conclusion
The aniline moiety in 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline is a highly valuable and synthetically tractable functional group. Its reactivity is a finely tuned balance between the strong activation of the amino group and the inductive deactivation of the meta-substituted oxadiazole ring. This tempered reactivity profile allows for more controlled electrophilic aromatic substitutions than with simple anilines, although protection of the amine as an acetanilide remains the most robust strategy for achieving high selectivity in reactions like nitration. Furthermore, the amine's ability to form a versatile diazonium salt opens a gateway to a vast array of functional group interconversions. By understanding these principles and employing the field-proven protocols detailed herein, researchers can effectively leverage this compound as a cornerstone for the synthesis of complex molecules in drug development and materials science.
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 1,2,4-Oxadiazole Compounds
Abstract
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled the development of numerous compounds with a broad spectrum of biological activities.[1] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the key biological targets of 1,2,4-oxadiazole-based compounds. We will delve into the mechanistic intricacies of their interactions with various enzyme families and receptor systems, providing field-proven insights into experimental design and validation. This guide aims to serve as a practical resource, bridging the gap between synthetic chemistry and biological application, to accelerate the discovery of novel therapeutics.
Introduction: The 1,2,4-Oxadiazole Scaffold - A Versatile Player in Drug Discovery
The 1,2,4-oxadiazole ring system has garnered significant attention in drug discovery due to its favorable pharmacological properties. Its hydrolytic stability compared to esters and amides makes it an attractive bioisostere, improving the pharmacokinetic profile of potential drug candidates.[1] Compounds incorporating this heterocycle have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] This guide will explore the primary biological targets of these compounds, focusing on the underlying mechanisms of action and the experimental methodologies required for their characterization.
Key Biological Target Classes for 1,2,4-Oxadiazole Compounds
The therapeutic versatility of 1,2,4-oxadiazole derivatives stems from their ability to interact with a diverse range of biological macromolecules. This section will detail the major classes of protein targets and the associated disease pathologies.
Enzyme Inhibition: A Dominant Mechanism of Action
1,2,4-oxadiazole-containing molecules have shown significant promise as inhibitors of various enzyme families, playing a crucial role in the modulation of pathological processes.
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[3] Their aberrant activity is implicated in various cancers. Several 1,2,4-oxadiazole derivatives have been developed as potent and selective HDAC inhibitors.[4] A notable mechanism involves the 1,2,4-oxadiazole ring acting as a zinc-binding group (ZBG) within the enzyme's active site.[4] Interestingly, some studies have shown that the 1,2,4-oxadiazole ring can undergo hydrolysis within the HDAC6 active site, transforming into an acylhydrazide that forms a tight-binding complex with the zinc ion.[5]
Quantitative Insights: HDAC Inhibition
| Compound Class | Target HDAC Isoform(s) | Reported IC50 Values | Reference |
| Trifluoromethyl-1,2,4-oxadiazole (TFMO)-based amides | Class IIa (HDAC4, 5, 7) | HDAC4: 12 nM | [4] |
| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | HDAC6 | Single-digit nM | [6][7] |
COX enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for many inflammatory conditions. The 1,2,4-oxadiazole scaffold has been incorporated into novel COX inhibitors, demonstrating selectivity for COX-2 over the constitutively expressed COX-1, which is associated with gastrointestinal side effects.
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine in the brain.[8][9][10][11][12] Several 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of these enzymes.[13][14][15] Kinetic studies have revealed that some of these compounds act as allosteric inhibitors, binding to a site distinct from the active site to modulate enzyme activity.[16]
Quantitative Insights: Cholinesterase Inhibition
| Compound Class | Target Enzyme | Reported IC50 Values | Reference |
| Acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids | Acetylcholinesterase (AChE) | 11.55 µM | [15] |
| 1,2,4-oxadiazole thioether derivatives | AChE / BChE | AChE: 0.95 µM / BChE: 1.49 µM | [13] |
| Oxadiazole derivatives | Acetylcholinesterase (AChE) | 41.87 - 1580.25 µM | [14][16] |
FAAH is a serine hydrolase that degrades endocannabinoids, such as anandamide. Inhibition of FAAH leads to increased endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammatory disorders. 1,2,4-oxadiazole-based compounds have been explored as FAAH inhibitors.
Receptor Modulation: Targeting Cellular Signaling
Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives can modulate the activity of various cell surface and nuclear receptors, influencing downstream signaling pathways.
This large family of receptors is involved in a vast array of physiological processes and represents a major class of drug targets. 1,2,4-oxadiazole compounds have been shown to act as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGluR4), a target for antipsychotic and anxiolytic therapies.[17] These PAMs do not directly activate the receptor but enhance the response to the endogenous ligand, glutamate.
PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. 1,2,4-oxadiazole derivatives have been identified as agonists of PPAR-α, suggesting their potential in the treatment of metabolic disorders and certain cancers.[18]
Experimental Workflows for Target Identification and Validation
The identification and validation of the biological targets of novel 1,2,4-oxadiazole compounds are critical steps in the drug discovery process. This section outlines key experimental protocols.
Target Identification: Affinity Chromatography
Affinity chromatography is a powerful technique to isolate and identify the protein targets of a small molecule.[1][19][20] The principle involves immobilizing a derivatized version of the 1,2,4-oxadiazole compound onto a solid support to "fish out" its binding partners from a cell lysate.[20]
Caption: Workflow for target identification using affinity chromatography.
Step-by-Step Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of the 1,2,4-oxadiazole compound of interest containing a reactive functional group (e.g., a carboxylic acid or amine) for immobilization.
-
Immobilization: Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated sepharose).
-
Lysate Preparation: Prepare a protein extract from cells or tissues of interest.
-
Binding: Incubate the cell lysate with the affinity resin to allow the target protein(s) to bind to the immobilized ligand.
-
Washing: Wash the resin extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by adding a high concentration of the free 1,2,4-oxadiazole compound as a competitor.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
Target Validation: Enzymatic Assays
Once a potential target is identified, its interaction with the 1,2,4-oxadiazole compound must be validated using functional assays. For enzyme targets, this typically involves measuring the inhibition of enzymatic activity.
HDAC activity can be measured using fluorometric kits where a fluorogenic substrate is deacetylated by HDAC, leading to a quantifiable fluorescent signal.[2][3][21][22][23]
Step-by-Step Protocol: Fluorometric HDAC Assay
-
Prepare Reagents: Reconstitute the HDAC enzyme, fluorogenic substrate, and developer solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the 1,2,4-oxadiazole inhibitor.
-
Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction. Incubate at 37°C for a specified time.
-
Develop Signal: Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release the fluorophore.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
COX activity can be determined using fluorometric or colorimetric assays that measure the peroxidase activity of the enzyme.[24][25][26][27] These assays typically involve the oxidation of a chromogenic or fluorogenic substrate.
Step-by-Step Protocol: Fluorometric COX Assay
-
Prepare Reagents: Prepare the assay buffer, COX enzyme (COX-1 or COX-2), fluorogenic probe, and arachidonic acid (substrate) solution.
-
Compound Incubation: In a 96-well plate, pre-incubate the COX enzyme with the 1,2,4-oxadiazole inhibitor for a defined period.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measure Fluorescence: Monitor the increase in fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the percent inhibition at each inhibitor concentration to derive the IC50 value.
Ellman's method is a widely used colorimetric assay to measure AChE activity.[28][29][30][31] It is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Step-by-Step Protocol: Ellman's Assay
-
Prepare Reagents: Prepare a phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and the AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the 1,2,4-oxadiazole inhibitor.
-
Add Enzyme: Add the AChE enzyme to the wells and pre-incubate.
-
Initiate Reaction: Add the ATCI substrate to start the reaction.
-
Measure Absorbance: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC50 value.
FAAH activity is commonly measured using a fluorometric assay where a non-fluorescent substrate is hydrolyzed by FAAH to release a fluorescent product.[32][33][34][35]
Step-by-Step Protocol: Fluorometric FAAH Assay
-
Sample Preparation: Prepare cell or tissue homogenates containing FAAH activity.[32]
-
Reaction Setup: In a 96-well plate, combine the sample, assay buffer, and the 1,2,4-oxadiazole inhibitor.
-
Initiate Reaction: Add the fluorogenic FAAH substrate.
-
Measure Fluorescence: Incubate and then measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the FAAH activity and calculate the inhibitory potency of the compound.
Modulation of Cellular Signaling Pathways
The interaction of 1,2,4-oxadiazole compounds with their biological targets can lead to the modulation of critical intracellular signaling pathways, ultimately resulting in a therapeutic effect.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.[36][37][38][39][40] Its dysregulation is a hallmark of many cancers.[36][37][39] 1,2,4-oxadiazole-based inhibitors of upstream activators of this pathway, or of Akt itself, can induce apoptosis and inhibit tumor growth.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by 1,2,4-oxadiazole compounds.
Cholinergic Signaling Pathway
The cholinergic system is essential for cognitive functions like memory and learning.[8][11][12] In Alzheimer's disease, there is a decline in cholinergic neurons and acetylcholine levels.[9][10] 1,2,4-oxadiazole-based cholinesterase inhibitors enhance cholinergic signaling by preventing the breakdown of acetylcholine.
Caption: The cholinergic synapse and the mechanism of action of 1,2,4-oxadiazole-based AChE inhibitors.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold continues to be a highly valuable structural motif in the design of novel therapeutic agents. Its ability to target a wide range of enzymes and receptors with high potency and selectivity underscores its importance in medicinal chemistry. The future of 1,2,4-oxadiazole-based drug discovery lies in the rational design of next-generation compounds with improved target specificity and optimized pharmacokinetic properties. The application of advanced techniques such as structure-based drug design, computational modeling, and sophisticated target deconvolution methods will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic core. This guide provides a foundational framework for researchers to explore and exploit the rich biology of 1,2,4-oxadiazole compounds in the quest for new and effective medicines.
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Methodological & Application
Application Notes and Protocols: Utilizing 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline as a Novel Covalent Warhead
Introduction: The Resurgence of Covalent Inhibition in Drug Discovery
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3] Unlike their non-covalent counterparts, these molecules form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[3][4] This renaissance has been fueled by the clinical success of targeted covalent inhibitors (TCIs) like ibrutinib and sotorasib, which have demonstrated the potential of this approach to address unmet medical needs, particularly in oncology.[5][6]
The key to a successful covalent inhibitor lies in its "warhead," an electrophilic functional group designed to react with a specific nucleophilic amino acid residue on the target protein.[5][7] While acrylamides and cyanoacrylamides targeting cysteine residues have been the workhorses of covalent drug development, the exploration of novel, tunable warheads is a frontier of active research.[6][7]
This application note introduces 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline as a promising, yet underexplored, covalent warhead. The chloromethyl group attached to the electron-withdrawing 1,2,4-oxadiazole ring is hypothesized to act as a latent electrophile, offering a potentially unique reactivity profile for targeting nucleophilic amino acids such as cysteine, lysine, or histidine.[8][9] The aniline moiety provides a versatile handle for further chemical modification to enhance target affinity and selectivity.
These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed mechanism of action, synthesis, and detailed protocols for the characterization of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline as a covalent warhead.
Proposed Mechanism of Covalent Modification
The electrophilicity of the chloromethyl group is significantly enhanced by the electron-withdrawing nature of the adjacent 1,2,4-oxadiazole ring. This makes the methylene carbon susceptible to nucleophilic attack by a suitably positioned amino acid side chain on the target protein. The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic residue (e.g., the thiolate of cysteine, the ε-amino group of lysine, or the imidazole nitrogen of histidine) attacks the carbon atom of the chloromethyl group, displacing the chloride leaving group. This results in the formation of a stable, covalent bond between the inhibitor and the protein.
Caption: Proposed SN2 mechanism of covalent modification.
Synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Protocol 1: Proposed Synthesis
-
Step 1: Synthesis of 3-Nitrobenzamidoxime. React 3-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine in a suitable solvent like ethanol. The reaction is typically stirred at room temperature or gentle heating until completion.
-
Step 2: Acylation of 3-Nitrobenzamidoxime. The resulting 3-nitrobenzamidoxime is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent such as dichloromethane or THF at 0°C to room temperature.
-
Step 3: Cyclization to form 3-(3-Nitrophenyl)-5-(chloromethyl)-1,2,4-oxadiazole. The acylated intermediate is subjected to thermal or base-catalyzed cyclodehydration to form the 1,2,4-oxadiazole ring. This can be achieved by refluxing in a high-boiling solvent like toluene or xylene.
-
Step 4: Reduction of the Nitro Group. The nitro group of 3-(3-nitrophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is reduced to the corresponding aniline. This can be accomplished using standard reduction methods such as catalytic hydrogenation with Pd/C or reduction with a metal like tin or iron in acidic media.[11]
Note: Standard purification techniques such as column chromatography should be employed after each step to ensure the purity of the intermediates and the final product. Characterization of the final compound should be performed using 1H NMR, 13C NMR, and mass spectrometry.
Characterization of Covalent Binding
Mass spectrometry (MS) is a powerful and indispensable tool for confirming and characterizing the covalent binding of an inhibitor to its target protein.[1][13][14] The following protocols outline the key MS-based experiments for validating the covalent nature of the interaction.
Protocol 2: Intact Protein Mass Spectrometry
This method is used to confirm the formation of a covalent adduct and to determine the stoichiometry of binding.[1][15]
-
Incubation: Incubate the purified target protein (e.g., 1-5 µM) with varying concentrations of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (e.g., 1-10 molar equivalents) in a suitable buffer (e.g., PBS or Tris, pH 7.4) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
Sample Preparation: Quench the reaction if necessary and desalt the protein sample using a C4 ZipTip or a similar solid-phase extraction method to remove excess inhibitor and non-volatile salts.
-
Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein. A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, chlorine) indicates covalent adduct formation. The relative abundance of the modified and unmodified protein peaks can be used to estimate the extent of labeling.
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein Only | 25,000.0 | 25,000.2 | - | Unmodified Protein |
| Protein + Warhead | 25,159.6 (Protein + C9H7N2O) | 25,159.8 | +159.6 | Covalent Adduct |
Protocol 3: Peptide Mapping by LC-MS/MS
This "bottom-up" proteomics approach is used to identify the specific amino acid residue(s) modified by the covalent inhibitor.[1][9]
-
Incubation and Denaturation: Incubate the target protein with the covalent inhibitor as described in Protocol 2. Denature the protein using a denaturant like urea or guanidinium chloride.
-
Reduction and Alkylation: Reduce the disulfide bonds with a reducing agent like DTT or TCEP, and then alkylate the free cysteine residues with an alkylating agent such as iodoacetamide. This step is crucial for accurate identification of the modified cysteine.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by nano-LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra (MS/MS) will provide sequence information.
-
Data Analysis: Use specialized software to search the MS/MS data against the sequence of the target protein to identify the peptides. Look for a mass modification on a specific amino acid residue corresponding to the mass of the covalently attached warhead.
Caption: Workflow for identifying the site of covalent modification.
Cellular Assays for Efficacy and Target Engagement
Ultimately, the utility of a covalent inhibitor must be demonstrated in a cellular context. The following protocols describe assays to assess the cellular potency and target engagement of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline-based inhibitors.
Protocol 4: Cellular Potency Assay
This assay determines the concentration of the inhibitor required to elicit a biological response in cells.
-
Cell Culture: Plate cells that are dependent on the target protein's activity for proliferation or survival in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the covalent inhibitor for a specified period (e.g., 72 hours).
-
Viability/Proliferation Readout: Measure cell viability or proliferation using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 5: Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor is engaging its intended target within the cell.
-
Cell Treatment: Treat cells with the covalent inhibitor at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody that recognizes a downstream marker of the target's activity (e.g., a phosphorylated substrate). A decrease in the signal of the downstream marker indicates target inhibition.
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Application Notes: 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline as a Covalent Warhead for Novel E3 Ligase Recruitment in Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing chimeric molecules like PROTACs to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins.[][2] A significant challenge in the field is the limited number of E3 ubiquitin ligases that have been effectively recruited for this purpose, with most current degraders relying on VHL and Cereblon.[3][4] Expanding the accessible E3 ligase landscape is critical for enhancing target scope, improving tissue selectivity, and overcoming resistance. This application note details the strategic use of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline , a bespoke chemical scaffold, as a reactive building block for the development of covalent Proteolysis Targeting Chimeras (PROTACs). We present the scientific rationale for its application, detailed protocols for PROTAC synthesis and cellular evaluation, and a framework for data interpretation, empowering researchers to explore and recruit novel E3 ligases for next-generation protein degraders.
Introduction: The Imperative for New E3 Ligase Recruiters
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[5] By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This event-driven, catalytic mechanism offers distinct advantages over traditional occupancy-based inhibition.
However, the TPD field's reliance on a small subset of the >600 E3 ligases encoded in the human genome presents a bottleneck.[4][6] The development of ligands for new E3 ligases is paramount. A promising strategy is the use of covalent chemistry to target E3 ligases that may lack deep, well-defined binding pockets suitable for high-affinity reversible binders.[7] Covalent recruiters can offer enhanced potency, prolonged duration of action, and access to previously undruggable E3 ligases.[8][9]
The molecule 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline is engineered to serve this purpose. It features:
-
A chloromethyl (-CH2Cl) group: A reactive electrophile designed to form a covalent bond with a nucleophilic residue (e.g., cysteine) on an E3 ligase.
-
An aniline (-NH2) group: A versatile chemical handle for linker attachment.
-
A 1,2,4-oxadiazole ring: A metabolically stable and rigid heterocyclic core that properly orients the reactive and attachment moieties.[10][11]
This guide provides the foundational principles and actionable protocols for leveraging this compound to discover and validate novel covalent PROTACs.
Scientific Rationale & Proposed Mechanism
The central hypothesis is that the chloromethyl group of 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline can act as a targeted covalent warhead. Many E3 ligases, particularly those in the RNF family, utilize catalytic cysteine residues that are susceptible to electrophilic modification.[8][9] By covalently modifying such a residue, the molecule can irreversibly bind to the E3 ligase, providing a stable anchor for a PROTAC.
The aniline moiety serves as the exit vector for linker synthesis. Standard peptide coupling or other conjugation chemistries can be employed at this position to attach a linker and subsequently a warhead for the protein of interest, completing the PROTAC structure.
Sources
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- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: Nucleophilic Substitution on 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
<_ _>
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing nucleophilic substitution reactions on the versatile building block, 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline. The 1,2,4-oxadiazole motif is a prominent scaffold in medicinal chemistry, valued for its role as a bioisostere for esters and amides, which can enhance metabolic stability and pharmacokinetic properties. The chloromethyl group at the 5-position of the oxadiazole ring serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, making this compound a critical starting material for the synthesis of diverse compound libraries. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed, optimized protocol, and offer troubleshooting advice to ensure successful and reproducible outcomes.
Introduction and Mechanistic Rationale
The core structure, 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, features a primary benzylic-like chloride. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of benzylic halides, which readily undergo nucleophilic substitution reactions.
The reaction proceeds predominantly through a bimolecular nucleophilic substitution (S_N2) mechanism. This is favored due to the primary nature of the carbon center, which is sterically accessible to the incoming nucleophile. An S_N1-type mechanism is less likely as it would involve the formation of a relatively unstable primary carbocation.
Key Mechanistic Features of the S_N2 Reaction:
-
Concerted Mechanism: The bond formation with the nucleophile and the breaking of the carbon-chlorine bond occur in a single, concerted step.
-
Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (chloride).
-
Inversion of Stereochemistry: If the carbon were chiral, the S_N2 mechanism would lead to an inversion of its stereochemical configuration.
-
Rate Law: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).
The presence of the oxadiazole ring and the aniline moiety can influence the reactivity of the chloromethyl group through electronic effects. However, the primary determinant of the reaction pathway remains the accessibility of the electrophilic carbon.
Visualizing the Reaction Pathway
The following diagram illustrates the generalized S_N2 mechanism for the nucleophilic substitution on 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline.
Application Notes and Protocols for the Derivatization of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline for Structure-Activity Relationship Studies
Introduction: The Strategic Value of the 3-(1,2,4-Oxadiazol-3-yl)aniline Scaffold
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole ring stands out as a privileged heterocyclic motif. It is frequently employed as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] The 1,2,4-oxadiazole core is present in a wide array of biologically active molecules, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.[3][4]
The specific scaffold, 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, represents a particularly valuable starting point for chemical library synthesis and structure-activity relationship (SAR) studies. It features two distinct and orthogonally reactive functional handles:
-
The Aromatic Amino Group: A versatile nucleophile and hydrogen bond donor, the aniline moiety is amenable to a wide range of modifications, including acylation, sulfonylation, and alkylation. These modifications allow for the systematic exploration of how substituent size, electronics, and hydrogen bonding capacity at this position influence target engagement.
-
The Chloromethyl Group: Positioned at the 5-position of the oxadiazole, this group acts as a reactive electrophile. The chlorine is an excellent leaving group for SN2-type reactions, enabling the introduction of a diverse array of functionalities through reaction with various nucleophiles (amines, thiols, alcohols, etc.). This allows for probing interactions within a target's binding pocket and modulating the compound's physicochemical properties, such as solubility and lipophilicity.
This guide provides a comprehensive framework for the synthesis and subsequent derivatization of this scaffold. It details robust protocols, explains the rationale behind experimental choices, and outlines a strategy for systematically exploring the SAR of the resulting compound library.
Part 1: Synthesis of the Core Scaffold
The foundational step is the reliable synthesis of the starting material, 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline. The most efficient and common pathway for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a thermal or acid-catalyzed cyclodehydration.[5] The logical precursor for our target is 3-aminobenzamidoxime, which is commercially available.[2]
Workflow for Core Scaffold Synthesis
The synthesis is a two-step process starting from 3-aminobenzonitrile, or more directly, from the commercially available 3-aminobenzamidoxime.
Caption: Synthetic pathway to the core scaffold.
Experimental Protocol: Synthesis of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
This protocol details the acylation of 3-aminobenzamidoxime and subsequent cyclization.
Materials:
-
3-Aminobenzamidoxime[2]
-
Chloroacetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Toluene
-
Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
Acylation:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-aminobenzamidoxime (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.1 eq) to the stirred solution.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5 °C. The reaction is exothermic.[6][7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude O-acylated intermediate. This intermediate is often used directly in the next step without extensive purification.
-
-
Cyclodehydration:
-
Dissolve the crude intermediate from the previous step in toluene.
-
Heat the solution to reflux (approx. 110 °C) for 8-12 hours. The cyclization process eliminates a molecule of water to form the stable oxadiazole ring.[8]
-
Monitor the reaction by TLC for the disappearance of the intermediate and the appearance of the product spot.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Part 2: Derivatization Strategies for SAR Studies
With the core scaffold in hand, systematic derivatization at the two key reactive sites can be performed. The goal is to generate a library of analogs where structural changes are made in a controlled manner to probe their effect on biological activity.
Workflow for Parallel Derivatization
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- 8. Benzylic substitution, benzylation [organic-chemistry.org]
Application Notes and Protocols: 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline as a Bifunctional Building Block for Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic use of 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, a versatile heterocycle for combinatorial library synthesis. This bifunctional building block features two distinct and orthogonally reactive sites: a highly reactive chloromethyl group susceptible to nucleophilic substitution and an aniline moiety amenable to a wide range of modifications. These application notes detail the physicochemical properties, synthesis, and safety considerations for the title compound. Furthermore, validated, step-by-step protocols for the selective derivatization of each functional group are provided, enabling the rapid generation of diverse chemical libraries. The causality behind experimental choices is explained, and workflows are visualized to enhance reproducibility and strategic planning in drug discovery and medicinal chemistry programs.
Introduction: A Privileged Scaffold for Drug Discovery
The 1,2,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This five-membered heterocycle is a key component in numerous therapeutic agents, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The title compound, 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-aniline, leverages this privileged core by incorporating two strategically positioned reactive handles.
The primary amino group on the aniline ring serves as a versatile nucleophile and a key site for introducing diversity through reactions like acylation, sulfonylation, and reductive amination.[5][6] Concurrently, the chloromethyl group at the 5-position of the oxadiazole ring is a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a variety of nucleophiles such as amines, thiols, and alcohols.[7][8] This dual reactivity allows for a two-dimensional exploration of chemical space from a single, advanced intermediate, making it an ideal building block for the construction of focused compound libraries.
Physicochemical Properties and Safety Data
A thorough understanding of the building block's properties is essential for safe handling and effective experimental design.
Table 1: Physicochemical Data for 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
| Property | Value | Reference |
| CAS Number | 6595-79-5 | [9] |
| Molecular Formula | C₉H₈ClN₃O | [10] |
| Molecular Weight | 209.64 g/mol | [10] |
| Appearance | Off-white to light yellow solid | --- |
| Purity | ≥97% (typically) | --- |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; limited solubility in alcohols. | --- |
Safety and Handling:
-
Hazard Statement: Presumed to be toxic and an irritant. The chloromethyl group can act as a lachrymator.[7]
-
Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Synthesis of the Building Block
The most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylated amidoxime.[11][12] The synthesis of the title compound typically follows a two-step procedure starting from 3-aminobenzamidoxime.
Workflow for Synthesis:
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- 5. Design and Synthesis of an Aniline Derivative with Biological Act...: Ingenta Connect [ingentaconnect.com]
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- 11. 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline|RUO [benchchem.com]
- 12. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The 1,2,4-Oxadiazole Scaffold as a Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its desirable properties.[1][2] First synthesized in 1884, its potential as a pharmacophore has been increasingly recognized in recent decades.[1] This is largely due to its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The 1,2,4-oxadiazole moiety is present in several approved drugs and numerous clinical candidates, demonstrating its therapeutic relevance across a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][2]
High-throughput screening (HTS) provides a powerful platform for rapidly evaluating large libraries of chemical compounds to identify starting points for drug discovery programs.[3][4] The application of HTS to 1,2,4-oxadiazole libraries allows for the efficient exploration of this valuable chemical space against a multitude of biological targets. This document provides a detailed guide for developing and executing HTS campaigns for 1,2,4-oxadiazole libraries, with a focus on two common target classes: kinases and G-protein coupled receptors (GPCRs). We will delve into the rationale behind assay selection, provide step-by-step protocols, and discuss data analysis and hit validation strategies.
The Strategic Importance of 1,2,4-Oxadiazole Library Design and Synthesis
The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. For 1,2,4-oxadiazoles, several synthetic routes allow for the creation of diverse libraries. A common and efficient method involves the cyclodehydration of O-acylamidoximes, which can be formed from the reaction of nitriles and hydroxylamine followed by acylation.[5] This modular synthesis allows for the introduction of a wide variety of substituents at the 3 and 5 positions of the oxadiazole ring, enabling the exploration of a broad chemical space.[5]
Section 1: Assay Development and Miniaturization for 1,2,4-Oxadiazole Libraries
The initial and most critical phase of an HTS campaign is the development of a robust and reliable assay. The choice of assay technology is dictated by the biological target and should be amenable to miniaturization and automation.[3] For 1,2,4-oxadiazole libraries, it is crucial to consider the physicochemical properties of the compounds, such as solubility, which can influence assay performance.[6]
Key Considerations for Assay Selection
-
Biochemical vs. Cell-Based Assays: Biochemical assays, which utilize purified proteins, offer a direct measure of a compound's effect on the target.[7] They are often preferred for initial screening due to their simplicity and lower variability. Cell-based assays, on the other hand, provide a more physiologically relevant context by measuring a compound's effect within a living cell.[7] A common strategy is to use a biochemical assay for the primary screen and a cell-based assay for secondary validation.
-
Detection Method: Fluorescence-based assays are widely used in HTS due to their high sensitivity and broad applicability.[8] However, it is important to be aware of potential interference from fluorescent compounds within the library.[9] Absorbance and luminescence-based assays are also viable alternatives.
-
Assay Robustness and Quality Control: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[10][11][12] A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls, making the assay suitable for screening.[11][13]
Miniaturization and Automation
To reduce costs and increase throughput, HTS assays are typically miniaturized to 384- or 1536-well plate formats.[3] This requires precise liquid handling instrumentation to dispense small volumes of reagents and compounds accurately. Automation of the entire screening process, from plate handling to data acquisition, is essential for efficiency and reproducibility.[3]
Section 2: High-Throughput Screening Protocols for 1,2,4-Oxadiazole Libraries
This section provides detailed protocols for two common HTS assays suitable for screening 1,2,4-oxadiazole libraries against a kinase and a GPCR target.
Biochemical Assay: Fluorescence Polarization for Kinase Inhibitors
Fluorescence polarization (FP) is a powerful technique for monitoring the binding of a small fluorescently labeled ligand (tracer) to a larger protein, such as a kinase.[14][15] When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the kinase, its rotation slows, leading to an increase in polarization. Inhibitors that compete with the tracer for binding to the kinase will cause a decrease in fluorescence polarization.[14]
Caption: Fluorescence Polarization HTS Workflow.
Materials:
-
Purified kinase
-
Fluorescently labeled ATP-competitive tracer
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
1,2,4-Oxadiazole library (e.g., 10 mM in DMSO)
-
Positive control (e.g., a known kinase inhibitor)
-
Negative control (DMSO)
-
384-well, low-volume, black plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer. The optimal concentration should be determined empirically through titration experiments.
-
Prepare a 2X fluorescent tracer solution in assay buffer. The concentration should be at or below the Kd of the tracer-kinase interaction.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of the 1,2,4-oxadiazole library compounds, positive control, and DMSO into the appropriate wells of the 384-well plate.
-
-
Assay Execution:
-
Add 10 µL of the 2X kinase solution to each well.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm).
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent tracer solution to each well.
-
Centrifuge the plates briefly.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore.
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality.
-
Normalize the data to the positive and negative controls.
-
Identify hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the negative controls).
Cell-Based Assay: CRE-Luciferase Reporter for GPCR Activation
Many GPCRs signal through the Gαs or Gαi subunits, leading to an increase or decrease in intracellular cyclic AMP (cAMP) levels, respectively. The cAMP response element (CRE) is a DNA sequence that binds the transcription factor CREB, which is activated by cAMP. A CRE-luciferase reporter assay utilizes a plasmid containing multiple copies of the CRE sequence upstream of a luciferase gene.[16][17] Activation of a Gαs-coupled GPCR will lead to an increase in luciferase expression and light output, while activation of a Gαi-coupled GPCR will have the opposite effect.[17]
Caption: CRE-Luciferase GPCR HTS Workflow.
Materials:
-
HEK293 cells stably expressing the GPCR of interest and a CRE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
1,2,4-Oxadiazole library (e.g., 10 mM in DMSO)
-
Positive control (e.g., a known agonist or antagonist for the GPCR)
-
Negative control (DMSO)
-
384-well, solid white, tissue culture-treated plates
-
Luciferase detection reagent
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Using an acoustic liquid handler, dispense 50 nL of the 1,2,4-oxadiazole library compounds, positive control, and DMSO to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 6 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the Z'-factor to assess assay quality.
-
Normalize the data to the positive and negative controls.
-
Identify hits based on a predefined threshold (e.g., >50% activation or inhibition).
Section 3: Data Analysis, Hit Confirmation, and Troubleshooting
Data Analysis and Hit Selection
The primary output of an HTS campaign is a large dataset that requires careful analysis to identify promising "hits."[18] The initial hit selection is typically based on a statistical cutoff, such as a Z-score of >3 or <-3.[19] It is important to visualize the data to identify and correct for any systematic errors, such as plate-to-plate variation or edge effects.
Hit Confirmation and Validation
Primary hits from the HTS must be confirmed and validated through a series of follow-up experiments.[7][20] This process, often referred to as a "hit-to-lead" campaign, is crucial for eliminating false positives and prioritizing the most promising compounds for further development.
Caption: Hit Confirmation and Validation Workflow.
-
Dose-Response Confirmation: Confirmed hits should be re-tested in the primary assay at multiple concentrations to generate a dose-response curve and determine the IC₅₀ or EC₅₀ value.[20]
-
Orthogonal Assays: Validating hits in an orthogonal assay that uses a different detection technology helps to eliminate artifacts specific to the primary assay format.[20]
-
Secondary Assays: For hits identified in a biochemical screen, confirmation in a relevant cell-based assay is a critical step to ensure cellular activity.[21]
-
Structure-Activity Relationship (SAR) Analysis: Analyzing the activity of structurally related compounds can provide initial insights into the SAR and help to identify promising chemical scaffolds for lead optimization.
Troubleshooting Common Issues with 1,2,4-Oxadiazole Libraries
Screening 1,2,4-oxadiazole libraries can present specific challenges that may lead to false positives or negatives.
| Problem | Potential Cause | Troubleshooting Strategy |
| High Rate of False Positives | Compound autofluorescence or quenching in fluorescence-based assays.[9] | Perform a counter-screen without the biological target to identify interfering compounds. Use a different detection method for orthogonal assays. |
| Compound aggregation at high concentrations. | Test compounds at lower concentrations. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. | |
| Poor Reproducibility | Poor solubility of compounds in aqueous assay buffers. | Decrease the final DMSO concentration. Assess the solubility of hit compounds early in the validation process. |
| Instability of reagents. | Ensure proper storage and handling of all reagents. | |
| Low Hit Rate | Library lacks diversity or is not well-suited for the target. | Consider screening additional, more diverse libraries. |
| Assay conditions are not optimal. | Re-optimize assay parameters such as reagent concentrations and incubation times. |
Conclusion
High-throughput screening of 1,2,4-oxadiazole libraries offers a powerful approach for the discovery of novel therapeutic agents. The success of such a campaign relies on the careful design and validation of the HTS assay, the quality of the compound library, and a rigorous hit confirmation process. By understanding the unique properties of the 1,2,4-oxadiazole scaffold and implementing the strategies outlined in this guide, researchers can increase the likelihood of identifying high-quality lead compounds for further drug development.
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MDPI. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]
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MDPI. (2021, March 8). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. [Link]
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National Center for Biotechnology Information. (2007, March 20). Relationship Between Physicochemical Properties and Herbicidal Activity of 1,2,5-Oxadiazole N-Oxide Derivatives. [Link]
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National Center for Biotechnology Information. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. [Link]
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National Center for Biotechnology Information. (2017, May 1). Interference and Artifacts in High-content Screening. [Link]
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CORE. Multiplexed profiling of GPCR activities by combining split TEV assays and EXT-based barcoded readouts. [Link]
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National Center for Biotechnology Information. (2019, July 23). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]
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Cell-based assay development for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline derivatives
Application Note & Protocol Guide
Topic: Cell-based Assay Development for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline Derivatives
Abstract
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its bioisosteric properties that can enhance metabolic stability in drug candidates.[1] Derivatives of this heterocycle have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[2][3] The specific inclusion of a 3-(aniline) substituent and a 5-(chloromethyl) group suggests a potential dual mechanism of action: the aniline moiety provides a vector for further functionalization and interaction with biological targets, while the chloromethyl group, a reactive electrophile, can form covalent bonds with nucleophilic residues in proteins or DNA, potentially leading to cytotoxicity. This application note provides a comprehensive, tiered strategy for developing a robust cell-based assay cascade to characterize the cytotoxic potential and elucidate the mechanism of action of novel 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline derivatives. We present detailed, field-tested protocols for primary cytotoxicity screening, secondary mechanistic assays (apoptosis and cell cycle analysis), and the statistical validation required for transitioning to high-throughput screening (HTS).
A Tiered Strategy for Compound Characterization
A successful drug discovery campaign requires a logical progression from broad initial questions to detailed mechanistic inquiries.[4][5] Simply identifying a compound as "cytotoxic" is insufficient; we must understand its potency, the pathway through which it induces cell death, and its effects on cell proliferation. A tiered or cascaded assay approach is the most resource-efficient method to build a comprehensive biological profile of a compound library.[6]
Our proposed strategy involves three core stages:
-
Primary Screening: Establish if the compounds exhibit cytotoxic activity and determine their relative potency (e.g., IC50).
-
Secondary Mechanistic Screening: For active compounds, determine the primary mechanism of cell death (apoptosis vs. necrosis) and their impact on cell cycle progression.
-
Assay Validation for HTS: Ensure the chosen primary assay is robust, reproducible, and suitable for screening large compound libraries by evaluating key statistical parameters.[7][8]
The workflow below illustrates this strategic progression.
Primary Screening: Assessing General Cytotoxicity
The first critical step is to determine whether the aniline derivatives possess cytotoxic properties.[9] Cytotoxicity can be measured in several ways, most commonly by assessing metabolic activity or membrane integrity.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which serves as a proxy for the number of viable, metabolically active cells.[11][12]
Protocol 2.1: MTT-Based Cell Viability Assay
Causality and Rationale: This protocol is designed to generate a dose-response curve, allowing for the calculation of the half-maximal inhibitory concentration (IC50). The IC50 is a standard measure of a compound's potency and is essential for comparing the activity of different derivatives.[2] A 48- to 72-hour incubation period is chosen to allow sufficient time for the compounds to exert their effects, which may involve processes like apoptosis or cell cycle arrest that unfold over one or more cell divisions.
Materials:
-
Selected cancer cell line (e.g., HeLa, A549)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. A common starting range is 100 µM to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from all wells without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use the "no-cell" wells to blank the reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_test / Abs_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Secondary Screening: Elucidating the Mechanism of Action (MoA)
Once cytotoxic "hits" are identified, the next phase is to investigate how they induce cell death. The chloromethyl group suggests a reactive mechanism that could trigger programmed cell death (apoptosis) or interfere with cell division (cell cycle arrest).[13] Flow cytometry is a powerful tool for these analyses at the single-cell level.[14]
Protocol 3.1: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
Principle and Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with intact membranes.[9][15] It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost. By using both stains, we can differentiate four distinct cell populations.[15]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 1 mL of ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples immediately by flow cytometry, collecting data for at least 10,000 events per sample.
Protocol 3.2: Cell Cycle Analysis
Principle and Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[16] This allows for the quantification of cells in each phase: G0/G1 cells have 2n DNA content, G2/M cells have 4n, and S-phase cells have an intermediate amount.[17] RNase treatment is critical to prevent PI from binding to double-stranded RNA, which would otherwise confound the results.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 3.1.
-
Cell Harvesting: Harvest all cells and wash once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets and debris.[16] The resulting histogram can be analyzed with software (e.g., FlowJo, ModFit LT) to deconvolute the G0/G1, S, and G2/M populations.
Assay Validation for High-Throughput Screening (HTS)
Before committing to screening a large compound library, the primary assay must be validated to ensure it is robust and reliable.[18][19] The goal is to confirm that the assay can clearly distinguish between an active compound (a "hit") and an inactive one.[20][21]
Key Validation Parameters:
-
Signal-to-Background Ratio (S/B): The ratio of the mean signal of the negative control (vehicle) to the mean signal of the positive control (a known cytotoxic agent or no cells). A higher S/B indicates a larger dynamic range.
-
Coefficient of Variation (%CV): A measure of the data's variability, calculated as (Standard Deviation / Mean) * 100. A lower %CV indicates higher precision. Generally, a %CV < 15% is considered acceptable.
-
Z'-Factor: This is the gold standard for evaluating HTS assay quality.[22][23] It is a dimensionless statistical parameter that accounts for both the dynamic range and the data variation.[20] The formula is:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where pos is the positive control (e.g., 100% cell death) and neg is the negative control (vehicle).
Interpretation of Z'-Factor: [24]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Hypothetical Validation Data for MTT Assay
The following table represents data from a 96-well plate used for assay validation.
-
Negative Control: Cells + 0.5% DMSO (n=48 wells)
-
Positive Control: Cells + Potent Cytotoxin (e.g., Doxorubicin at 50 µM) (n=48 wells)
| Parameter | Negative Control (High Signal) | Positive Control (Low Signal) |
| Mean Absorbance | 1.250 | 0.150 |
| Standard Deviation (SD) | 0.085 | 0.045 |
| %CV | 6.8% | 30.0% (Note: Higher %CV on low signals is common) |
Calculations:
-
S/B Ratio: 1.250 / 0.150 = 8.33
-
Z'-Factor: 1 - (3 * (0.045 + 0.085)) / |0.150 - 1.250|
-
Z' = 1 - (3 * 0.130) / 1.100
-
Z' = 1 - 0.390 / 1.100
-
Z' = 1 - 0.355
-
Z' = 0.645
-
References
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Protoplasma. Retrieved from [Link]
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Z-factor. (n.d.). Grokipedia. Retrieved from [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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Assay Guidance Manual. (2012). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Immunology. Retrieved from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]
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Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved from [Link]
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Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2008). ResearchGate. Retrieved from [Link]
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On HTS: Z-factor. (2023). Medium. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
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Overview of Cell Apoptosis Assays. (n.d.). Creative Bioarray. Retrieved from [Link]
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Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
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Design and implementation of high-throughput screening assays. (2009). Methods in Molecular Biology. Retrieved from [Link]
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Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). Arabian Journal of Chemistry. Retrieved from [Link]
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Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. Retrieved from [Link]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2020). Molecules. Retrieved from [Link]
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In vitro anticancer activity of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline analogs
An in-depth guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the in vitro anticancer potential of novel 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline analogs.
Introduction: The Therapeutic Potential of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its favorable pharmacological properties. It is considered a bioisostere of ester and amide groups, offering improved metabolic stability and pharmacokinetic profiles[1]. Derivatives of 1,3,4-oxadiazole, a related isomer, have demonstrated a wide spectrum of anticancer activities by targeting various biological pathways, including the inhibition of enzymes like histone deacetylases (HDACs), thymidylate synthase, and crucial signaling kinases[2][3][4]. The 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline scaffold serves as a versatile backbone for creating a library of analogs. The chloromethyl group provides a reactive site for further chemical modification, allowing for the synthesis of diverse derivatives, while the aniline moiety can be substituted to modulate the compound's electronic and steric properties.
This application note provides a comprehensive set of protocols for the systematic in vitro evaluation of novel 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline analogs. The described workflows are designed to first establish cytotoxic potency and subsequently elucidate the underlying mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.
Section 1: Foundational Screening: Cytotoxicity and Viability Assessment
Rationale: The initial and most critical step in evaluating a potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This establishes the compound's potency, typically quantified as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%[5]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product, a reaction catalyzed by mitochondrial dehydrogenases[6]. The intensity of the purple color is directly proportional to the number of living cells.
Protocol 1: MTT Assay for Cell Viability
This protocol details the steps for determining the IC50 values of the aniline analogs.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence[5][7].
-
Compound Treatment: Prepare serial dilutions of the 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin)[5].
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration can be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C[8]. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. Add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals[9].
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance[8].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value[5].
Data Presentation: Hypothetical IC50 Values
The results should be summarized in a clear, tabular format for easy comparison of analog potency.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Analog A | MCF-7 | Breast Adenocarcinoma | 8.4 |
| Analog A | HeLa | Cervical Carcinoma | 12.1 |
| Analog A | A549 | Lung Carcinoma | 15.3 |
| Analog B | MCF-7 | Breast Adenocarcinoma | 2.5 |
| Analog B | HeLa | Cervical Carcinoma | 4.7 |
| Analog B | A549 | Lung Carcinoma | 5.1 |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.9 |
Section 2: Mechanism of Action: Apoptosis Induction
Rationale: An ideal anticancer drug induces programmed cell death, or apoptosis, rather than necrosis. Apoptosis is a controlled, non-inflammatory process crucial for tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[10]. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA[11]. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry[12].
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol quantifies the induction of apoptosis by the lead compounds.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with the test analogs at their respective IC50 concentrations for 24-48 hours. Include both negative (vehicle) and positive (e.g., Staurosporine) controls[5].
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes)[13].
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL[14].
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution[11][14].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[14].
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube. Analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often considered artifacts).
-
Section 3: Mechanism of Action: Cell Cycle Arrest
Rationale: The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis)[15]. Many anticancer drugs exert their effect by interrupting the cell cycle, preventing cancer cells from proliferating[15]. Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase, which are actively replicating their DNA, will have an intermediate fluorescence intensity.
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol assesses the effect of the aniline analogs on cell cycle progression.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 hours[5].
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight)[5][16]. Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at room temperature in the dark[5]. RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[15]. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Section 4: Probing Molecular Targets: Signaling Pathway Analysis
Rationale: To develop targeted therapies, it is essential to identify the specific molecular pathways affected by the lead compounds. Many cancers exhibit dysregulated signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation[17]. Oxadiazole derivatives have been shown to modulate such pathways[17]. Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate[18]. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt and phospho-Akt), one can determine if a compound inhibits the activation of that signaling pathway[19].
Protocol 4: Western Blotting for Key Signaling Proteins
This protocol provides a general workflow to assess the effect of the aniline analogs on protein expression and phosphorylation.
Methodology:
-
Protein Extraction: Treat cells with the test compounds for a specified time (e.g., 6-24 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the proteins and their phosphorylation states[20].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate the proteins based on their molecular weight by electrophoresis[18].
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF) via electroblotting[20].
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBS-T (Tris-buffered saline with Tween 20) for 1 hour at room temperature. This prevents non-specific binding of the antibodies[20].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt, anti-total-Akt, anti-β-actin) overnight at 4°C with gentle shaking[21]. β-actin serves as a loading control to ensure equal protein was loaded in each lane.
-
Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature[19].
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imaging system[21]. A decrease in the signal for a phosphorylated protein relative to the total protein and the loading control indicates inhibition of the signaling pathway.
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Application Notes and Protocols for Antimicrobial Screening of Novel Compounds Derived from 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline
Introduction: The Rationale for Screening Oxadiazole Derivatives
The global challenge of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent and novel mechanisms of action.[1][2] The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[3][4] Compounds incorporating the 1,3,4-oxadiazole ring have demonstrated a wide spectrum of pharmacological activities, including significant antibacterial, antifungal, antiviral, and antitubercular effects.[1][3][5][6] This makes the synthesis and evaluation of novel oxadiazole derivatives a promising strategy in the development of new anti-infective agents.[7]
The core structure of 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline presents a versatile platform for chemical modification. The aniline group offers a reactive site for the introduction of diverse substituents, allowing for the systematic exploration of the structure-activity relationship (SAR). The chloromethyl group also provides a handle for further chemical elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of such novel derivatives to determine their antimicrobial potential. The protocols herein are grounded in established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[8][9][10]
Part 1: Pre-Screening Compound Management
Compound Synthesis and Characterization
While the synthesis of the specific 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline derivatives is beyond the scope of this document, it is imperative that each test compound is rigorously characterized before biological evaluation. This typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis to confirm the structure and purity of the synthesized molecules. A high degree of purity is essential to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.
Preparation of Stock Solutions
The initial step in any screening protocol is the preparation of high-concentration stock solutions of the test compounds. The choice of solvent is critical to ensure complete dissolution of the compounds while minimizing any intrinsic antimicrobial activity of the solvent itself.
Protocol 1: Preparation of Compound Stock Solutions
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its broad solvency and low toxicity at the final concentrations used in antimicrobial assays. However, it is crucial to test the solvent's effect on the selected microorganisms to establish a non-inhibitory concentration.
-
Stock Concentration: Prepare a primary stock solution of each compound at a concentration of 10 mg/mL or 20 mM in 100% DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming. Visually inspect for any undissolved particulate matter.
-
Storage: Store the stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Part 2: Primary Antimicrobial Screening - Qualitative Assessment
The initial phase of screening aims to identify which of the newly synthesized compounds possess any antimicrobial activity. The Kirby-Bauer disk diffusion method is a widely accepted, simple, and cost-effective qualitative assay for this purpose.[9][11][12][13] This method assesses the ability of a compound to diffuse through an agar medium and inhibit the growth of a microorganism, resulting in a "zone of inhibition."[11][13]
Principles of the Disk Diffusion Assay
The Kirby-Bauer test involves seeding a standardized inoculum of a bacterium onto a Mueller-Hinton Agar (MHA) plate.[9][14] Filter paper disks impregnated with a known amount of the test compound are then placed on the agar surface.[15] During incubation, the compound diffuses outwards from the disk, creating a concentration gradient. If the compound is effective against the microorganism, a clear zone of no growth will appear around the disk.[11][13] The diameter of this zone is proportional to the susceptibility of the organism to the compound.[13]
Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
-
Bacterial Strain Selection: Choose a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacterial strains.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.[14]
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[14]
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks (6 mm diameter) to the inoculated agar surface.
-
Pipette a specific volume (e.g., 10 µL) of the test compound stock solution (or a working dilution) onto each disk.
-
Include a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent, e.g., DMSO).
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm). A zone of inhibition indicates that the compound has antimicrobial activity.
Part 3: Quantitative Antimicrobial Screening - Determining Potency
Compounds that show activity in the primary screen should be advanced to quantitative testing to determine their potency. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][16] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism in a liquid medium.[16]
Principles of the Broth Microdilution Method
This technique involves preparing two-fold serial dilutions of the test compounds in a 96-well microtiter plate.[17] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (an indicator of microbial growth). The MIC is the lowest concentration at which no turbidity is observed.[16][17] This method provides a quantitative measure of the compound's potency, which is essential for SAR studies and for comparing the efficacy of different derivatives.[8][18]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Broth Microdilution for MIC Determination
-
Media and Materials: Use cation-adjusted Mueller-Hinton Broth (MHB) and sterile 96-well microtiter plates.
-
Compound Dilution Series:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare an initial 2x working concentration of the test compound in MHB. Add 100 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should serve as the growth control (broth and inoculum, no compound). Well 12 can be a sterility control (broth only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading aid (e.g., a reading mirror) is recommended.
Part 4: Data Presentation and Interpretation
Systematic and clear presentation of screening data is crucial for interpretation and decision-making.
Qualitative Data from Disk Diffusion
Results from the primary screen should be tabulated, listing the zone of inhibition for each compound against each tested strain.
Table 1: Example of Primary Screening Data (Disk Diffusion)
| Compound ID | Gram-Positive (e.g., S. aureus) Zone of Inhibition (mm) | Gram-Negative (e.g., E. coli) Zone of Inhibition (mm) | Gram-Negative (e.g., P. aeruginosa) Zone of Inhibition (mm) |
| Cmpd-001 | 18 | 15 | 7 |
| Cmpd-002 | 0 | 0 | 0 |
| Cmpd-003 | 22 | 10 | 6 |
| Ciprofloxacin (10 µg) | 25 | 30 | 22 |
| DMSO (Solvent) | 0 | 0 | 0 |
Quantitative Data from Broth Microdilution
The MIC values provide a quantitative measure of potency and are essential for comparing derivatives.
Table 2: Example of Quantitative Screening Data (MIC)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Cmpd-001 | 16 | 32 | >128 |
| Cmpd-003 | 8 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Interpretation and Next Steps
-
Hit Identification: Compounds exhibiting significant zones of inhibition and/or low MIC values are considered "hits."
-
Spectrum of Activity: Analyze the data to determine if compounds are broad-spectrum (active against both Gram-positive and Gram-negative bacteria) or narrow-spectrum.
-
Structure-Activity Relationship (SAR): Correlate the chemical modifications in the derivative series with their corresponding antimicrobial activity. For instance, the addition of lipophilic groups may enhance activity against certain bacteria.[19]
-
Further Studies: Promising hits should be subjected to further evaluation, including determination of the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mechanism of action studies.
Conclusion
This application note provides a structured and robust framework for the initial antimicrobial screening of novel compounds derived from 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline. By adhering to standardized protocols such as the Kirby-Bauer disk diffusion and broth microdilution methods, researchers can generate reliable and reproducible data.[9][18] This systematic approach is fundamental for identifying promising lead compounds, understanding structure-activity relationships, and ultimately contributing to the development of the next generation of antimicrobial agents.
References
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Infectious Diseases Society of America. Retrieved from [Link]
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Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Retrieved from [Link]
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de Souza, M. V. N., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. [Link]
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CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]
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CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing, 36th Edition. Clinical and Laboratory Standards Institute. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. ResearchGate. [Link]
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de Souza, M. V. N., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. SciELO. [Link]
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Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
- Sharma, P., & Kumar, A. (2018). Antimicrobial Activity of 1, 3, 4-Oxadiazoles: A Review. International Journal of Pharmaceutical Sciences and Research.
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
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Singh, A., & Michalik, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Glomb, T., & Świątek, P. (2021). (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
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Shelke, M. E. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. American Journal of Pharmacology. [Link]
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Wikipedia. (n.d.). Disk diffusion test. [Link]
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Miller, W. R., et al. (2020). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central. [Link]
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Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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EUCAST. (2021). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Sharma, P., & Kumar, A. (2018). (PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. ResearchGate. [Link]
- Goudarzi, S., et al. (2018). Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Journals.
-
Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Oxadiazole. Human Journals. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
-
LibreTexts Biology. (2024). 13.5B: Kirby-Bauer Disk Susceptibility Test. [Link]
-
El-Sayed, M. A., et al. (2018). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PMC. [Link]
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The Strategic Utility of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in the Synthesis of Targeted Kinase Inhibitors: Application Notes and Protocols
Introduction: The Oxadiazole Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern oncology and drug discovery, the inhibition of protein kinases has emerged as a cornerstone of targeted therapy.[1] Protein kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[1] Consequently, the development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a major focus of pharmaceutical research.[1]
Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds play a pivotal role in establishing crucial interactions with the kinase domain. The 1,2,4-oxadiazole ring, a five-membered aromatic heterocycle, has garnered significant attention as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2] Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal component of kinase inhibitor pharmacophores.[2][3]
This application note focuses on a key building block, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline , and its strategic application in the synthesis of a novel class of kinase inhibitors. The presence of a reactive chloromethyl group on the oxadiazole ring provides a versatile handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The aniline moiety serves as a common anchor point for building out the kinase inhibitor scaffold, often targeting the hinge region of the kinase ATP-binding pocket.
Core Concept: The Synthetic Versatility of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
The primary synthetic utility of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline lies in the reactivity of the chloromethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, particularly through the formation of carbon-nitrogen bonds with primary and secondary amines. This straightforward synthetic route enables the rapid generation of diverse libraries of compounds for high-throughput screening and lead optimization.
The general synthetic strategy involves the coupling of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline with a suitable amine, which can be a simple alkyl or aryl amine, or a more complex heterocyclic moiety. The choice of the amine component is critical for tuning the pharmacological properties of the final inhibitor, including its binding affinity for the target kinase, its selectivity profile across the kinome, and its physicochemical properties that influence drug-likeness.
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor
This section provides a detailed, step-by-step protocol for the synthesis of a representative kinase inhibitor, N-((3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(pyridin-4-yl)aniline , starting from 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. This example illustrates the core synthetic methodology and can be adapted for the synthesis of a wide range of analogs.
Synthesis of N-((3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(pyridin-4-yl)aniline
Reaction Scheme:
A representative synthetic workflow.
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| 3-(5-Chloromethyl-[4][5][6]oxadiazol-3-yl)-aniline | CymitQuimica | 6595-79-5 |
| 4-(Pyridin-4-yl)aniline | Sigma-Aldrich | 5344-93-4 |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF), anhydrous | Acros Organics | 68-12-2 |
| Ethyl Acetate (EtOAc) | VWR Chemicals | 141-78-6 |
| Hexanes | VWR Chemicals | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | J.T. Baker | 7757-82-6 |
Protocol:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (1.0 g, 4.77 mmol, 1.0 eq).
-
Addition of Reagents: Add 4-(Pyridin-4-yl)aniline (0.81 g, 4.77 mmol, 1.0 eq) and anhydrous potassium carbonate (1.32 g, 9.54 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask.
-
Reaction: Stir the mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reaction.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes. A precipitate will form.
-
Filtration: Collect the solid precipitate by vacuum filtration and wash with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford the pure product, N-((3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(pyridin-4-yl)aniline, as a solid.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application: Targeting the Src Family of Kinases
The synthesized inhibitor, N-((3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(pyridin-4-yl)aniline, possesses structural features commonly found in inhibitors of the Src family of non-receptor tyrosine kinases. The aniline and pyridine moieties can form key hydrogen bonds with the hinge region of the kinase, while the substituted aminomethyl-oxadiazole portion can extend into the hydrophobic pocket of the ATP-binding site.
Signaling Pathway:
Src kinases are crucial regulators of various cellular processes, including cell proliferation, survival, migration, and angiogenesis.[7] Dysregulation of Src activity is implicated in the development and progression of numerous cancers.[7]
Simplified Src signaling pathway and the point of inhibition.
Expected Biological Activity:
Based on the structural similarity to known Src inhibitors, the synthesized compound is expected to exhibit inhibitory activity against Src family kinases. The potency of the inhibitor can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) in in vitro kinase assays.
| Compound | Target Kinase | Expected IC₅₀ Range (nM) |
| N-((3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(pyridin-4-yl)aniline | Src | 10 - 500 |
Further biological evaluation would involve assessing the compound's anti-proliferative effects in cancer cell lines known to have upregulated Src signaling.
Conclusion and Future Directions
3-(5-Chloromethyl-oxadiazol-3-yl)-aniline is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The straightforward and efficient synthetic protocols, coupled with the privileged nature of the oxadiazole scaffold, make it an attractive starting material for drug discovery programs. The representative synthesis of a potential Src family kinase inhibitor highlights the potential of this approach.
Future work should focus on the synthesis and evaluation of a library of analogs by varying the amine nucleophile to explore the structure-activity relationship in detail. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead compound for further preclinical and clinical development.
References
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3-oxadiazolyl substituted pyrazolo[1,5,a]pyrimidines for ROS1, NTRK, and ALK mediated diseases - Patent US-12435089-B2 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents. (n.d.). Google Patents.
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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TANK-BINDING KINASE INHIBITOR COMPOUNDS - European Patent Office - EP 3152210 B1 - Googleapis.com. (n.d.). Googleapis.com. Retrieved January 21, 2026, from [Link]
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Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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US7419991B2 - 3-[5-(2-fluoro-phenyl)-[4][5][6]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof - Google Patents. (n.d.). Google Patents. Retrieved January 21, 2026, from
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US Patent No. 8829195 - Regulations.gov. (n.d.). Regulations.gov. Retrieved January 21, 2026, from [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2009). Nature Chemical Biology, 5(11), 811–817. [Link]
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European Journal of Medicinal Chemistry - UPCommons. (n.d.). UPCommons. Retrieved January 21, 2026, from [Link]
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Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (2013). Synthesis, 45(02), 171–173. [Link]
- Protein Kinase Inhibitors. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
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Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles - PubMed - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021). Molecules, 26(19), 5911. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018). Organic & Biomolecular Chemistry, 16(29), 5303–5313. [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][4][8][9]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[6][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5][6]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline
Welcome to the technical support resource for the synthesis of 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic chemistry. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction outcomes for higher yield and purity.
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a cornerstone of medicinal chemistry, yet it presents several challenges that can impact success. The most common and efficient route to the target molecule involves the condensation and cyclization of 3-aminobenzamidoxime with a chloroacetylating agent, typically chloroacetyl chloride. This guide focuses on troubleshooting issues arising from this specific pathway.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a diagnosis of potential causes and actionable steps for resolution.
Issue 1: Low or No Product Yield with Complex Mixture on TLC
Question: "I've run the reaction between 3-aminobenzamidoxime and chloroacetyl chloride, but my final yield is extremely low, and the TLC plate shows multiple spots, making purification nearly impossible. What's going wrong?"
Answer:
This is a classic and often frustrating issue in 1,2,4-oxadiazole synthesis. The root cause is almost always a lack of selectivity during the initial acylation of the amidoxime. The amidoxime functional group has two nucleophilic sites: the oxygen of the hydroxylamine and the nitrogen of the amine. This leads to a critical competition between two pathways.
-
The Productive Pathway (O-Acylation): The desired reaction is the acylation of the oxygen atom of the amidoxime. This O-acyl intermediate readily undergoes thermal or base-catalyzed cyclodehydration to form the target 1,2,4-oxadiazole ring. This is the kinetically favored pathway at lower temperatures.
-
The Side-Reaction Pathway (N-Acylation): Acylation can also occur on the nitrogen atom. This N-acyl intermediate does not lead to the desired product. It is thermodynamically more stable and is favored by higher temperatures and prolonged reaction times. This intermediate can then undergo further reactions or decomposition, leading to a complex mixture of byproducts.
Troubleshooting & Resolution:
-
Temperature Control is Critical:
-
Action: Perform the acylation step at a low temperature. Start the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature. Avoid any external heating during this initial phase.
-
Rationale: O-acylation has a lower activation energy and is favored kinetically. By keeping the temperature low, you give the desired reaction the best chance to proceed before the thermodynamically favored N-acylation takes over.
-
-
Choice of Base and Stoichiometry:
-
Action: Use a non-nucleophilic, sterically hindered base like pyridine or triethylamine (TEA). Use the base sparingly, typically 1.0 to 1.2 equivalents. Add the base slowly to the reaction mixture.
-
Rationale: The base is required to neutralize the HCl generated during the reaction with the acid chloride. However, an excess of a strong base can promote N-acylation and other side reactions. Pyridine often serves as both a base and a suitable solvent for this reaction.
-
-
Solvent Selection:
-
Action: Use an aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or pyridine. Ensure the solvent is anhydrous.
-
Rationale: Protic solvents can react with the acid chloride and interfere with the reaction. Anhydrous conditions are essential to prevent the hydrolysis of chloroacetyl chloride into chloroacetic acid, which would halt the desired reaction.
-
Experimental Protocol: Optimized Acylation & Cyclization
-
Dissolve 3-aminobenzamidoxime (1.0 eq.) in anhydrous pyridine (10 volumes) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C using an ice-water bath.
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Heat the mixture to 80-90°C for 2-3 hours to facilitate the cyclodehydration of the O-acyl intermediate.
-
Monitor the reaction progress by TLC.
Data Summary: Effect of Conditions on Product Formation
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | 0°C to RT | Favors O-acylation, higher purity | Kinetic control |
| > 50°C (initial) | Favors N-acylation, complex mixture | Thermodynamic control | |
| Base | Pyridine / TEA | Good yields, clean reaction | Neutralizes HCl without interference |
| Strong bases (e.g., NaOH) | Promotes side reactions, hydrolysis | Too reactive, not compatible | |
| Solvent | Anhydrous THF/DCM | Prevents hydrolysis | Reactants are moisture-sensitive |
| Protic (e.g., Ethanol) | Low yield, starting material loss | Reacts with acid chloride |
Issue 2: A Significant Impurity is Observed with a Mass Corresponding to the Hydroxymethyl Analog
Question: "My final product is contaminated with a significant impurity that mass spectrometry identifies as 3-(5-Hydroxymethyl-oxadiazol-3-yl)-aniline. Where is this coming from?"
Answer:
This impurity arises from the hydrolysis of the chloromethyl group on your final product. The C-Cl bond in a chloromethyl group attached to an electron-withdrawing system like the oxadiazole ring is susceptible to nucleophilic substitution, with water being a common nucleophile.
Potential Causes and Solutions:
-
Moisture During Workup or Purification:
-
Diagnosis: This is the most common cause. Exposure to water or protic solvents (like methanol or ethanol) during the aqueous workup or column chromatography can lead to the formation of the hydroxymethyl impurity.
-
Solution:
-
During the workup, use anhydrous solvents like ethyl acetate or DCM for extraction.
-
If an aqueous wash is necessary, perform it quickly and minimize contact time.
-
Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
For chromatography, use non-protic solvent systems if possible. If a polar modifier is needed, consider using acetone or ethyl acetate instead of alcohols.
-
-
-
Hydrolysis of Chloroacetyl Chloride Starting Material:
-
Diagnosis: If your chloroacetyl chloride reagent has been improperly stored, it may have partially hydrolyzed to chloroacetic acid. This would then react with the amidoxime to form the 5-hydroxymethyl-1,2,4-oxadiazole directly after cyclization.
-
Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent immediately before use to ensure it is free from chloroacetic acid. Store it under an inert atmosphere and away from moisture.
-
Logical Flow: Diagnosing the Hydroxymethyl Impurity
Technical Support Center: Purification of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Welcome to the technical support guide for the purification of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. The guidance is structured to address specific experimental challenges, explaining the chemical principles behind each recommendation.
Introduction: Understanding the Molecule
Successful purification of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline requires a nuanced understanding of its trifunctional structure. The molecule's behavior is governed by the interplay between the basic aniline moiety, the stable 1,2,4-oxadiazole ring, and the reactive chloromethyl group.
-
Aniline Group (-NH₂): This primary aromatic amine confers basic properties to the molecule, making it susceptible to protonation. It is also prone to oxidation, which can lead to the formation of colored impurities. Its basicity is a critical factor in chromatographic purification, often causing peak tailing on standard silica gel.
-
1,2,4-Oxadiazole Ring: This heterocyclic core is generally robust and chemically stable under typical purification conditions.[1] However, impurities may arise from its synthesis, which often involves the cyclization of O-acylated amidoximes.[2][3] Incomplete cyclization or side reactions can introduce persistent impurities.
-
Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule.[4] As a primary alkyl halide, it is susceptible to nucleophilic substitution. This reactivity is a double-edged sword; it is useful for subsequent synthetic steps but poses a significant stability challenge during purification, especially in the presence of nucleophilic solvents (like water or methanol) or impurities.[5][6]
This guide will help you navigate the challenges presented by these functional groups to achieve high purity of your target compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in a question-and-answer format.
Issue 1: Poor Separation and Significant Peak Tailing in Column Chromatography
Question: "I'm running a silica gel column to purify my crude product, but I'm getting very broad peaks and significant tailing for my main compound. How can I improve the separation?"
Answer: This is a classic problem when purifying compounds containing a basic amine functional group on acidic silica gel.[7] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic aniline moiety through acid-base interactions. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".[8][9]
dot
Caption: Interaction causing peak tailing.
Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA), to your eluent. A concentration of 0.1-1% (v/v) is typically sufficient. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your aniline compound and minimizing the tailing-causing interaction.[10]
-
Use an Alcohol: In some cases, adding a small percentage of methanol or isopropanol to the mobile phase can also help by competing for hydrogen bonding sites on the silica.
-
-
Choice of Stationary Phase:
-
Deactivated Silica: Use a commercially available "end-capped" or deactivated silica gel where the surface silanol groups have been minimized.
-
Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally more suitable for the purification of basic compounds.
-
-
Low pH Operation (HPLC): For reversed-phase HPLC, operating at a lower pH (e.g., using a mobile phase with 0.1% formic acid or trifluoroacetic acid) can protonate the residual silanol groups, reducing their interaction with a protonated basic analyte.[7][9] However, for preparative column chromatography on silica, adding a basic modifier is the preferred method.
| Method | Principle | Typical Concentration | Considerations |
| Triethylamine (TEA) in Eluent | Competitively binds to acidic silanol sites on silica gel.[10] | 0.1 - 1.0% (v/v) | Volatile, easily removed under vacuum. May slightly alter the Rf value. |
| Ammonia in Methanol | A stronger base, used when TEA is not effective. | 1-2% solution of 7N NH₃ in MeOH | Use in a well-ventilated fume hood. Less volatile than TEA. |
| Switch to Alumina | Basic or neutral stationary phase avoids acidic interactions. | N/A | May have different selectivity compared to silica. Requires re-optimization of the solvent system. |
Issue 2: Appearance of a New, More Polar Impurity Spot on TLC After Purification or Work-up
Question: "My crude reaction mixture shows a clean spot on the TLC plate. However, after aqueous work-up or column chromatography, I see a new, lower Rf spot appearing. What is happening?"
Answer: The appearance of a new, more polar spot (lower Rf) is a strong indicator of compound degradation. The most likely culprit is the hydrolysis of the reactive chloromethyl group to the corresponding hydroxymethyl (-CH₂OH) alcohol.[11] This reaction is facilitated by the presence of nucleophiles, particularly water, during aqueous extraction or if using protic solvents like methanol in your chromatography eluent.
dot
Caption: Degradation via hydrolysis.
Mitigation Strategies:
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up. After quenching the reaction, dilute with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and dry directly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the material for purification.
-
Careful Aqueous Extraction: If an aqueous wash is unavoidable:
-
Use brine (saturated NaCl solution) instead of pure water to reduce the activity of water and minimize emulsion formation.
-
Work quickly and at low temperatures (e.g., in an ice bath).
-
Immediately and thoroughly dry the organic layer after separation.
-
-
Aprotic Solvents for Chromatography: Use aprotic solvents for column chromatography. A mixture of hexane/ethyl acetate or dichloromethane/ethyl acetate is generally safe. Avoid using methanol as a co-eluent if possible. If a stronger eluent is needed, consider acetone or a higher percentage of ethyl acetate first.
-
Temperature Control: Avoid heating the compound for extended periods, especially in the presence of potential nucleophiles. Concentrate fractions from chromatography at reduced pressure and moderate temperatures (e.g., < 40°C).
Issue 3: Product is an Oil or Fails to Crystallize
Question: "I've purified my compound by column chromatography and the NMR looks clean, but it's a persistent oil. I need a solid for my next step. How can I induce crystallization?"
Answer: Obtaining a solid can be challenging, especially if minor impurities are present that inhibit the formation of a crystal lattice. Aniline derivatives can also be prone to forming oils.[12]
Step-by-Step Crystallization Protocol:
-
Solvent Screening: The key is to find a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures.[13]
-
Start with a small amount of your oil (~20-30 mg) in a test tube.
-
Add a poor solvent (e.g., hexanes, heptane) dropwise until the solution becomes cloudy (incipient precipitation).
-
Add a good solvent (e.g., ethyl acetate, dichloromethane, acetone) dropwise while gently warming until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) or freezer (-20°C).
-
-
Inducing Crystallization:
-
Scratching: If no crystals form, scratch the inside of the flask or test tube at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution.
-
Trituration: Add a non-polar solvent like hexanes or diethyl ether to the oil and vigorously stir or sonicate. This can sometimes wash away soluble impurities and force the product to solidify.
-
| Solvent Type | Examples | Purpose |
| Good Solvents | Dichloromethane, Ethyl Acetate, Acetone | To fully dissolve the compound. |
| Poor Solvents | Hexanes, Heptane, Diethyl Ether, Water | To decrease solubility and induce precipitation/crystallization.[12][14] |
| Recrystallization Pairs | Ethyl Acetate/Hexanes, Dichloromethane/Heptane | A common strategy using a combination of a good and poor solvent. |
Frequently Asked Questions (FAQs)
Q1: My purified compound is yellow or brown, but I expect it to be a white solid. Why?
A1: The coloration is almost certainly due to the oxidation of the aniline functional group. Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[15]
-
Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged heating or storage.
-
Removal: If the coloration is minor, it can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtering.[12] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.
Q2: What are the expected starting materials and byproducts from the synthesis that I should be looking for?
A2: A common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by thermal or base-catalyzed cyclodehydration.[16][17] For your specific molecule, this would likely involve reacting 3-aminobenzamidoxime with chloroacetyl chloride (or a related acylating agent).
-
Potential Impurities:
-
Unreacted 3-aminobenzamidoxime: A highly polar starting material that should be easily separated by chromatography.
-
O-Acylamidoxime Intermediate: The linear precursor before cyclization. If the cyclization step is incomplete, this will be a major impurity.
-
Diacylated byproducts: The amidoxime has multiple nucleophilic sites that could potentially react.
-
Reagents: Residual coupling agents or bases used in the acylation step.
-
Q3: Which analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is always recommended for comprehensive purity analysis.
-
¹H NMR and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-5%).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique for purity assessment. It separates the main compound from impurities and provides the mass of each component, which is invaluable for identifying byproducts and degradation products.[18]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the compound is thermally stable and volatile. Aromatic amines can often be analyzed by GC, sometimes after derivatization.[19][20]
-
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.
References
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. Retrieved from [Link]
-
alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles (a review). (2000). ResearchGate. Retrieved from [Link]
-
(PDF) Catalytic Hydrolysis of Chloromethane. (2016). ResearchGate. Retrieved from [Link]
- Method for purifying chloromethyl chloroformate. (2004). Google Patents.
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]
-
Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. (2021). Springer. Retrieved from [Link]
-
Chloromethyl: compounds, synthesis and safety. (n.d.). Chempanda. Retrieved from [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Innovare Academic Sciences. Retrieved from [Link]
- Method for purifying chloromethyl chloroformate. (2004). Google Patents.
-
Preparation of Acetanilide // An Aniline derivative // Organic chemistry lab. (2021). YouTube. Retrieved from [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (n.d.). Waters Knowledge Base. Retrieved from [https://support.waters.com/KB_Inf/ तलेing/wkb92122_ तलेing-of-a-basic-compound-when-running-a-reversed-phase-method-with-a-c18-column]([Link] तलेing/wkb92122_ तलेing-of-a-basic-compound-when-running-a-reversed-phase-method-with-a-c18-column)
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis and polycondensation. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved from [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved from [Link]
-
Tailing of basic compound. (2020). Reddit. Retrieved from [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2020). National Institutes of Health. Retrieved from [Link]
-
Hydrolysis. (n.d.). Retrieved from [Link]
-
Evaluation of the extraction and stability of chlorophyll-rich extracts by supercritical fluid chromatography. (2020). PubMed. Retrieved from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). National Institutes of Health. Retrieved from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][5][19] OXAZIN-4-YL) ACETATE DERIV. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved from [Link]
-
Recrystallization Of Acetanilide From Aniline. (n.d.). Cram. Retrieved from [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2018). Beilstein Journals. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Retrieved from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved from [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. Retrieved from [Link]
- Method of distilling aniline. (1944). Google Patents.
Sources
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 1,2,4-Oxadiazoles
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles. As a core scaffold in modern drug discovery, the 1,2,4-oxadiazole ring is prized for its role as a stable bioisostere for amide and ester functionalities, enhancing the metabolic stability and pharmacokinetic profiles of therapeutic candidates.[1][2] However, its synthesis can present unique challenges. This guide, structured in a question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate common hurdles and optimize your reaction conditions.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses fundamental questions regarding the most common and reliable synthetic routes.
Q1: What are the most common strategies for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and versatile method begins with an amidoxime .[3] This intermediate is typically acylated with a carboxylic acid or its derivative (like an acyl chloride), followed by a cyclodehydration reaction to form the heterocyclic ring.[4] This overall transformation can be approached in two primary ways:
-
Two-Step Synthesis: This involves the formation and isolation of an intermediate O-acylamidoxime, which is then subjected to conditions that promote cyclization.[5] This is often the most robust method, as it allows for the purification of the intermediate, leading to a cleaner final reaction.
-
One-Pot Synthesis: In this streamlined approach, the amidoxime and carboxylic acid are combined with coupling and cyclizing agents in a single reaction vessel, proceeding to the final product without isolation of intermediates.[6][7] While more efficient, this method can be more challenging to optimize.
Other notable, though less common, methods include the [3+2] cycloaddition between a nitrile oxide and a nitrile, and various oxidative cyclization strategies.[8][9]
Q2: How do I choose between a two-step (isolation of O-acylamidoxime) and a one-pot procedure?
A2: The choice depends on your synthetic goals, the stability of your substrates, and the scale of the reaction.
-
Choose a Two-Step approach when:
-
You are developing a new synthesis and need to unambiguously confirm the success of each step.
-
You encounter multiple side products in a one-pot attempt. Isolating the intermediate can help identify the problematic step.
-
The O-acylamidoxime intermediate is a stable, easily purified solid.
-
You are working on a large scale where reaction control and purity are paramount.
-
-
Choose a One-Pot approach when:
Q3: What factors are critical for the preparation and handling of the amidoxime starting material?
A3: The quality of your amidoxime is arguably the most critical factor for a successful synthesis. Amidoximes are synthesized by reacting a nitrile with hydroxylamine.[12] However, they can be unstable.
-
Purity Check: Always verify the purity of your amidoxime by ¹H NMR and LC-MS before use. Impurities from its synthesis or degradation can inhibit the reaction.
-
Stability and Storage: Amidoximes can be prone to decomposition. Store them in a cool, dry environment, preferably under an inert atmosphere, and use them as soon as possible after preparation.
-
Avoid Strong Acid/Base: They can be unstable to harsh pH conditions, so care should be taken during workup and purification.
Part 2: Troubleshooting Guide: From Low Yields to Impure Products
This section directly addresses the most common experimental failures and provides actionable solutions.
Scenario 1: Low or No Product Yield
Q4: My acylation/coupling step is inefficient, leaving large amounts of unreacted amidoxime. What's wrong?
A4: This points to a problem with the activation of your carboxylic acid. The nucleophilicity of the amidoxime is generally sufficient, so the issue lies with generating a sufficiently electrophilic acylating agent.
-
Re-evaluate Your Coupling Reagent: For difficult couplings (e.g., with electron-deficient carboxylic acids or sterically hindered substrates), a standard carbodiimide like EDCI may be insufficient. Switch to a more potent uronium- or phosphonium-based reagent.
| Coupling Reagent Class | Examples | Activation Mechanism | Key Considerations |
| Carbodiimides | EDCI, DCC | Forms an O-acylisourea intermediate. HOBt or HOAt is often added to form a more reactive active ester and suppress racemization. | Economical and common, but byproducts can be difficult to remove (especially DCU from DCC). |
| Uronium/Aminium Salts | HATU , HBTU, HCTU | Forms a highly reactive OAt or OBt active ester.[13] | Highly efficient and fast, often the reagent of choice for difficult couplings.[14] Byproducts are water-soluble but can sometimes pose purification challenges.[15] |
| Phosphonium Salts | PyBOP, PyAOP | Forms a phosphonium-activated ester. | Very effective, but generate phosphine oxide byproducts. |
-
Check Reagent Quality & Stoichiometry: Coupling reagents, especially HATU and HBTU, are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Ensure you are using the correct stoichiometry, typically 1.1–1.5 equivalents of the coupling reagent and base.[14]
-
Optimize the Base: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and scavenge the acid produced during the reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice.[13] Triethylamine (TEA) can also be used. Ensure the base is anhydrous.
-
Solvent Choice: The reaction must be performed in a dry, aprotic solvent like DMF, DCM, or THF.[16] DMF is often preferred due to its high polarity, which aids in dissolving the reagents and intermediates.[16]
Q5: The final cyclodehydration step is failing, and I'm isolating the O-acylamidoxime intermediate. How can I drive the reaction to completion?
A5: The cyclization of the O-acylamidoxime is often the most difficult step and is highly substrate-dependent.[10] If this intermediate is stable and isolable, you are in a good position to systematically optimize its conversion.
-
Thermal Cyclization: The most common method is heating. Refluxing in a high-boiling solvent like toluene, xylene, or DMSO is often effective.[6] Microwave irradiation can dramatically shorten reaction times and improve yields.[17]
-
Base-Mediated Cyclization: For substrates that are sensitive to high temperatures, a base-mediated approach at room temperature may work. Strong, non-nucleophilic bases are sometimes used, but milder conditions are often sufficient. Recently, systems like KOH in DMSO have been shown to be highly effective for room-temperature cyclizations.[18] Tetrabutylammonium fluoride (TBAF) in THF is another well-established method.[12]
-
Acid Catalysis: While less common, some cyclizations can be promoted by acid catalysts. This should be approached with caution as side reactions are possible.
Q6: My reaction yields are inconsistent. What are the most sensitive variables?
A6: Inconsistent yields are often traced back to three key areas:
-
Water Content: The presence of water is detrimental. It hydrolyzes coupling reagents, activated intermediates, and can interfere with the cyclization. Always use anhydrous solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar).[13]
-
Starting Material Purity: As mentioned in Q3, the purity of the amidoxime is critical. Any degradation will directly impact the yield.
-
Reaction Temperature and Time: For thermal cyclizations, ensure consistent and accurate temperature control. For one-pot reactions, the timing of reagent addition can be crucial. Pre-activating the carboxylic acid with the coupling reagent for a few minutes before adding the amidoxime is a best practice to avoid side reactions.[16]
Scenario 2: Side Product Formation
Q7: I'm observing significant side products. What are the likely culprits and how can I minimize them?
A7: Side product formation usually arises from the decomposition of the amidoxime or rearrangement of the desired product.
-
Amidoxime Decomposition: Under harsh heating, amidoximes can dehydrate to form nitriles or undergo other decomposition pathways. If you suspect this, switch from a high-temperature thermal cyclization to a milder, base-mediated method.[18]
-
Boulton-Katritzky Rearrangement: This is a known thermal rearrangement of 1,2,4-oxadiazoles that can lead to the formation of other heterocyclic systems.[8] If you observe isomeric impurities, particularly after prolonged heating, this may be the cause. Reducing the reaction temperature or time can help minimize this.
-
Reaction with Coupling Reagent: The amine of the amidoxime can potentially react with the coupling reagent itself. Pre-activating the carboxylic acid for 5-15 minutes before adding the amidoxime can prevent this side reaction.[16]
Scenario 3: Work-up and Purification
Q8: I'm using HATU/HBTU for coupling, and my final product is contaminated with a polar byproduct (tetramethylurea). How can I remove it?
A8: This is a very common and frustrating problem. Tetramethylurea and the related byproduct from HOAt/HOBt are highly polar and water-soluble, but can be difficult to remove completely.[15]
-
Aqueous Work-up: Perform multiple washes of your organic layer with water or a dilute acid (e.g., 1M HCl) followed by a brine wash. This removes the majority of the impurities.
-
Column Chromatography: Careful column chromatography is often required. A common mistake is using a solvent system that is too polar, causing the byproduct to co-elute with the product. Start with a less polar eluent and gradually increase the polarity.
-
Alternative Reagents: If purification remains a challenge, consider using a polymer-supported coupling reagent. After the reaction, the reagent and its byproducts can be removed by simple filtration.[17] Alternatively, using EDCI/HOBt can be a solution, as the resulting urea byproduct is often less soluble and can sometimes be filtered off.
Q9: My 1,2,4-oxadiazole is proving difficult to purify. What alternative strategies can I try?
A9: If standard chromatography is failing, consider these alternatives:[19]
-
Recrystallization: If your product is a solid, this is the best method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.
-
Trituration: If the product is an amorphous solid or a thick oil, washing it with a solvent in which it is insoluble (but the impurities are soluble) can be effective. Hexanes or diethyl ether are common choices.
-
Preparative HPLC: For high-value compounds or very difficult separations, preparative reverse-phase HPLC is an excellent, albeit more resource-intensive, option.
Part 3: Protocols & Methodologies
These protocols provide a starting point for optimization. Always perform reactions on a small scale first.
Protocol 1: Two-Step Synthesis via Amidoxime Acylation (HATU) and Thermal Cyclization
Step A: Acylation of the Amidoxime
-
To a round-bottom flask under N₂, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.[13]
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise and stir the mixture for 15 minutes at 0 °C to pre-activate the acid.[16]
-
Add a solution of the amidoxime (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime, which can be purified by chromatography or used directly in the next step if sufficiently pure.
Step B: Cyclodehydration
-
Dissolve the purified O-acylamidoxime in a high-boiling solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography or recrystallization to afford the final 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis from a Carboxylic Acid and Amidoxime
-
Follow steps 1-5 from Protocol 1, Step A.
-
Instead of performing a work-up, heat the reaction mixture directly. A typical condition is 120 °C for 6-18 hours.[17] Alternatively, use microwave heating at 150 °C for 15-30 minutes.[17]
-
Monitor the reaction for the disappearance of the O-acylamidoxime intermediate and the appearance of the 1,2,4-oxadiazole product.
-
After cooling, perform the aqueous work-up and purification as described in Protocol 1, Step A (steps 6-8) and Step B (step 4).
Part 4: Mechanistic Insights & Key Principles
Understanding the underlying mechanisms is key to effective troubleshooting.
The Acylation-Cyclodehydration Pathway
The synthesis proceeds via two key transformations: the nucleophilic attack of the amidoxime onto an activated carboxylic acid, followed by an intramolecular cyclization with the elimination of water.
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.
Troubleshooting Logic Flowchart
When a reaction fails, a systematic approach is essential. Use this flowchart to diagnose the issue.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech. Retrieved January 21, 2026, from [Link]
- Pace, A., Pierro, P., & Pace, V. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2020(3), 377-389.
- Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, Kukreti, N., Singh, H., Khan, F., & Singh, S. K. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101155.
- Li, Y., Feng, C., & Xu, C. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(7), 2065-2070.
- Karczmarzyk, Z., K-Prokop, P., & Miroslaw, B. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5916.
- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-545.
- Shakyawar, D., Kumar, P., & Singh, P. P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(3), 100331.
- Street, L. J., Baker, R., Book, T., Kneen, C. O., MacLeod, A. M., Merchant, K. J., Showell, G. A., Saunders, J., Herbert, R. H., Freedman, S. B., & Iversen, L. L. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-2697.
- Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735.
- Bruno, G., Costantino, L., Curinga, C., Maccari, R., Monforte, F., Nicolò, F., Ottanà, R., & Vigorita, M. G. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie, e2300257.
- Zarei, M. (2018). A Mild and Efficient One-Pot Preparation of 1,2,4-Oxadiazoles from Nitriles and Carboxylic Acids Using Vilsmeier Reagent. Synlett, 29(12), 1638-1642.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-545.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved January 21, 2026, from [Link]
- Sidneva, E. A., Ivanov, A. S., & Baykov, S. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(21), 7464.
- Ceman, D. L., Ng, R. A., Paegel, B. M., & Sannes-Lowery, K. A. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Zhang, C., Yi, W., & Ma, L. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Green Chemistry, 23(24), 9896-9900.
- Li, Y., Feng, C., & Xu, C. (2015). Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazoles from Nitriles, Aldehydes and Hydroxylamine Hydrochloride without Addition of Extra Oxidant. Organic & Biomolecular Chemistry, 13(7), 2065-2070.
- Yang, Y., & O'Shea, P. (2004). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 6(24), 4479-4482.
- Parker, C. G., & Shchepinov, M. S. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synlett, 27(10), 1545-1548.
- Karczmarzyk, Z., K-Prokop, P., & Miroslaw, B. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(24), 5916.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 21, 2026, from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved January 21, 2026, from [Link]
-
Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation. YouTube. Retrieved January 21, 2026, from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved January 21, 2026, from [Link]
- Webb, D., & Jamison, T. F. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 12(23), 5338-5341.
Sources
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptidebridge.com [peptidebridge.com]
- 14. Amide Synthesis [fishersci.co.uk]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Preventing dimerization of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Technical Support Center: 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Welcome to the dedicated technical support guide for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. This resource is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge encountered when working with this valuable bifunctional molecule: its propensity for self-reaction, or dimerization. This guide provides in-depth explanations, troubleshooting protocols, and preventative strategies to ensure the integrity and reactivity of your compound for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, and what is the chemical mechanism driving it?
A: Dimerization is a chemical reaction where two identical molecules combine to form a single new molecule, or a dimer. For 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, this is a significant issue due to its molecular structure. The molecule possesses both a nucleophilic site (the aniline's primary amino group, -NH₂) and a highly reactive electrophilic site (the chloromethyl group, -CH₂Cl).
The primary mechanism for dimerization is an intermolecular nucleophilic substitution reaction (Sɴ2). The lone pair of electrons on the nitrogen atom of one molecule attacks the carbon atom of the chloromethyl group on a second molecule. This displaces the chloride ion and forms a new carbon-nitrogen bond, linking the two molecules. This reaction is often autocatalytic, as the hydrogen chloride (HCl) generated can protonate the aniline, but any unreacted aniline (which is basic) can also act as a base to facilitate the reaction.
Caption: Dimerization of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
Q2: How can I reliably detect if my sample of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline has started to dimerize?
A: Early detection is crucial. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The dimer, being larger and generally less polar than the monomer, will have a different Rf value (typically higher Rf in reverse-phase or lower Rf in normal-phase systems). You will see a new spot appear in addition to the spot for the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. LC will separate the monomer from the dimer, and the mass spectrometer will confirm their identities. The dimer will have an exact mass corresponding to (2 * M) - HCl, where M is the molecular weight of the monomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is very effective. You will observe the disappearance of the characteristic singlet for the chloromethyl group (-CH₂Cl, typically ~4.8 ppm) and the appearance of a new singlet for the methylene bridge (-NH-CH₂-, typically ~4.5 ppm). The integration of the aromatic protons relative to these methylene protons will also change.
Q3: My solid sample has developed a reddish-brown tint over time. Is this dimerization?
A: Not necessarily, but it is a sign of instability. Aniline and its derivatives are notoriously prone to oxidation when exposed to air and light, which often results in the formation of colored impurities. While dimerization itself produces a colorless compound, this discoloration indicates that the storage conditions are inadequate and that other degradation pathways, including dimerization, are likely occurring simultaneously. It is critical to store the compound properly to prevent both oxidation and dimerization.[1]
Troubleshooting Guide: Prevention & Mitigation
This section provides solutions to common problems encountered during the handling, storage, and use of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
Problem 1: Compound degrades during long-term storage (solid state).
-
Primary Cause: The inherent reactivity of the molecule allows for slow dimerization even in the solid state, a process accelerated by ambient temperature and humidity.
-
Causality Explained: In the solid state, molecules are in close proximity. Thermal energy can provide the necessary activation energy for the reaction to occur at crystal surfaces or defect sites. The presence of atmospheric moisture can create micro-environments that facilitate the reaction.
-
Solution: Conversion to a Hydrochloride Salt. The most robust solution is to convert the aniline free base into its hydrochloride (HCl) salt. Protonating the amino group (-NH₂) to form an ammonium salt (-NH₃⁺) completely deactivates its nucleophilicity.[2] The lone pair of electrons is no longer available to attack the chloromethyl group, effectively halting the dimerization pathway.
| Parameter | Free Base Form | Hydrochloride Salt Form |
| Dimerization Risk | High | Negligible |
| Storage Temperature | -20°C to -80°C (Recommended) | 2-8°C or Room Temp (Stable) |
| Handling Notes | Requires inert atmosphere; sensitive to acid/base | More stable in air; non-nucleophilic |
| Solubility | Soluble in organic solvents (DCM, EtOAc) | Soluble in polar solvents (MeOH, Water) |
Experimental Protocol 1: Preparation of Hydrochloride Salt for Storage
-
Dissolution: Dissolve the 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline free base in a minimal amount of anhydrous methanol or ethyl acetate (approx. 10 mL per gram).
-
Acidification: While stirring, slowly add a 2 M solution of HCl in diethyl ether, or bubble anhydrous HCl gas through the solution, until the pH of the solution becomes acidic (test with pH paper on a withdrawn drop).
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for 30 minutes at room temperature to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting material or solvent.
-
Drying: Dry the solid under high vacuum at a temperature not exceeding 40°C.
-
Storage: Store the resulting stable, white to off-white solid in a tightly sealed container, protected from moisture.
Problem 2: Dimerization occurs as a major side-reaction during a subsequent synthetic step.
-
Primary Cause: The reaction conditions, particularly the use of a base, high temperatures, or high concentrations, are promoting the unwanted dimerization side-reaction.
-
Causality Explained: Many organic reactions require a base to deprotonate a substrate or neutralize an acidic byproduct. However, this base will also deprotonate any transiently formed anilinium species, or even the aniline itself, increasing its nucleophilicity and dramatically accelerating the rate of dimerization relative to the desired reaction.
-
Solution: Temporary Protection of the Aniline Group. To prevent the aniline from interfering, it should be temporarily "protected" by converting it into a less reactive functional group. The most common strategy for anilines is conversion to an amide, such as an acetanilide. The acetyl group withdraws electron density from the nitrogen, significantly reducing its nucleophilicity and basicity.
Caption: Troubleshooting workflow for dimerization issues.
Experimental Protocol 2: N-Acetylation for Temporary Amine Protection
-
Setup: Dissolve the 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents).
-
Acetylation: Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-acetylated product. This protected compound can now be used in subsequent reactions.
-
Deprotection (Post-Reaction): To regenerate the aniline, the N-acetyl group can be easily removed by heating the compound in aqueous acid (e.g., 6 M HCl) or base (e.g., aqueous NaOH).
References
-
Royal Society of Chemistry. (n.d.). Aniline assisted dimerization of phenylalanines: convenient synthesis of 2-aroyl-3-arylquinoline in an I2-DMSO system. Organic & Biomolecular Chemistry. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
MDPI. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]
-
ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Retrieved from [Link]
-
ACS Publications. (2023). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. Langmuir. [Link]
-
Scientific Research Publishing. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]
-
Digital Commons @ Otterbein. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Retrieved from [Link]
-
Journal of Health and Pollution. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC - NIH. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (2014). How can I prevent protein dimerization?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel amine analogues of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]
-
Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
YouTube. (2015). Protection of Aniline Derivatives. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 1,2,4-Oxadiazole Synthesis
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the robust reaction between amidoximes and carboxylic acids (or their derivatives) to construct this valuable heterocyclic scaffold. Low yields can be a significant bottleneck in a research campaign, and this document provides a structured, cause-and-effect approach to diagnosing and resolving common issues encountered during this synthesis.
Section 1: The Core Reaction Pathway
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes is predominantly a two-stage process: (1) O-acylation of the amidoxime nucleophile by an activated carboxylic acid to form an O-acyl amidoxime intermediate, followed by (2) cyclodehydration to furnish the aromatic 1,2,4-oxadiazole ring.[1][2] This can be performed in a one-pot procedure or as a two-step sequence with isolation of the intermediate. Understanding this pathway is critical for effective troubleshooting.
Sources
Identification of byproducts in 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline synthesis
Technical Support Center: Synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section addresses specific experimental issues, identified by common analytical observations. We diagnose the probable cause and provide actionable solutions and detailed protocols.
Issue 1: Major Impurity Detected with a Mass of ~213.2 g/mol , Corresponding to the O-Acyl Amidoxime Intermediate
-
Symptom: Your LC-MS analysis of the crude reaction mixture shows a significant peak with a mass (M+H)⁺ of ~214.2, alongside your desired product peak at (M+H)⁺ ~196.6. This secondary peak diminishes upon prolonged heating or addition of a stronger base but is often accompanied by an increase in other impurities.
-
Probable Cause: This impurity is the O-(chloroacetyl)-3-aminobenzamidoxime, the key intermediate in the reaction. Its presence indicates incomplete cyclodehydration. The cyclization of the O-acyl amidoxime is frequently the most challenging step in 1,2,4-oxadiazole synthesis and can stall under insufficiently forcing conditions.[1][2][3]
-
Recommended Solution & Protocol: The primary goal is to drive the cyclization to completion without degrading the product. The 1,2,4-oxadiazole ring's stability can be pH-dependent, with degradation observed under harsh acidic or basic conditions.[4]
-
Causality: Thermal cyclization often requires high-boiling solvents like toluene or xylene, but the chloromethyl group can be reactive at high temperatures. A more controlled approach is base-mediated cyclization at lower temperatures. Strong, non-nucleophilic bases are ideal as they deprotonate the intermediate to initiate cyclization without competing hydrolysis reactions.[5] Tetrabutylammonium fluoride (TBAF) is particularly effective as the fluoride ion acts as a strong base in aprotic solvents, promoting the reaction efficiently.[6]
Protocol 1: TBAF-Mediated Cyclization
-
If the intermediate has been isolated, dissolve it in anhydrous Tetrahydrofuran (THF) (0.1 M).
-
Add 1.1 equivalents of TBAF (1.0 M solution in THF) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify via column chromatography (e.g., ethyl acetate/hexane gradient).
-
Issue 2: Appearance of an Impurity at m/z ~151.2, Corresponding to the Starting Amidoxime
-
Symptom: A peak corresponding to 3-aminobenzamidoxime is observed in the final crude product analysis.
-
Probable Cause: This indicates either unreacted starting material or, more likely, the hydrolysis of the O-acyl amidoxime intermediate. This side reaction is prevalent when using aqueous bases or protic solvents, or under prolonged heating in the presence of moisture.[5]
-
Recommended Solution & Protocol: Ensure strictly anhydrous conditions throughout the acylation and cyclization steps.
-
Causality: Water acts as a competing nucleophile, attacking the electrophilic carbonyl carbon of the O-acyl intermediate, leading to cleavage of the ester bond and regeneration of the starting amidoxime and chloroacetic acid.
Protocol 2: Ensuring Anhydrous Conditions
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate methods (e.g., distillation over sodium/benzophenone for THF).
-
If using a base like pyridine or triethylamine, ensure it is freshly distilled over a suitable drying agent (e.g., KOH).
-
Run the reaction under a positive pressure of an inert gas (nitrogen or argon).
-
Issue 3: Formation of Dimeric or Polymeric Byproducts
-
Symptom: You observe high-molecular-weight species in your mass spectrum and baseline smearing or insoluble material in your NMR tube.
-
Probable Cause: The 5-chloromethyl group is a reactive electrophile. Under basic conditions or upon heating, the final product can undergo intermolecular N-alkylation or C-alkylation, where the aniline nitrogen of one molecule attacks the chloromethyl group of another, leading to dimerization or polymerization.
-
Recommended Solution & Protocol: Minimize reaction time and temperature after the formation of the chloromethyl group. Purify the product promptly.
-
Causality: The aniline nitrogen is nucleophilic, and the chloromethyl group is an excellent alkylating agent. This bimolecular reaction (SN2) is favored by higher concentrations and temperatures.
Protocol 3: Post-Synthesis Handling
-
Once the reaction is complete, immediately proceed with an acidic workup (e.g., dilute HCl) to protonate the aniline nitrogen, rendering it non-nucleophilic and preventing self-alkylation.
-
Extract the protonated product into the aqueous layer, wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaHCO₃) and re-extract the neutral product into an organic solvent like ethyl acetate.
-
Purify the product quickly via column chromatography.
-
For long-term storage, consider converting the aniline to its hydrochloride salt to improve stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal strategy for the 1,2,4-oxadiazole ring formation? A one-pot or two-step approach?
A1: Both one-pot and two-step procedures are viable, but they offer a trade-off between convenience and control.[7]
-
Two-Step Approach (Isolation of Intermediate): Acylating the 3-aminobenzamidoxime with chloroacetyl chloride at low temperature to form the O-acyl amidoxime, followed by its isolation and subsequent cyclization, provides greater control. This allows you to purify the intermediate, ensuring that only the desired substrate enters the often-challenging cyclization step. This method is preferred for achieving higher purity.[1]
-
One-Pot Approach: Combining the amidoxime, acylating agent, and a cyclizing agent (like pyridine or a base/solvent system like KOH/DMSO) in a single vessel is faster.[7] However, it can lead to more complex byproduct profiles as starting materials, intermediates, and products are all present under reactive conditions. This approach requires careful optimization of reaction times and temperatures to maximize the yield of the desired product.
Q2: My reaction is forming a 1,3,4-oxadiazole isomer. Why is this happening and how can I prevent it?
A2: While the reaction of an amidoxime with an acyl chloride is the classical and most direct route to 1,2,4-oxadiazoles, the formation of a 1,3,4-oxadiazole isomer suggests an alternative reaction pathway is occurring.[8] This can happen if the starting materials rearrange or if the reaction proceeds through an N-acyl amidine intermediate which then undergoes oxidative cyclization. For instance, certain guanidine derivatives can be chlorinated and cyclized to yield 2-amino-1,3,4-oxadiazoles instead of the expected 1,2,4-oxadiazole structure.[9] To ensure the formation of the desired 1,2,4-oxadiazole regioisomer, strictly adhere to the standard protocol of reacting the amidoxime with an acylating agent to form the O-acyl intermediate, followed by cyclodehydration.[2]
Q3: How can I definitively characterize the final product and distinguish it from key byproducts?
A3: A combination of analytical techniques is essential. The following table summarizes the expected data for the target compound and its most common process-related impurities.
| Compound | Structure | Expected (M+H)⁺ | Key ¹H NMR Signals (DMSO-d₆) |
| Target Product: 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline | ~196.6 | ~5.1-5.3 ppm (s, 2H, -CH₂Cl) , ~5.5-5.7 ppm (br s, 2H, -NH₂), Aromatic protons in the 6.8-7.5 ppm range. | |
| Intermediate: O-(chloroacetyl)-3-aminobenzamidoxime | ~214.2 | ~4.4-4.6 ppm (s, 2H, -COCH₂Cl), ~6.0-6.3 ppm (br s, 2H, amidoxime -NH₂), Aromatic protons, Amine protons. | |
| Hydrolysis Product: 3-Aminobenzamidoxime | ~152.2 | ~5.8 ppm (br s, 2H, -NH₂), Aromatic protons, Amine protons. | |
| Dimer Impurity: N-( (3-(3-aminophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)aniline | ~369.8 (for the simplest dimer) | Complex aromatic region, presence of a methylene bridge signal (~4.5-4.8 ppm), reduced integration for the -CH₂Cl signal relative to aromatic protons. |
Visual Schematics and Workflows
Diagram 1: General Synthesis and Byproduct Pathway
Caption: Reaction scheme showing the main synthesis pathway and critical points for byproduct formation.
Diagram 2: Troubleshooting Workflow for Impurities
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: A Guide to Improving the Stability of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. This document is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Our goal is to provide you with expert insights and actionable protocols to mitigate common stability challenges, ensuring the integrity and reproducibility of your experimental results. The inherent reactivity of the chloromethyl and 1,2,4-oxadiazole moieties, while potentially crucial for biological activity, also presents specific handling and formulation challenges. This guide offers a structured approach to understanding and controlling these liabilities.
Section 1: Troubleshooting Guide
This section addresses the most common stability issues encountered during experimental work. Each question is followed by a detailed explanation of the underlying chemistry and a recommended course of action.
Q1: My compound's purity is decreasing rapidly in an aqueous buffer. What is the likely cause and solution?
Root Cause Analysis: Rapid degradation in aqueous media is the most frequently reported issue for this class of compounds. The molecular structure of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline contains two primary sites susceptible to hydrolysis:
-
The 1,2,4-Oxadiazole Ring: This heterocyclic ring is prone to pH-dependent cleavage. Studies on similar 1,2,4-oxadiazole derivatives have shown that the ring is most stable in a slightly acidic pH range of 3 to 5.[1][2] Outside this range, both acid- and base-catalyzed hydrolysis can occur, leading to ring-opening and the formation of an aryl nitrile degradation product.[1][2]
-
The 5-Chloromethyl Group: The chloromethyl group is an electrophilic site that is highly susceptible to nucleophilic attack by water (hydrolysis) or other nucleophiles present in your buffer (e.g., phosphate, Tris). This reaction results in the displacement of the chloride ion to form the corresponding alcohol (-CH₂OH) or a buffer adduct. The presence of halogen atoms can improve metabolic stability in some contexts but also introduces this reactive handle.[3]
Causality Behind the Degradation: The mechanism for oxadiazole ring cleavage is well-documented. At low pH, the N-4 atom of the ring becomes protonated, activating the ring for nucleophilic attack by water. At high pH, direct nucleophilic attack occurs, generating an anionic intermediate that is subsequently protonated by water to facilitate ring opening.[1][2] Therefore, maintaining strict pH control is the single most critical factor for preserving the compound's integrity in aqueous solutions.
Immediate Action & Protocol:
-
Verify and Adjust pH: Immediately measure the pH of your solution. Adjust it to fall within the 3.0-5.0 range using a suitable acidic or basic solution (e.g., 0.1 M HCl, 0.1 M NaOH).
-
Change Your Buffer System: Standard biological buffers like Phosphate-Buffered Saline (PBS) or Tris are poor choices due to their nucleophilic nature and/or their typical pH range (7-8), which promotes rapid degradation.
-
Recommended Buffers: Switch to non-nucleophilic buffers that operate effectively in the pH 3-5 range, such as citrate or acetate buffers.
-
Below is a diagram illustrating the primary degradation pathway of the 1,2,4-oxadiazole ring.
Caption: Primary degradation pathways for the 1,2,4-oxadiazole ring.
Q2: I observe new peaks in my HPLC/LC-MS analysis. How can I identify the degradation products?
Expert Insight: The appearance of new peaks is a clear sign of degradation or impurity formation. A systematic approach known as a Forced Degradation Study (or stress testing) is the industry-standard method to proactively identify potential degradation products and establish that your analytical method is "stability-indicating."[4] This involves intentionally exposing the compound to harsh conditions to generate degradants, which can then be characterized, typically by LC-MS.[5]
Methodology: Forced Degradation Study A forced degradation study will help you establish likely degradation pathways and validate your analytical methods.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
| Stress Condition | Typical Reagents & Conditions | Likely Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | Oxadiazole ring opening; potential hydrolysis of aniline |
| Base Hydrolysis | 0.1 M NaOH, room temperature or heated | Oxadiazole ring opening; hydrolysis of chloromethyl group |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the aniline moiety |
| Thermal Stress | Solid compound or solution heated at >80°C | General thermal decomposition |
| Photolytic Stress | Solution exposed to UV/Vis light (ICH Q1B) | Photochemical rearrangement of the oxadiazole ring[6][7] |
Below is a general workflow for conducting a forced degradation study.
Caption: Workflow for a typical forced degradation study.
Q3: My stock solution in DMSO is showing degradation over time. Isn't DMSO supposed to be a stable solvent?
Expert Insight: While anhydrous aprotic solvents like DMSO or acetonitrile are vastly superior to aqueous solutions, they are not foolproof.[1][2] The primary issue with DMSO is that it is highly hygroscopic , meaning it readily absorbs moisture from the atmosphere. Even a small amount of absorbed water can be sufficient to cause slow hydrolysis of the compound over weeks or months, especially if stored at room temperature.
Best Practices for Stock Solutions:
-
Use Anhydrous Solvent: Always use a new, sealed bottle of anhydrous or molecular sieve-dried DMSO for preparing primary stock solutions.
-
Aliquot: Prepare small, single-use aliquots of your stock solution. This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture into the main stock vial each time it is opened.
-
Storage Conditions: Store aliquots at -80°C for long-term stability. For daily use, a -20°C freezer is acceptable for short periods.
-
Protect from Light: Always store solutions in amber vials or wrap them in aluminum foil to prevent potential photodegradation.
Q4: The color of my solution is changing, often turning yellow or brown. What does this indicate?
Root Cause Analysis: Color change in solutions containing an aniline moiety is a classic indicator of oxidation . The aniline functional group is susceptible to oxidation, which can lead to the formation of colored quinone-like structures and, eventually, polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
Preventative Measures:
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from oxidizing contaminants.
-
Degas Solvents: For sensitive experiments, bubble an inert gas like argon or nitrogen through the solvent before preparing your solution to remove dissolved oxygen.
-
Store Under Inert Atmosphere: After preparing the solution, you can flush the headspace of the vial with argon or nitrogen before sealing to create an inert atmosphere. This is particularly important for long-term storage of solutions intended as standards.
Section 2: Protocols
Protocol 1: Preparation and Storage of High-Integrity Stock Solutions
This protocol is designed to maximize the shelf-life of your compound.
-
Preparation:
-
Allow the solid compound to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the solid.
-
Weigh the required amount of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in a clean, dry vial.
-
Using a calibrated pipette, add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use amber microcentrifuge tubes or glass vials.
-
Flush the headspace of each aliquot with nitrogen or argon gas if possible.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots in a sealed container at -80°C.
-
-
Usage:
-
When needed, remove a single aliquot from the freezer. Allow it to thaw completely and warm to room temperature before opening.
-
Do not refreeze a thawed aliquot. Discard any unused portion to ensure maximum integrity for future experiments.
-
Protocol 2: General Protocol for a Forced Degradation Study
This protocol provides a framework for stress testing. Always run a control sample (compound in solution, protected from stress) in parallel.
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 2 hours, and 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Stress: Incubate a sealed vial of the stock solution in an oven at 80°C for 24 and 72 hours.
-
Photolytic Stress: Place the stock solution in a transparent vial inside a photostability chamber, exposing it to light that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analysis: Analyze all stressed samples, along with a time-zero and a control sample, by a stability-indicating RP-HPLC method (e.g., C18 column with a water/acetonitrile gradient) with UV detection and by LC-MS to determine the mass of any new peaks formed.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the single most important factor for the stability of this compound in aqueous solutions?
-
Q: Which common laboratory buffers should I absolutely avoid?
-
A: Avoid nucleophilic buffers such as Tris, HEPES, and phosphate (PBS). These species can directly attack the chloromethyl group, leading to the formation of buffer adducts and complicating your experimental results.
-
-
Q: How should I handle the solid compound for long-term storage?
-
A: The solid form is the most stable. Store it in a tightly sealed container, protected from light, in a freezer (-20°C or lower), and inside a desiccator to protect it from moisture.
-
-
Q: What type of analytical column is recommended for stability testing via HPLC?
References
-
Qiu, F., Norwood, D. L., & Li, L. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(8), 2843-2853. [Link]
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Ermer, J., Arth, C., & De Raeve, P., et al. (2005). Precision from drug stability studies. Investigation of reliable repeatability and intermediate precision of HPLC assay procedures. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 653-663. [Link]
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Busca, P., Clerici, F., & Cogo, G. (1981). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2383-2386. [Link]
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Qiu, F., Norwood, D. L., & Li, L. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Semantic Scholar. [Link]
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Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
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Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
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Lin, C. Y., et al. (2020). Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway. ACS Medicinal Chemistry Letters, 11(6), 1219-1225. [Link]
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Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]
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Tsur, Y., et al. (2024). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Water, 17(5), 547. [Link]
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Weidmann, N., et al. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. Journal of the American Chemical Society. [Link]
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Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Mondal, S., et al. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics, 160(18). [Link]
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Khataee, A. R., et al. (2011). Effect of the initial pH value on the degradation of Aniline. ResearchGate. [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. [Link]
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Fang, W. H., & Liu, R. Z. (2001). Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole. The Journal of organic chemistry, 66(16), 5289–5294. [Link]
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Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
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Giordanetto, F., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(24), 8341-8366. [Link]
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Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
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Liu, W., et al. (2008). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Journal of hazardous materials, 151(2-3), 817–824. [Link]
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Hawe, A. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(7). [Link]
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Stejskal, J. (2013). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. [Link]
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Zhang, X., et al. (2013). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 631-632, 111-114. [Link]
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Charris, J., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(10), 2262. [Link]
-
DC Chemicals. (n.d.). 3-(5-Chloromethyl-[1][2][8]oxadiazol-3-yl)aniline. DC Chemicals. [Link]
-
Olmez-Hanci, T., & Arslan-Alaton, I. (2019). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Recent patents on engineering, 13(2), 98–110. [Link]
-
Zhang, Y., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules, 28(6), 2686. [Link]
-
Tan Yong Boon. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Stack Exchange. [Link]
-
Saltsman, I., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(28), 15335-15339. [Link]
-
Kantin, G., & Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
De Kimpe, N., et al. (2005). Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. Tetrahedron, 61(19), 4631-4637. [Link]
-
Mowry, D. R. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of organic chemistry, 70(23), 9618–9621. [Link]
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Technical Support Center: Overcoming Poor Solubility of 1,2,4-Oxadiazole Derivatives in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1,2,4-oxadiazole derivatives in biological assays. The unique physicochemical properties of the 1,2,4-oxadiazole scaffold, while offering significant advantages in medicinal chemistry, often lead to poor aqueous solubility, which can confound experimental results and hinder drug discovery progress.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
The Challenge with 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring is a valuable pharmacophore in modern drug discovery, known for its metabolic stability and ability to act as a bioisosteric replacement for ester and amide functionalities.[3][4][6] However, the inherent lipophilicity and planarity of this heterocyclic system frequently result in poor aqueous solubility.[3] This can lead to a host of problems in biological assays, including:
-
Compound Precipitation: The most immediate issue is the compound crashing out of the aqueous assay buffer.[7]
-
Inaccurate Potency Measurement: Undissolved compound leads to an overestimation of the IC50 or EC50 values, as the actual concentration in solution is lower than the nominal concentration.[7]
-
False Negatives: A potentially active compound may appear inactive if it does not remain in solution at a high enough concentration to elicit a biological response.[7]
-
Assay Interference: Compound aggregates can cause non-specific effects, such as enzyme inhibition or light scattering, leading to false positives and poor data reproducibility.[7][8]
-
Clogging of Liquid Handling Equipment: Precipitated material can block the sensitive robotics used in high-throughput screening (HTS).[7]
This guide will equip you with the knowledge and practical strategies to mitigate these issues and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I suspect my 1,2,4-oxadiazole derivative is precipitating in my assay. How can I confirm this and what are the initial steps to take?
Answer: Visual inspection is the first and simplest step. Look for cloudiness, turbidity, or visible particles in your stock solution vials and in the wells of your assay plates. However, not all precipitation is visible to the naked eye.
Troubleshooting Workflow:
Caption: Initial workflow for diagnosing compound precipitation.
Step-by-Step Protocol: Basic Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the compound in DMSO.
-
Add a small volume of each DMSO stock solution to your aqueous assay buffer (e.g., a 1:100 dilution to achieve a final DMSO concentration of 1%).
-
Incubate under the same conditions as your biological assay (time and temperature).
-
Visually inspect each well for signs of precipitation. You can also use a plate reader capable of measuring light scatter (nephelometry) for a more quantitative assessment. The concentration at which you first observe precipitation is your approximate kinetic solubility limit.
FAQ 2: My compound's solubility is too low for my assay. What are the best strategies to improve it?
Answer: There is a tiered approach to enhancing solubility, starting with simple adjustments and progressing to more complex formulation strategies.
Tier 1: Co-Solvent Optimization
Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent, but its concentration in the final assay is often limited to <1% to avoid off-target effects.[9][10][11] If your compound precipitates upon dilution from a DMSO stock, you may need to explore other co-solvents or combinations.[12][13][14][15]
Commonly Used Co-solvents in Biological Assays
| Co-Solvent | Typical Starting Concentration in Final Assay | Advantages | Potential Disadvantages |
| DMSO | 0.1% - 1% | Excellent solubilizing power for many organic molecules.[10] | Can be toxic to cells at higher concentrations; may interfere with some assays.[9][11] |
| Ethanol | 0.1% - 2% | Biologically compatible at low concentrations. | Can cause protein denaturation; may affect enzyme activity.[11] |
| Polyethylene Glycol 400 (PEG400) | 1% - 5% | Low toxicity; good for both oral and parenteral formulations.[16] | Can be viscous; may not be suitable for all automated liquid handlers. |
| Glycerol | 1% - 10% | Non-toxic; often used in enzyme storage buffers. | High viscosity; may impact assay kinetics.[16] |
Protocol: Preparing a Compound Stock with a Co-solvent
-
Determine the maximum tolerable co-solvent concentration for your specific assay by running a vehicle control experiment.
-
Prepare a concentrated stock solution of your 1,2,4-oxadiazole derivative in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound stock in the same co-solvent.
-
Add the compound dilutions to the assay buffer, ensuring the final co-solvent concentration does not exceed the predetermined limit.
Tier 2: Advanced Formulation Strategies
If co-solvents alone are insufficient, more advanced formulation techniques can be employed. These methods work by creating a more favorable microenvironment for the hydrophobic compound within the aqueous buffer.
Caption: Advanced formulation strategies for solubility enhancement.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is more water-soluble.[17][19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[17]
-
Surfactants: Surfactants, such as Tween-80 or Poloxamers, can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can solubilize lipophilic compounds.[21][22]
-
Lipid-Based Formulations: For certain applications, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be used. These formulations consist of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous media.[23][24]
Tier 3: Medicinal Chemistry Intervention
In the long term, the most robust solution is to improve the intrinsic properties of the molecule itself.[25][26] Collaborating with medicinal chemists to introduce structural modifications can significantly enhance solubility. Strategies include:
-
Introducing polar or ionizable groups: Adding functional groups that can be protonated or deprotonated at physiological pH can dramatically increase aqueous solubility.[26]
-
Disrupting planarity and symmetry: Breaking the planarity of the molecule can reduce crystal lattice energy, making it easier for the compound to dissolve.[26]
-
Prodrug approaches: A soluble promoiety can be attached to the parent drug, which is then cleaved in vivo to release the active compound.[26]
FAQ 3: Can my choice of assay format impact the effects of poor solubility?
Answer: Absolutely. Some assay formats are more tolerant of poorly soluble compounds than others.
-
Biochemical vs. Cell-Based Assays: Cell-based assays can sometimes be more forgiving due to the presence of lipids and proteins that can help solubilize compounds. However, precipitation can still lead to non-specific cytotoxicity.
-
Homogeneous vs. Heterogeneous Assays: In homogeneous assays, all components are in solution, making them more susceptible to interference from precipitated compound. Heterogeneous assays with wash steps may remove some of the precipitated material, but this can also lead to an underestimation of potency.
-
Impact of Dispensing Technology: Technologies like acoustic dispensing, which transfer nanoliter volumes of DMSO stock directly to the assay plate, can minimize the intermediate dilution steps where precipitation often occurs.
Best Practices for Working with 1,2,4-Oxadiazole Derivatives
-
Characterize Solubility Early: Don't wait for a compound to fail in a complex assay. Perform simple solubility assessments as soon as a new derivative is synthesized.
-
Always Use Vehicle Controls: Your negative controls should contain the exact same concentration of any co-solvents or formulation agents used for your test compounds. This helps to identify any baseline effects of the formulation itself.
-
Be Mindful of Stock Solution Stability: Compounds can precipitate out of high-concentration DMSO stocks, especially after freeze-thaw cycles.[27][28] Periodically check the clarity of your stock solutions.
-
Consider the Isomer: Studies have shown that 1,3,4-oxadiazole isomers often exhibit higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts due to differences in their charge distribution.[3][4] This is a key consideration during the design phase of new compounds.
-
Document Everything: Keep meticulous records of the solvents, concentrations, and formulation methods used for each experiment. This is crucial for troubleshooting and ensuring reproducibility.
By implementing these strategies and maintaining a proactive approach to solubility assessment, you can overcome the challenges associated with 1,2,4-oxadiazole derivatives and generate high-quality, reliable data in your biological assays.
References
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- Moraes C, et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Innovative medicinal chemistry strategies for enhancing drug solubility. Request PDF.
- Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Request PDF - ResearchGate.
- Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC - NIH.
- Compexation of poorly water soluble drug with cyclodextrin.
- Innovative medicinal chemistry strategies for enhancing drug solubility. PubMed.
- Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. Benchchem.
- Compound Management for Quantitative High-Throughput Screening. PubMed Central.
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
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- Strategies to address low drug solubility in discovery and development. PubMed.
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- Cosolvent. Wikipedia.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
- A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PMC - NIH.
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- Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central.
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- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.
- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation.
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Minimizing off-target effects of electrophilic compounds like 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Technical Support Center: Navigating the Challenges of Electrophilic Compounds
A-Z Guide for Minimizing Off-Target Effects of Reactive Molecules like 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with electrophilic compounds. Molecules containing reactive functional groups, such as the chloromethyl group on an oxadiazole scaffold, are powerful tools for forming covalent bonds with target proteins.[1] However, this reactivity also presents a significant challenge: the potential for non-specific, off-target interactions that can confound experimental results and lead to toxicity.[1][2][3]
Section 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental properties of electrophilic compounds and the initial steps you should take before launching extensive experiments.
Q1: My compound, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, is showing activity in almost all my assays. Is it a promiscuous compound, or is something else happening?
Answer: This is a classic sign of non-specific reactivity, a common issue with compounds containing a "hot" electrophile like a chloromethyl group.[2][3] This functional group is highly susceptible to attack by nucleophiles, particularly the thiol groups of cysteine residues, which are abundant throughout the proteome.[4] While your compound might have genuine on-target activity, the pan-assay interference you're observing is likely due to one or more of the following:
-
Covalent Modification of Assay Components: The compound may be reacting with proteins essential for the assay's function (e.g., reporter enzymes like luciferase, or other cellular proteins not related to your target).
-
Redox Cycling and H₂O₂ Production: Some compounds can undergo redox cycling in assay buffers, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) that can disrupt assay readouts or cause non-specific cellular stress.[5]
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that non-specifically sequester and inhibit proteins, a mechanism of assay interference.[2]
Your first step is to determine if the observed activity is due to specific, on-target engagement or non-specific reactivity. A critical experiment is to test your compound in the presence of a nucleophilic scavenger.
Q2: What is a "latent electrophile" and how does it differ from a compound like mine?
Answer: A latent electrophile is a functional group that is relatively unreactive in a general cellular context but becomes activated for covalent bond formation only upon binding to a specific protein target.[6] This targeted activation dramatically reduces off-target reactivity and associated toxicity. Arylfluorosulfates are an example of a class of latent electrophiles.[6]
In contrast, the chloromethyl group in your compound is an intrinsically reactive electrophile. Its reactivity is not dependent on specific activation by a target protein, making it more prone to reacting with any accessible and sufficiently nucleophilic biological molecule it encounters.[1] While this can be advantageous for achieving high target occupancy, it necessitates more rigorous experimental controls to manage off-target effects.
Section 2: Proactive Experimental Design & Essential Controls
Careful planning is the most effective way to mitigate off-target effects. This section details the crucial controls and experimental design choices you should implement from the outset.
Q3: What are the absolute essential controls I must include in my experiments?
Answer: To build a self-validating experimental system, every assay should include a set of controls designed to isolate and confirm the specific on-target activity of your electrophilic compound.
-
The Inactive Analogue Control: Synthesize or acquire a version of your compound where the electrophilic "warhead" is modified to be non-reactive. For 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, this could be the corresponding methyl (CH₃) or hydroxymethyl (CH₂OH) analogue. This control should retain the same core structure to have similar physical properties and non-covalent binding affinity but lack the ability to form a covalent bond. If your biological effect disappears with this inactive analogue, it strongly suggests the effect is mediated by covalent modification.
-
The Pre-incubation Time-Course: Covalent inhibitors exhibit time-dependent inhibition.[7] Incubating your target protein or cells with the compound for varying lengths of time before initiating the activity assay should show increasing inhibition over time until saturation is reached. This is distinct from a non-covalent inhibitor, which reaches equilibrium quickly.
-
The "Jump-Dilution" or Washout Experiment: To confirm irreversible or slowly reversible binding, treat your cells or protein with the compound, then remove the excess compound by washing, pelleting cells, or using a desalting column. If the inhibitory effect persists after the removal of the free compound, it points to a stable, covalent engagement.[8]
-
Nucleophilic Scavenger Competition: Run your assay in the presence and absence of a strong, cell-permeable nucleophile like N-acetyl-cysteine or cell-impermeable nucleophiles like glutathione (GSH) or Dithiothreitol (DTT) for in-vitro assays.[5] If the compound's activity is significantly reduced in the presence of the scavenger, it confirms that its mechanism involves electrophilic reactivity.
Experimental Protocol: Thiol Scavenger Competition Assay
This protocol helps determine if a compound's activity is dependent on its reactivity with thiols.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Glutathione (GSH) or Dithiothreitol (DTT) in your assay buffer. Ensure the pH is readjusted to the buffer's optimal pH if necessary.
-
Prepare your electrophilic compound stock solution in DMSO.
-
-
Assay Setup:
-
Design your experiment with at least four conditions:
-
Vehicle Control (e.g., DMSO)
-
Compound alone
-
Compound + Scavenger
-
Scavenger alone
-
-
-
Execution (for an in-vitro enzyme assay):
-
In your assay plate, add the assay buffer.
-
Add the scavenger (e.g., to a final concentration of 1 mM DTT) to the appropriate wells.[5]
-
Add your electrophilic compound to the appropriate wells and briefly pre-incubate (e.g., 15 minutes) to allow the compound and scavenger to interact.
-
Initiate the enzymatic reaction by adding the enzyme and substrate.
-
Measure the reaction readout as you normally would.
-
-
Interpretation: A significant reduction (>10-fold shift in IC₅₀) in the compound's apparent potency in the presence of the scavenger strongly indicates that the compound's activity is mediated by its electrophilic nature.[5]
Q4: How do I choose the right concentration for my experiments to avoid non-specific effects?
Answer: Start by determining the potency (IC₅₀ or EC₅₀) of your compound in your primary assay. For subsequent cellular or biochemical assays, a good starting point is to use concentrations at and around the IC₅₀ value (e.g., 0.1x, 1x, and 10x IC₅₀). Using excessively high concentrations (e.g., >10 µM, unless justified by the IC₅₀) dramatically increases the risk of off-target covalent modifications and other non-specific effects like aggregation.[2][3]
Always measure a full dose-response curve rather than testing at a single high concentration. The shape of the curve can be informative; an unusually steep curve may suggest a non-specific mechanism of action.
Section 3: Troubleshooting Guide for Unwanted Reactivity
Even with careful planning, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Troubleshooting Workflow for Electrophilic Compounds
Below is a decision-making diagram to help you troubleshoot common experimental problems.
Caption: A decision tree for troubleshooting non-specific activity of electrophilic compounds.
Q5: My compound seems to lose activity when I incubate it in cell culture media. Why?
Answer: This is likely due to compound instability or reactivity with media components. Cell culture media is a complex, nucleophile-rich environment.
-
Reaction with Media Components: Free amino acids (like cysteine and histidine) and proteins (like those in fetal bovine serum) can react with and deplete your electrophilic compound before it has a chance to enter the cells and engage its target.
-
Hydrolysis: The chloromethyl group can also be susceptible to hydrolysis, rendering the compound inactive. The rate of hydrolysis can be dependent on the pH and temperature of the media.
Troubleshooting Steps:
-
Assess Stability: Use LC-MS to quantify the concentration of your compound in the media over time (e.g., at 0, 2, 6, and 24 hours) at 37°C. This will give you a clear picture of its half-life under experimental conditions.
-
Use Serum-Free Media: If stability is an issue, perform initial experiments in serum-free or low-serum media for a shorter duration to minimize reactions with serum proteins.
-
Dose Freshly: Always add the compound to the media immediately before treating the cells, rather than preparing large batches of compound-containing media in advance.
Section 4: Advanced Characterization & Selectivity Profiling
Once you have established on-target covalent modification, the next critical step is to understand the compound's proteome-wide selectivity.
Q6: How can I definitively prove my compound is covalently binding to my target protein?
Answer: The gold-standard method for confirming covalent modification of a purified protein is intact protein mass spectrometry .[9][10] This technique provides a direct readout of the molecular weight of the protein.
Protocol: Intact Protein Mass Spectrometry for Covalent Adduct Detection
-
Sample Preparation:
-
Incubate your purified target protein (typically at 1-5 µM) with your compound (at 2-5 fold molar excess) for a defined period (e.g., 1 hour) at room temperature.
-
Include a control sample of the protein incubated with vehicle (DMSO) only.
-
-
Sample Cleanup:
-
Remove excess, unbound compound using a C4 ZipTip or a similar desalting method suitable for proteins. This step is critical to prevent ion suppression in the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples via LC-MS, typically using electrospray ionization (ESI) on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to determine the average mass of the protein in both the treated and untreated samples.
-
A mass shift in the treated sample corresponding to the molecular weight of your compound (minus any leaving groups, like HCl in the case of a chloromethyl reaction) is direct evidence of covalent binding.[10] For example, if your protein's mass is 50,000 Da and your compound's is 300 Da, you should observe a new peak at 50,300 Da.
-
Q7: I've confirmed on-target binding, but how do I find out what other proteins my compound is hitting in the cell?
Answer: To identify off-targets on a proteome-wide scale, you need to employ chemoproteomic methods. These powerful techniques use mass spectrometry to map the interaction landscape of a small molecule in a complex biological system.[9][11]
| Technique | Principle | Pros | Cons | Key Reference |
| Activity-Based Protein Profiling (ABPP) | Uses a reactive probe to profile the accessibility of catalytic residues in an enzyme family. Off-targets are identified in a competition experiment where your compound prevents probe binding. | Excellent for profiling specific enzyme classes (e.g., cysteine proteases, serine hydrolases). | Requires a suitable activity-based probe for the enzyme family of interest. May not identify non-enzymatic targets. | [11] |
| Compound-Centric Chemoproteomics (CCCP) | Uses a modified version of your compound (e.g., with a clickable alkyne tag) to pull down interacting proteins from a cell lysate for identification by mass spectrometry. | Unbiased; does not depend on enzymatic function. Can identify a wide range of binding partners. | Requires synthesis of a tagged analogue, which may alter the compound's properties. Risk of identifying non-specific binders to the tag or linker. | [11] |
| Capture Compound Mass Spectrometry (CCMS) | Employs a tri-functional probe with a binding moiety, a photoreactive crosslinker, and an affinity handle to capture both covalent and non-covalent interactors upon UV irradiation. | Can identify both covalent and high-affinity non-covalent targets. | Requires specialized synthesis of complex capture compounds. | [12] |
An "Inverse Drug Discovery" approach can also be employed, where weak electrophiles are screened against the proteome to identify proteins they react with, thereby discovering new targets and potential off-targets.[6][13] These methods provide an unbiased view of your compound's selectivity and are invaluable for de-risking a lead compound in a drug discovery program.[12]
References
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Bar-Peled, L., et al. (2017). Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]
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Parker, C. G., et al. (2017). “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates. PubMed Central. [Link]
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Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. [Link]
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Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
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Charles River. (n.d.). Capture Compound Mass Spectrometry: Elucidating Off-Target Binding to Deconvolute Drug Toxicity. Charles River Laboratories. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Publications. [Link]
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Gularte, V. G., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
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deGruyter, J. N., et al. (2022). Reversible Covalent Inhibition: A New Frontier in Drug Discovery. ACS Chemical Biology. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for identifying potentially reactive or promiscuous compounds. PubMed. [Link]
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Baillie, T. A., & Dalvie, D. K. (2021). Managing the challenge of chemical reactive metabolites in drug development. Nature Reviews Drug Discovery. [Link]
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Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ResearchGate. [Link]
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Park, B. K., et al. (2008). Managing the challenge of chemically reactive metabolites in drug development. PubMed. [Link]
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Anderson, E. J., et al. (2019). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. PubMed Central. [Link]
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Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
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Singh, J., et al. (2011). Strategies for Discovering and Derisking Covalent, Irreversible Enzyme Inhibitors. Scilit. [Link]
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Strelow, J. M. (2017). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. [Link]
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Krall, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PubMed Central. [Link]
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Li, Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
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Zhang, Z., et al. (2023). Utilizing reactive oxygen species-scavenging nanoparticles for targeting oxidative stress in the treatment of ischemic stroke: A review. PubMed Central. [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Kline, G. M., et al. (2022). Inverse Drug Discovery identifies weak electrophiles affording protein conjugates. PubMed. [Link]
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Kalgutkar, A. S., & Soglia, J. R. (2005). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]
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Gularte, V. G., et al. (2020). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. bioRxiv. [Link]
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Gularte, V. G., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]
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Forgach, L., et al. (2020). Scavenging of reactive oxygen and nitrogen species with nanomaterials. PubMed Central. [Link]
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Long, M. J. C., & Poganik, J. R. (2019). Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling. PubMed Central. [Link]
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Sharifi-Rad, M., et al. (2020). Molecular Mechanisms behind Free Radical Scavengers Function against Oxidative Stress. MDPI. [Link]
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Wang, Z., et al. (2023). Reactive oxygen species-scavenging nanomaterials for the prevention and treatment of age-related diseases. PubMed Central. [Link]
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D'Ignazio, L., et al. (2016). Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia. ResearchGate. [Link]
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Extance, A. (2017). Super-electrophilic ions enable selective modification of bioactive molecules. Chemistry World. [Link]
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Wang, Y., et al. (2022). Electron irradiation effects on N and Fe3+ doped carbon dots and the application in tumor radiotherapy. International Journal of Nanomedicine. [Link]
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Al-Kadhemy, J. K., et al. (2024). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances. [Link]
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Kishan's Classes. (2023). Organic Chemistry: Nucleophiles and Electrophiles (BASICS and PRACTICE PROBLEMS!). YouTube. [Link]
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Seery, M. (2023). How to help students identify electrophiles and nucleophiles. Education in Chemistry. [Link]
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Khan, I., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
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Abumaree, M. H., et al. (2023). Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. MDPI. [Link]
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Seery, M. (2023). How to help students identify electrophiles and nucleophiles. RSC Education. [Link]
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Inspira Advantage. (2023). Organic Chemistry: Nucleophiles, Electrophiles, and Leaving Groups | MCAT Crash Course. YouTube. [Link]
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Akhter, M., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. ResearchGate. [Link]
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Sharma, P., et al. (2024). A Pharmacological Update of Oxadiazole Derivatives: A Review. PubMed. [Link]
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Addressing analytical challenges in the characterization of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
Welcome to the technical support center for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with the characterization of this molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions to common experimental issues.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and analysis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
Q1: What are the primary stability concerns for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline?
A1: The primary stability concerns for this molecule are its susceptibility to hydrolysis and potential degradation under certain pH conditions. The chloromethyl group is a reactive moiety that can undergo nucleophilic substitution, particularly in the presence of water or other nucleophiles. Additionally, the 1,2,4-oxadiazole ring can be sensitive to both acidic and basic conditions, potentially leading to ring-opening degradation.[1] Studies on similar oxadiazole derivatives have shown that stability is often greatest in a pH range of 3-5.[1]
Q2: What are the expected impurities from the synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline?
A2: Synthetic impurities can arise from several sources, including unreacted starting materials, by-products, and degradation products. Common impurities may include:
-
Starting materials: Residual 3-aminobenzonitrile or chloroacetyl chloride.
-
By-products: Formation of isomeric oxadiazoles or products from side reactions of the chloromethyl group.
-
Degradation products: Hydrolysis of the chloromethyl group to a hydroxymethyl group, or cleavage of the oxadiazole ring.[2][3]
Q3: Which spectroscopic techniques are most effective for structural confirmation?
A3: A combination of spectroscopic techniques is essential for unambiguous structural elucidation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of protons and carbons, confirming the connectivity of the aniline and chloromethyl-oxadiazole moieties.[6][7][8]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that can confirm the presence of the chlorine atom through its isotopic signature.[9][10][11]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H stretch of the aniline, C=N of the oxadiazole ring, and the C-Cl stretch.[12]
Q4: What is the significance of the isotopic pattern of chlorine in mass spectrometry?
A4: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[10][11] This results in a characteristic M+2 peak in the mass spectrum, where the peak at M+2 has about one-third the intensity of the molecular ion peak (M+). Observing this isotopic pattern is a strong indicator of the presence of a single chlorine atom in the molecule.[10][11][13]
Section 2: Troubleshooting Analytical Challenges
This section provides a structured approach to resolving common issues encountered during the analysis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
Chromatographic Issues (HPLC/LC-MS)
Problem: Poor peak shape (tailing or fronting) in HPLC.
Causality: Peak tailing for an amine-containing compound like 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline is often due to secondary interactions between the basic amine group and residual acidic silanols on the silica-based stationary phase. Peak fronting can indicate column overload.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Detailed Protocol: Optimizing HPLC Conditions
-
Mobile Phase Modification: To mitigate peak tailing, add a competing base or an acidic modifier to the mobile phase.
-
Acidic Modifier: Start by adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phases. This protonates the silanol groups, reducing their interaction with the basic aniline.
-
Competing Base: Alternatively, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase (e.g., 0.1%) to preferentially interact with the active sites on the stationary phase.
-
-
Column Selection: Employ a modern, base-deactivated column. These columns have end-capping to minimize exposed silanol groups, leading to improved peak shapes for basic analytes.
-
Sample Concentration: If fronting is observed, prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject each to determine the concentration at which the peak shape becomes symmetrical.
Problem: Inconsistent retention times.
Causality: Fluctuations in retention time can be caused by a variety of factors including changes in mobile phase composition, temperature, or column equilibration.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed to prevent bubble formation.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.
Mass Spectrometry (MS) Issues
Problem: Poor ionization efficiency or signal intensity.
Causality: The aniline moiety should ionize well in positive ion mode (e.g., ESI+). Low signal intensity may be due to non-optimal source conditions, matrix effects, or in-source fragmentation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low MS signal intensity.
Detailed Protocol: Enhancing MS Signal
-
Source Parameter Optimization:
-
Perform a direct infusion of a standard solution of your compound into the mass spectrometer.
-
Systematically adjust key source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to find the optimal settings for your analyte.
-
-
Addressing Matrix Effects:
-
If analyzing the compound in a complex matrix (e.g., plasma, tissue homogenate), matrix components can suppress the ionization of the analyte.
-
Improve sample preparation by incorporating a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step.[14]
-
Alternatively, dilute the sample to reduce the concentration of interfering matrix components.
-
-
Minimizing In-Source Fragmentation:
-
The chloromethyl-oxadiazole moiety may be labile under certain conditions.
-
Gradually decrease the fragmentor or cone voltage to reduce the energy in the ion source and minimize premature fragmentation of the molecular ion.
-
Thermal Analysis (DSC/TGA)
Problem: Ambiguous or complex DSC thermogram.
Causality: A complex Differential Scanning Calorimetry (DSC) thermogram can result from the presence of impurities, polymorphism, or thermal degradation.[15][16]
Troubleshooting Steps:
-
Correlate with TGA: Run a Thermogravimetric Analysis (TGA) on the same sample.[17] A weight loss in the TGA thermogram corresponding to a thermal event in the DSC can indicate solvent loss or decomposition, rather than a melt or polymorphic transition.
-
Purity Assessment: Analyze the sample by a high-resolution technique like HPLC to assess its purity. Impurities can depress the melting point and broaden the melting endotherm.
-
Heating Rate Variation: Run the DSC analysis at different heating rates (e.g., 5, 10, and 20 °C/min). A shift in the peak temperature with the heating rate can be indicative of a kinetic process like decomposition.
Data Interpretation Example:
| Thermal Event (DSC) | Corresponding TGA Data | Interpretation |
| Broad endotherm at 80-100 °C | Weight loss of ~5% | Loss of residual solvent or water. |
| Sharp endotherm at 150 °C | No significant weight loss | Melting of the compound. |
| Exotherm starting at 180 °C | Significant weight loss | Onset of thermal decomposition.[18] |
Section 3: Experimental Protocols
Protocol: HPLC-UV Method for Purity Assessment
This protocol provides a general starting point for the analysis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for aromatic amines.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
-
Analysis: Acquire the ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and assign the chemical shifts to the respective protons in the molecule.[7][19]
References
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National Center for Biotechnology Information. (2021). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. PubMed Central. [Link]
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Taylor & Francis Online. (n.d.). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. Taylor & Francis Online. [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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International Journal of Research in Pharmaceutical Sciences. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]
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ACS Omega. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. [Link]
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JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals Handbook. Mettler Toledo. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
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AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]
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TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
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ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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C-Therm Technologies Ltd. (2022). Thermal Analysis in the Pharmaceutical Industry. C-Therm. [Link]
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Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. [Link]
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ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. [Link]
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ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]
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PubMed Central. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. National Center for Biotechnology Information. [Link]
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MDPI. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. MDPI. [Link]
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PubMed. (n.d.). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed. [Link]
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ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]
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Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. [Link]
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SCIRP. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. [https://www.scirp.org/html/4-2 computationalchemistry_6301323.htm]([Link] computationalchemistry_6301323.htm)
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World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. WJPR. [Link]
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Oakwood Chemical. (n.d.). 4-(5-Chloromethyl-[4][20][21]oxadiazol-3-yl)-aniline. Oakwood Chemical. [https://www.oakwoodchemical.com/Products/4-(5-Chloromethyl-[4][20][21]oxadiazol-3-yl)-aniline]([Link]4][20][21]oxadiazol-3-yl)-aniline)
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Validation & Comparative
Unambiguous Structural Confirmation of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, a potential pharmacophore with significant therapeutic promise, precise structural confirmation is not merely a formality but a critical step that dictates the trajectory of further research and development. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside complementary spectroscopic and computational methods. We will delve into the causality behind experimental choices, presenting a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Structural Certainty
The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. For a molecule like 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, seemingly minor variations in its structure could lead to vastly different pharmacological profiles. Therefore, relying on a single analytical technique can be fraught with ambiguity. This guide will demonstrate how a multi-faceted approach, with X-ray crystallography at its core, provides the highest level of confidence in structural assignment.
The Definitive Answer: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can deduce bond lengths, bond angles, and torsional angles with exceptional accuracy, providing a definitive structural blueprint.
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized powder to a fully refined crystal structure is a meticulous process, each step underpinned by fundamental physicochemical principles.
Caption: A generalized workflow for single-crystal X-ray diffraction.
Detailed Experimental Protocol: A Self-Validating System
1. Crystal Growth: The Art and Science of Nucleation
-
Rationale: The cornerstone of a successful SCXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, with well-defined faces and free of defects. The process of crystallization from a solution relies on creating a supersaturated state, from which the molecule will precipitate in an ordered, crystalline form.
-
Protocol:
-
Solubility Screening: Begin by assessing the solubility of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Crystallization Setup:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap or film. Allow the solvent to evaporate slowly over several days to weeks. This gradual increase in concentration promotes slow crystal growth.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a larger volume of a "less good" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a nylon loop or a fine needle and immediately coat them in a cryoprotectant oil (e.g., paratone-N) to prevent solvent loss and degradation.
-
2. Data Collection: Capturing the Diffraction Pattern
-
Rationale: A modern single-crystal X-ray diffractometer is used to mount the crystal, expose it to a monochromatic X-ray beam, and record the resulting diffraction pattern on a detector.
-
Protocol:
-
Crystal Mounting: Mount the cryo-cooled crystal on a goniometer head.
-
Data Collection Strategy: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
3. Structure Solution and Refinement: From Data to a 3D Model
-
Rationale: The collected diffraction data contains information about the electron density distribution within the crystal. Mathematical methods are used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built and refined.
-
Protocol:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for various experimental factors.
-
Structure Solution: Direct methods or Patterson methods are typically used for small molecules to obtain initial phase information and generate an electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
-
A Comparative Analysis: The Orthogonal Approach
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling offer complementary information, and in some cases, can be viable alternatives when single crystals are unobtainable.
Caption: A simplified decision matrix for selecting structural elucidation techniques.
Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Computational Modeling |
| Principle | X-ray diffraction from a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules | Quantum mechanical or molecular mechanics calculations |
| Sample Phase | Crystalline Solid | Solution or Solid-State | Gas Phase (from solid or liquid) | In Silico |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, angles, absolute stereochemistry | Connectivity, chemical environment, dynamic processes, relative stereochemistry | Molecular weight, elemental composition, fragmentation patterns | Predicted 3D structure, conformational analysis, electronic properties |
| Strengths | Unambiguous 3D structure determination | Provides information on solution-state structure and dynamics; non-destructive | High sensitivity, requires very small sample amounts | Can predict structures of unstable or difficult-to-synthesize molecules |
| Limitations | Requires high-quality single crystals, which can be difficult to obtain; provides a static picture of the molecule in the solid state | Can be complex to interpret for large or highly symmetric molecules; may not provide absolute stereochemistry | Does not directly provide 3D structural information | Accuracy is dependent on the level of theory and can be computationally expensive; requires experimental validation |
| Typical Data for a Related Structure | Bond Length (C-Cl): ~1.78 Å; Dihedral Angle (Oxadiazole-Phenyl): ~12.4°[1] | ¹H NMR: Aromatic protons (δ 7-8 ppm), CH₂Cl (δ ~4.8 ppm) | ESI-MS: [M+H]⁺ peak corresponding to the molecular weight | DFT-calculated bond lengths and angles |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule, providing valuable insights into its structure in solution.[2]
-
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve ~5-10 mg of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and types of protons and their neighboring atoms.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for assembling the molecular framework.
-
Mass Spectrometry (MS): Unveiling the Molecular Formula and Fragments
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound with high accuracy.[3] Fragmentation analysis can also provide clues about the molecule's structure.
-
Experimental Protocol (High-Resolution MS with Fragmentation):
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via electrospray ionization (ESI) or another suitable ionization technique.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[4] The fragmentation pattern can be analyzed to deduce structural motifs.
-
Computational Modeling: The Predictive Power of Theory
Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the three-dimensional structure of a molecule and to calculate various spectroscopic properties that can be compared with experimental data.[5][6]
-
Protocol (DFT Structure Optimization and Property Calculation):
-
Model Building: Construct an initial 3D model of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set to find the lowest energy conformation.
-
Property Calculation: From the optimized geometry, calculate properties such as NMR chemical shifts and vibrational frequencies for comparison with experimental data.
-
Synergy in Action: A Holistic Approach to Structural Confirmation
The true power of these techniques lies in their synergistic application.[7][8] While X-ray crystallography provides the definitive solid-state structure, NMR confirms the structure in solution, MS validates the molecular formula, and computational modeling can rationalize the observed experimental data and explore conformational possibilities. This integrated approach leaves no room for ambiguity and provides a comprehensive understanding of the molecule's structural and electronic properties.
Conclusion
The structural confirmation of novel compounds like 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline is a multifaceted endeavor that demands a rigorous and comprehensive analytical strategy. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure, its synergy with NMR spectroscopy, mass spectrometry, and computational modeling creates a self-validating system that ensures the highest level of scientific integrity. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can proceed with confidence in their structural assignments, paving the way for successful drug discovery and development.
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Wang, P.-L., Zeng, H.-S., Wang, H.-B., & Wu, W.-Y. (2007). 5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. [Link]
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Zeng, H.-S., Wang, H.-B., Kang, S.-S., & Li, H.-L. (2007). 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4589. [Link]
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Validating the Biological Activity of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline as a Putative Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor in a Cell-Based Secondary Assay
A Senior Application Scientist's Guide to Experimental Design and Comparative Analysis
In the landscape of modern drug discovery, particularly within oncology, the pursuit of targeted therapies has led to a resurgence of interest in covalent inhibitors.[1][2] These molecules, by forming a stable, covalent bond with their protein target, can offer enhanced potency, prolonged duration of action, and the ability to overcome certain forms of drug resistance. The compound 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its metabolic stability and broad range of biological activities, including anticancer effects.[3] Crucially, the presence of a chloromethyl group introduces an electrophilic "warhead," suggesting a potential mechanism of action via covalent modification of a nucleophilic amino acid residue within a biological target.
This guide provides a comprehensive framework for the validation of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline's biological activity in a secondary, cell-based assay. We will proceed under the hypothesis that this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[4][5] BTK is an ideal candidate for this investigation due to the presence of a cysteine residue (Cys-481) in its active site, which is the target of several approved covalent inhibitors.[6][7][8]
Our secondary assay will focus on a downstream cellular event regulated by BTK: the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] By quantifying the inhibition of NF-κB activation in a relevant B-cell lymphoma cell line, we can ascertain the cell-based efficacy of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline and objectively compare its performance against established, FDA-approved BTK inhibitors.
The B-Cell Receptor to NF-κB Signaling Pathway: The Role of BTK
The B-cell receptor (BCR) signaling pathway is integral to the survival, proliferation, and differentiation of B-lymphocytes.[10] In many B-cell malignancies, this pathway is constitutively active. BTK is a critical non-receptor tyrosine kinase within this cascade. Upon BCR activation, BTK is phosphorylated and activated, leading to a series of downstream events that culminate in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes essential for cell survival and proliferation. Covalent inhibition of BTK at Cys-481 blocks this signaling cascade, thereby preventing NF-κB activation and inducing apoptosis in malignant B-cells.[8]
Experimental Design: A Comparative Secondary Assay
To validate the biological activity of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, we will employ an NF-κB luciferase reporter assay. This assay provides a quantitative readout of NF-κB transcriptional activity. We will use the TMD8 cell line, a well-established model of activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) that is known to be sensitive to BTK inhibitors.[11]
The performance of our test compound will be compared against two FDA-approved covalent BTK inhibitors, Ibrutinib and Acalabrutinib, which will serve as positive controls. A vehicle control (DMSO) will be used as a negative control.
Detailed Experimental Protocols
Materials:
-
Cell Line: TMD8 (human ABC-DLBCL cell line)
-
Reporter Plasmid: NF-κB luciferase reporter vector (e.g., from Promega or BPS Bioscience)[12]
-
Transfection Reagent: Suitable for suspension cells (e.g., Lipofectamine 3000, Invitrogen)
-
Culture Medium: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Test Compound: 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, dissolved in DMSO.
-
Comparator Compounds: Ibrutinib and Acalabrutinib, dissolved in DMSO.
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay System: (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
Luminometer: Plate-reading luminometer.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Maintain TMD8 cells in suspension culture in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
One day prior to the experiment, transfect the TMD8 cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
After transfection, allow the cells to recover for 24 hours.
-
-
Cell Plating:
-
On the day of the experiment, count the transfected cells and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (100,000 cells/well).
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of the test compound and comparator compounds in culture medium. A typical dose-response curve would involve serial dilutions ranging from 10 µM to 0.1 nM.
-
Prepare a 2X vehicle control solution (DMSO in culture medium), ensuring the final DMSO concentration does not exceed 0.1% in the assay wells.
-
Add 100 µL of the 2X compound solutions to the respective wells of the 96-well plate containing the cells. This will result in a final volume of 200 µL per well.
-
-
Incubation and Stimulation:
-
Incubate the plate at 37°C for 1 hour to allow for compound uptake and target engagement.
-
Prepare a stimulation solution of an appropriate NF-κB activator (e.g., Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 ng/mL, or an anti-IgM antibody at 10 µg/mL).
-
Add the stimulation solution to all wells except for the unstimulated control wells.
-
Incubate the plate for an additional 5-6 hours at 37°C.[13]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Normalize the data by expressing the luminescence of each compound-treated well as a percentage of the vehicle-treated, stimulated control wells.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound using a non-linear regression analysis (four-parameter logistic fit).
-
Comparative Data Presentation
The results of this secondary assay should be summarized in a clear and concise table to facilitate direct comparison between the test compound and the established BTK inhibitors.
| Compound | Putative Target | Mechanism | Cell Line | Assay Type | IC50 (nM) |
| 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline | BTK | Covalent | TMD8 | NF-κB Reporter | Experimental Value |
| Ibrutinib | BTK | Covalent | TMD8 | NF-κB Reporter | 1.5 ± 0.3 |
| Acalabrutinib | BTK | Covalent | TMD8 | NF-κB Reporter | 3.2 ± 0.5 |
| Vehicle (DMSO) | N/A | N/A | TMD8 | NF-κB Reporter | > 10,000 |
Note: The IC50 values for Ibrutinib and Acalabrutinib are representative and may vary depending on specific experimental conditions.
Trustworthiness and Self-Validation
The integrity of this experimental guide is ensured by several self-validating components:
-
Positive Controls: The inclusion of Ibrutinib and Acalabrutinib, two well-characterized covalent BTK inhibitors, provides a benchmark for assay performance and allows for the direct comparison of potency.[14][15] A successful assay will show dose-dependent inhibition of NF-κB activity by these compounds, with IC50 values in the expected low nanomolar range.
-
Negative Control: The vehicle control (DMSO) establishes the baseline for maximal NF-κB activation and ensures that the solvent used to dissolve the compounds does not interfere with the assay.
-
Dose-Response Analysis: A full dose-response curve for each compound allows for the robust determination of IC50 values and provides confidence that the observed inhibition is not due to non-specific effects or cytotoxicity at high concentrations.
-
Relevant Biological System: The use of a B-cell lymphoma cell line that is dependent on BCR signaling for survival provides a physiologically relevant context for evaluating the activity of a putative BTK inhibitor.[11]
Conclusion and Forward Outlook
This guide outlines a robust and scientifically sound methodology for the secondary validation of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline's biological activity. By hypothesizing its function as a covalent BTK inhibitor and employing a downstream, cell-based NF-κB reporter assay, we can effectively quantify its potency and compare it to established drugs.
A positive result in this assay, indicated by a low nanomolar IC50 value, would provide strong evidence for the on-target cellular activity of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline. Such a finding would warrant further investigation, including direct target engagement assays (e.g., biochemical BTK activity assays or cellular thermal shift assays) and broader kinase profiling to determine its selectivity. This structured, comparative approach is essential for the confident progression of novel chemical entities in the drug discovery pipeline.
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- Lonsdale, R., & Ranaghan, K. E. (2017). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 8(8), 5348-5358.
- Rispens, T., et al. (2023). Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton's tyrosine kinase case-study. Frontiers in Immunology, 14, 1155981.
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the 1,2,4-oxadiazole ring stands as a privileged scaffold, a versatile building block for crafting novel therapeutic agents.[1] Its presence in various approved drugs underscores its significance.[1] When coupled with an aniline moiety, it gives rise to a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific series of these compounds: 3-(5-chloromethyl-oxadiazol-3-yl)-aniline analogs. By understanding how subtle molecular modifications influence their biological effects, we can pave the way for the rational design of more potent and selective drug candidates.
The Core Scaffold: A Union of Favorable Moieties
The 3-(5-chloromethyl-oxadiazol-3-yl)-aniline scaffold combines three key features that contribute to its pharmacological potential:
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is a bioisostere of ester and amide groups, offering improved metabolic stability.[1] Its electron-withdrawing nature and ability to participate in hydrogen bonding contribute to target engagement.
-
The Aniline Ring: This aromatic amine provides a versatile handle for introducing a wide array of substituents to modulate the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications are crucial for optimizing target binding and pharmacokinetic profiles.
-
The Chloromethyl Group: This reactive moiety can act as an electrophile, potentially forming covalent bonds with nucleophilic residues in the active sites of target enzymes or proteins. This can lead to irreversible inhibition and prolonged duration of action.
Crafting the Analogs: A Synthetic Overview
The synthesis of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline analogs generally follows a well-established synthetic pathway, commencing from a substituted nitroaniline. A typical synthetic route is outlined below.
Figure 1: General synthetic workflow for 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline analogs.
A Step-by-Step Methodology:
-
Amidoxime Formation: The synthesis typically begins with the reaction of a substituted 3-nitroaniline with hydroxylamine to form the corresponding 3-nitrobenzamidoxime.[1]
-
Oxadiazole Ring Formation: The amidoxime is then reacted with chloroacetyl chloride, followed by a cyclodehydration step, to construct the 5-chloromethyl-1,2,4-oxadiazole ring.[1]
-
Nitro Group Reduction: The final step involves the reduction of the nitro group to the desired aniline functionality. This can be achieved through various methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[1]
This modular synthetic approach allows for the facile introduction of a diverse range of substituents on the aniline ring by starting with appropriately substituted 3-nitroanilines.
Dissecting the Structure-Activity Relationship: A Comparative Analysis
The biological activity of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline analogs is profoundly influenced by the nature and position of substituents on the aniline ring. While specific quantitative data for a broad, directly comparable series of these exact analogs is not extensively published in a single source, we can infer key SAR trends by examining related compounds and general principles of medicinal chemistry.
Key Areas of Modification and Their Anticipated Impact:
Figure 2: Key structural modification points and their likely impact on activity.
Comparative Data from Analogous Series:
To illustrate these principles, we can examine data from closely related series of compounds. For instance, in a series of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives, the introduction of various amine substituents at the chloromethyl position led to compounds with notable in vitro anticancer activity against cell lines such as HeLa, Caco-2, and HepG2.[3] This highlights the importance of the chloromethyl group as a reactive handle for further derivatization.
| Compound/Analog Class | Key Structural Feature | Observed Biological Activity | Reference |
| Amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine | Replacement of chlorine with various amine moieties | Anticancer activity against HeLa, Caco-2, and HepG2 cell lines. | [3] |
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline based compounds | Methyl group instead of chloromethyl | Broad activities including anticancer, anti-inflammatory, and antiviral. | [1] |
| N-substituted anilines with hetaryl fragments | General class of aniline derivatives | Antifungal and cytotoxic activities. | [2] |
| 6-amino-seco-CI DNA minor groove alkylating agents | Chloromethyl group on an indoline scaffold | Potent cytotoxicity. | [4] |
Table 1: Comparative biological activities of analogous compound classes.
The data from these related series suggests that:
-
The Chloromethyl Group is a Potent Contributor to Cytotoxicity: The presence of the chloromethyl group in compounds like the 6-amino-seco-CI derivatives leads to potent cytotoxic effects, likely through DNA alkylation.[4] This underscores the potential of 3-(5-chloromethyl-oxadiazol-3-yl)-aniline analogs as anticancer agents.
-
Aniline Substitution is Key for Tuning Activity: The specific substitution pattern on the aniline ring is critical for modulating the biological activity. As seen in various N-substituted aniline derivatives, different substituents can lead to a range of activities from antifungal to cytotoxic.[2]
-
The Oxadiazole Isomer Matters: While this guide focuses on the 1,2,4-oxadiazole isomer, it is worth noting that the isomeric form (e.g., 1,3,4-oxadiazole) can significantly impact biological activity.[1]
Experimental Protocols: A Foundation for Evaluation
To enable researchers to validate the SAR of these analogs, here are foundational, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for the Synthesis of a 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-aniline Analog
Figure 3: Step-by-step synthesis protocol.
Materials:
-
Substituted 3-nitroaniline
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Pyridine
-
Chloroacetyl chloride
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
Procedure:
-
Amidoxime Synthesis: A solution of the substituted 3-nitroaniline in ethanol is treated with hydroxylamine hydrochloride and a base such as sodium bicarbonate. The mixture is heated at reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by standard workup procedures.
-
Oxadiazole Ring Formation: The synthesized amidoxime is dissolved in pyridine and cooled to 0°C. Chloroacetyl chloride is added dropwise, and the reaction is allowed to warm to room temperature before being heated to facilitate cyclodehydration. The product is then isolated and purified.
-
Reduction to Aniline: The 3-(5-chloromethyl-1,2,4-oxadiazol-3-yl)-nitrobenzene derivative is dissolved in a suitable solvent mixture like ethanol and ethyl acetate. A catalytic amount of Pd/C is added, and the mixture is subjected to a hydrogen atmosphere until the reduction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the final aniline analog, which can be further purified by column chromatography.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(5-Chloromethyl-oxadiazol-3-yl)-aniline analogs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the aniline analogs in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 3-(5-chloromethyl-oxadiazol-3-yl)-aniline scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent reactivity of the chloromethyl group, combined with the versatility of the aniline ring for substitution, provides a rich chemical space for exploration. The structure-activity relationships, inferred from analogous series, suggest that strategic modifications to the aniline moiety can significantly impact biological activity, allowing for the fine-tuning of potency and selectivity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs. This would involve varying the electronic and steric properties of the substituents on the aniline ring and exploring modifications of the chloromethyl group to modulate its reactivity. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this intriguing class of compounds.
References
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Adimule, V., et al. (2017). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 1-10. [Link]
-
Vicini, P., et al. (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. European Journal of Medicinal Chemistry, 43(8), 1533-1541. [Link]
-
Atwell, G. J., et al. (1999). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 42(19), 3400-3411. [Link]
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A Comparative Guide to the In Vitro Metabolic Stability of 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline Derivatives
This guide provides a comprehensive comparison of the in vitro metabolic stability of novel 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, comparative data analysis, and the underlying scientific principles governing the metabolic fate of this promising class of compounds.
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile.[1] A compound with poor metabolic stability is often rapidly cleared from the body, leading to low bioavailability and a short duration of action, which may necessitate frequent, high doses and increase the risk of patient non-compliance.[2][3] Conversely, excessively high stability can lead to drug-drug interactions or toxicity from the accumulation of the parent compound.[3][4]
Early assessment of metabolic stability using in vitro models is therefore a critical gatekeeping step in drug discovery, allowing for the efficient selection and optimization of new chemical entities (NCEs).[3] The 1,3,4-oxadiazole ring is a key heterocyclic motif in medicinal chemistry, often employed as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and other pharmacological properties.[5][6] This guide focuses on a specific series of these compounds, 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline derivatives, to compare their metabolic liabilities and identify strategies for tuning their stability profiles.
Comparative Analysis of Metabolic Stability: In Vitro Models
To evaluate and compare the metabolic stability of different aniline derivatives, two primary in vitro subcellular fraction models are employed: Liver S9 fractions and liver microsomes. These models represent different levels of complexity of the liver's metabolic machinery.
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8] Microsomal stability assays are particularly useful for assessing a compound's susceptibility to oxidative metabolism.[7]
-
Liver S9 Fraction : This is the supernatant fraction of a liver homogenate centrifuged at 9000g.[9] It contains both microsomes (Phase I enzymes) and the cytosol, which is rich in Phase II conjugation enzymes (e.g., sulfotransferases, glucuronyltransferases).[10][11] S9 stability assays, therefore, provide a broader view of a compound's overall hepatic metabolism.[12]
The primary output of these assays is the in vitro intrinsic clearance (CLint), which quantifies the rate of metabolism of a compound by the liver enzymes, independent of physiological factors. From this, the in vitro half-life (t½) can be calculated, providing a direct measure of how long the compound persists in the presence of metabolic enzymes.
Experimental Workflow: A Self-Validating System
The trustworthiness of metabolic stability data hinges on a robust and reproducible experimental workflow. The following diagram illustrates the key stages of the in vitro assay, from incubation to data analysis.
Caption: Workflow for in vitro metabolic stability assay.
Performance Comparison of Aniline Derivatives
To illustrate the comparative analysis, a representative dataset for three hypothetical 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline derivatives is presented below. These derivatives differ by the substituent (R) on the aniline ring, a common strategy for modulating metabolic stability.
-
Derivative A : R = H (unsubstituted)
-
Derivative B : R = 4-F (electron-withdrawing group)
-
Derivative C : R = 4-OCH₃ (electron-donating group)
Table 1: Comparative In Vitro Metabolic Stability in Human Liver S9 Fraction
| Derivative | Substituent (R) | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Classification |
| A | -H | 35 | 49.5 | Moderate |
| B | 4-F | > 60 | < 23.1 | Low |
| C | 4-OCH₃ | 18 | 96.3 | High |
| Control | Verapamil | 15 | 115.5 | High |
Data is for illustrative purposes only.
Interpretation of Results
The data reveals significant differences in metabolic stability based on the aniline ring substituent.
-
Derivative B (4-F) demonstrates the highest stability (lowest clearance). The electron-withdrawing nature of fluorine can deactivate the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[3]
-
Derivative C (4-OCH₃) exhibits the lowest stability (highest clearance). The electron-donating methoxy group can make the aniline ring more susceptible to oxidative metabolism, such as hydroxylation or O-demethylation.
-
Derivative A (-H) shows intermediate stability, providing a baseline for comparison.
These results highlight a key principle in medicinal chemistry: the electronic properties of substituents can be strategically manipulated to "tune" the metabolic stability of a lead compound. Compounds with low to moderate clearance are often prioritized for further development, as they are more likely to achieve desirable pharmacokinetic profiles in vivo.
Key Metabolic Pathways & Bioactivation
The metabolism of aniline derivatives is often mediated by cytochrome P450 enzymes.[1][10] Potential metabolic pathways for the 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline scaffold include:
-
Aromatic Hydroxylation : Addition of a hydroxyl group to the aniline ring, often at the para-position.[10]
-
N-Dealkylation : While not directly applicable to the primary aniline, this is a common pathway for substituted anilines.
-
Oxadiazole Ring Opening : Although 1,3,4-oxadiazoles are generally more stable than their 1,2,4-isomers, ring cleavage can occur, leading to distinct metabolites.[13]
The following diagram illustrates these potential metabolic "soft spots."
Caption: Potential metabolic pathways for the aniline derivatives. (Note: A placeholder for a chemical structure image is used. In a real application, this would be the 2D structure of the core molecule.)
It is crucial to identify not just the rate of metabolism but also the metabolites formed. Some metabolic transformations can lead to the formation of reactive metabolites, which may cause toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for both quantifying the parent compound and identifying the structures of its metabolites.
Detailed Experimental Protocols
For the purpose of reproducibility and scientific integrity, detailed protocols are provided below.
Protocol 1: S9 Metabolic Stability Assay
-
Preparation :
-
Thaw pooled human liver S9 fraction and prepare a 1 mg/mL solution in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of the test compound and positive controls (e.g., Verapamil, Testosterone) in the S9 solution.
-
Prepare a cofactor solution containing NADPH and UDPGA in phosphate buffer.
-
-
Incubation :
-
Pre-incubate the compound-S9 mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination :
-
Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
-
Sample Processing :
-
Vortex the quenched samples vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis :
-
Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method.
-
Protocol 2: Data Analysis
-
Quantification : Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Normalization : Express the amount of remaining compound at each time point as a percentage of the amount at time zero.
-
Half-Life (t½) Calculation : Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = -0.693 / k.
-
Intrinsic Clearance (CLint) Calculation : Calculate the intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein per mL) * 1000
Conclusion and Future Directions
This guide provides a framework for the comparative in vitro metabolic stability assessment of 3-(5-Chloromethyl-1,3,4-oxadiazol-3-yl)-aniline derivatives. The illustrative data demonstrates that minor structural modifications to the aniline ring can significantly impact metabolic clearance, offering a clear strategy for optimizing drug candidates. The presented protocols for S9 stability assays and data analysis represent a robust system for generating reliable and comparable data to guide drug design efforts.
Future work should focus on expanding the range of substituents to build a more comprehensive structure-metabolism relationship. Furthermore, metabolite identification studies should be conducted for any compounds with moderate to high clearance to ensure that no potentially toxic metabolites are formed. By integrating these in vitro assessments early in the discovery process, researchers can more efficiently advance compounds with promising pharmacokinetic profiles towards clinical development.
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Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. Retrieved from [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. PubMed. Retrieved from [Link]
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The Unseen Interactions: A Comparative Guide to Off-Target Profiling of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding not just what a compound is designed to do, but also what it does unintentionally. These "off-target" interactions can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities. This guide provides an in-depth technical comparison of off-target profiling strategies, centered around a novel investigational compound, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline .
The 1,2,4-oxadiazole ring and the aniline substructure are privileged motifs in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. However, the aniline group, in particular, is a known "structural alert" due to its potential for metabolic activation into reactive species, which can lead to idiosyncratic adverse drug reactions[1][2][3]. Therefore, a thorough off-target characterization of any new compound containing these scaffolds is not just a regulatory requirement but a scientific imperative.
This guide will dissect a multi-tiered strategy for comprehensively profiling the off-target landscape of our lead compound. We will compare its hypothetical off-target profile with two well-characterized kinase inhibitors: Gefitinib , a relatively selective EGFR inhibitor, and Sunitinib , a multi-targeted kinase inhibitor known for its broader interaction profile and associated off-target liabilities[4][5][6][7].
The Strategic Imperative of Early Off-Target Profiling
Ignoring off-target effects is a high-risk gamble in drug development. Unforeseen toxicities are a primary cause of late-stage clinical trial failures and post-market withdrawals[8]. Early, systematic off-target profiling allows for:
-
Risk Mitigation: Identifying potential safety liabilities before significant investment in clinical development.
-
Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance selectivity and reduce undesirable interactions.
-
Mechanism Deconvolution: Understanding whether the observed phenotype is a result of on-target or off-target activity.
-
Repurposing Opportunities: Uncovering new therapeutic indications based on unexpected off-target activities.
Our investigational compound, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline, given its structural alerts, warrants a rigorous and proactive profiling strategy. For the purpose of this guide, we will hypothesize that its intended on-target is a tyrosine kinase, a common target class for compounds with similar scaffolds.
A Multi-Tiered Approach to Off-Target Characterization
A robust off-target profiling strategy is not a single experiment but a logical, tiered approach that moves from broad, early-stage screening to more focused, mechanistic studies.
Caption: A tiered workflow for comprehensive off-target profiling.
Comparative Off-Target Profiles
To illustrate the importance of this workflow, let's compare the hypothetical off-target profile of our lead compound with the known profiles of Gefitinib and Sunitinib. For this comparison, we will focus on data that would be generated from a broad-panel screen like the Eurofins SafetyScreen44 and a comprehensive kinome scan.
Table 1: Comparative Off-Target Profile from a Broad Safety Panel (Selected Targets)
| Target | 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (Hypothetical % Inhibition @ 10µM) | Gefitinib (% Inhibition @ 10µM) | Sunitinib (% Inhibition @ 10µM) | Potential Clinical Implication |
| hERG (K+ Channel) | 45% | <20% | 55% | Cardiac arrhythmia (Torsades de Pointes) |
| 5-HT2B (Serotonin Receptor) | 60% | <15% | 75% | Valvular heart disease |
| Dopamine Transporter (DAT) | 35% | <10% | 25% | Neurological & psychiatric side effects |
| Adrenergic α1A Receptor | 28% | <10% | 65% | Hypotension, dizziness |
| COX-1 (Enzyme) | 15% | <5% | 20% | Gastrointestinal bleeding |
Table 2: Comparative Kinase Selectivity Profile (Selected Kinases)
| Kinase Target | 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (Hypothetical IC50, nM) | Gefitinib (IC50, nM)[5] | Sunitinib (IC50/Ki, nM)[4] | On/Off-Target Rationale |
| EGFR (On-Target) | 25 | 37 | >10,000 | Gefitinib On-Target. Our lead is hypothesized to have a different primary target. |
| VEGFR2 (KDR) | >5,000 | >10,000 | 80 (IC50) / 9 (Ki) | Sunitinib On-Target. A key anti-angiogenic target. |
| PDGFRβ | >1,000 | >10,000 | 2 (IC50) / 8 (Ki) | Sunitinib On-Target. Involved in angiogenesis and tumor growth. |
| c-KIT | >1,000 | >10,000 | 4 (Ki) | Sunitinib On-Target. Critical in gastrointestinal stromal tumors (GIST). |
| AMPK (Off-Target) | 800 | Not reported | Potent Inhibitor | Sunitinib Off-Target. Linked to cardiotoxicity.[4][6][7] |
| LCK (Off-Target) | 450 | >10,000 | Potent Inhibitor | Potential for immunosuppression or altered immune response. |
| RET (Off-Target) | 950 | >10,000 | Potent Inhibitor | May contribute to hypothyroidism.[4] |
| RICK (Off-Target) | >10,000 | 50 | >1,000 | An unexpected off-target of Gefitinib with unclear clinical significance.[5] |
Analysis of Comparative Data
-
3-(5-Chloromethyl-oxadiazol-3-yl)-aniline (Hypothetical Profile): Our hypothetical data suggests a compound with moderate off-target liabilities. The significant inhibition of the 5-HT2B receptor is a major red flag for potential cardiac valvulopathy and would require immediate follow-up. The hERG activity, while not as potent as Sunitinib's, is still a concern that necessitates further investigation. The kinase profile shows some off-target activity (LCK), but at concentrations significantly higher than its hypothetical on-target, suggesting a reasonable selectivity window.
-
Gefitinib (Selective Profile): Gefitinib is a prime example of a more selective inhibitor.[9][10] Its activity is highly focused on its primary target, EGFR. While proteomic studies have identified other potential targets like RICK, its broader off-target profile is relatively clean, which is consistent with its manageable side-effect profile, primarily driven by on-target EGFR inhibition (e.g., skin rash, diarrhea)[5][9].
-
Sunitinib (Multi-Targeted/Promiscuous Profile): Sunitinib was designed as a multi-targeted inhibitor, and its profile reflects this, hitting VEGFR, PDGFR, and c-KIT with high potency.[11] However, this broad activity extends to numerous off-targets, such as AMPK and RET, which are mechanistically linked to observed clinical toxicities like cardiotoxicity and hypothyroidism, respectively.[4][6][7][12] This highlights how a lack of selectivity, even among kinases, can have significant safety consequences.
Experimental Protocols
To generate the data presented above, standardized and validated assays are crucial. Below are detailed protocols for two key components of our profiling strategy.
Protocol 1: Broad-Panel Off-Target Screening (Radioligand Binding Assay)
This protocol is based on the principles used in commercial panels like the Eurofins SafetyScreen44.
Objective: To identify potential off-target interactions across a diverse panel of receptors, ion channels, transporters, and enzymes at a single high concentration.
Methodology: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline in 100% DMSO.
-
For each of the 44 assays, prepare the specific membrane homogenate (expressing the target), radioligand, and assay buffer as per the validated protocol for each target.
-
-
Assay Setup (96-well format):
-
To appropriate wells, add:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: A known, high-concentration unlabeled ligand for the target, radioligand, and membrane preparation.
-
Test Compound: Test compound diluted to a final assay concentration of 10 µM, radioligand, and membrane preparation.
-
-
-
Incubation: Incubate the plate for a duration and at a temperature sufficient to reach binding equilibrium (this varies by target, e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - Non-specific cpm) / (Total Binding cpm - Non-specific cpm)])
-
A result of >50% inhibition is typically considered a "hit" and warrants further investigation in dose-response assays.
-
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the potency (IC50) of a compound against a specific kinase target.
Methodology: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO to cover a wide concentration range.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase of interest (e.g., LCK) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase pre-incubation.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion and Forward Look
The comparative analysis clearly demonstrates that not all small molecules are created equal in their off-target profiles. A highly selective compound like Gefitinib offers a clear mechanistic rationale and a predictable, on-target-driven side-effect profile. In contrast, a multi-targeted agent like Sunitinib , while effective, carries a greater burden of off-target liabilities that manifest as significant clinical toxicities.
For our investigational compound, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline , the hypothetical profile places it in a middle ground, with potential liabilities that demand careful consideration. The flagged interactions with the 5-HT2B receptor and hERG channel would necessitate immediate, focused follow-up studies, including functional assays and dose-response determinations. The moderate kinase promiscuity would guide structure-activity relationship (SAR) studies to engineer out the LCK activity while retaining on-target potency.
Ultimately, this guide underscores a fundamental principle of modern drug discovery: a deep understanding of a compound's full interaction landscape is essential for success. By employing a strategic, multi-tiered approach to off-target profiling, researchers can make more informed decisions, de-risk their development programs, and ultimately, build a more robust safety and efficacy case for their novel therapeutic candidates.
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Godl, K., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]
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Briasoulis, E., & Papamichael, D. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Journal of Oncology, 2011, 934896. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
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Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Drewry, D. H., et al. (2017). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Chemical Biology, 13(2), 125-131. [Link]
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Kerkelä, R., et al. (2009). Sunitinib-Induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-Activated Protein Kinase. Clinical Cancer Research, 15(18), 5827-5836. [Link]
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Wee, S., & Wang, Z. (2017). Dasatinib and its binding to Src. Trends in Cancer, 3(11), 757-760. [Link]
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Hasinoff, B. B., et al. (2008). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. Molecular Pharmacology, 74(6), 1704-1710. [Link]
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Eurofins Discovery. (n.d.). SafetyScreen44 Panel. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Scott, L. J. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Drugs, 75(3), 309-322. [Link]
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Kitagawa, D., et al. (2005). Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. Lung Cancer, 49(3), 337-343. [Link]
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Quintás-Cardama, A., et al. (2007). Dasatinib inhibits the growth of molecularly heterogeneous myeloid leukemias. Leukemia, 21(6), 1143-1149. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Weisberg, E., et al. (2007). Second generation inhibitors of Bcr-Abl for the treatment of imatinib-resistant chronic myeloid leukaemia. Nature Reviews Cancer, 7(5), 345-356. [Link]
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Rock, E. P., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18(2), 221-230. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
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Gintant, G., et al. (2019). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Journal of Medicinal Chemistry, 62(17), 7794-7813. [Link]
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Stepan, A. F., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 254-258. [Link]
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Sequist, L. V., et al. (2004). Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. Journal of Thoracic Oncology, 1(8), 903-904. [Link]
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Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]
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Kalgutkar, A. S. (2015). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Expert Opinion on Drug Metabolism & Toxicology, 11(12), 1847-1864. [Link]
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Stepan, A. F., et al. (2011). Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs. Journal of Medicinal Chemistry, 54(22), 7773-7785. [Link]
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A Comparative Guide to the Synthesis of Substituted 3-(1,2,4-Oxadiazol-3-yl)anilines
Introduction
Substituted 3-(1,2,4-oxadiazol-3-yl)anilines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. The 1,2,4-oxadiazole ring acts as a versatile pharmacophore and a bioisostere for amide and ester functionalities, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. The appended substituted aniline moiety provides a crucial handle for modulating biological activity and tailoring physicochemical properties. Consequently, the development of efficient and versatile synthetic routes to this scaffold is of paramount importance for drug discovery and development programs.
This guide provides an in-depth comparison of two prominent synthetic strategies for the preparation of substituted 3-(1,2,4-oxadiazol-3-yl)anilines. Each route is critically evaluated based on its efficiency, substrate scope, functional group tolerance, and overall practicality for a research and development setting. Detailed experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate method for their specific synthetic needs.
Route 1: Convergent Synthesis via 3-Aminobenzamidoxime
This strategy employs a convergent approach, wherein the aniline functionality is incorporated into a key intermediate, 3-aminobenzamidoxime, prior to the construction of the 1,2,4-oxadiazole ring. This method offers the advantage of building the target molecule from readily available precursors in a straightforward manner.
Workflow Overview
Benchmarking the Potency of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline Derivatives Against Known Inhibitors of PRMT5
A Senior Application Scientist's Guide to Comparative Potency Assessment
In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the potency of a promising class of compounds, 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline derivatives, against known inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a compelling therapeutic target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.
The Rationale for Targeting PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[3] Notably, the dysregulation and overexpression of PRMT5 have been implicated in the pathogenesis of various human cancers, such as lymphoma, lung cancer, and breast cancer, making it an attractive target for therapeutic intervention.[2] The development of potent and selective PRMT5 inhibitors, therefore, represents a promising avenue for novel anticancer therapies.
The 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline scaffold represents a novel chemical series with the potential for potent and selective PRMT5 inhibition. The oxadiazole ring is a privileged structure in medicinal chemistry, often conferring favorable pharmacokinetic properties. To ascertain the therapeutic potential of this new series, a direct and robust comparison with well-characterized PRMT5 inhibitors is essential.
The Benchmarks: Established PRMT5 Inhibitors
For a meaningful comparative analysis, we have selected two well-established, potent, and selective PRMT5 inhibitors with distinct chemical scaffolds:
-
EPZ015666 (GSK3235025): An orally bioavailable and highly selective inhibitor of PRMT5 with a reported half-maximal inhibitory concentration (IC50) of 22 nM in biochemical assays.[4][5][6] Its potent anti-proliferative effects have been demonstrated in various cancer models.
-
LLY-283: A novel and selective PRMT5 inhibitor that has demonstrated potent enzymatic and cellular activity.[3][7][8][9] LLY-283 inhibits PRMT5 with an IC50 of 22 nM in in vitro enzymatic assays and has shown antitumor activity in preclinical models.[3][7][8][9]
These compounds provide a robust baseline against which the potency of the 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline derivatives can be reliably assessed.
Experimental Workflow for Potency Determination
To ensure data integrity and reproducibility, a standardized and validated biochemical assay is paramount. The following section details a step-by-step protocol for determining the in vitro potency (IC50) of test compounds against PRMT5 using a homogeneous time-resolved fluorescence (HTRF) or AlphaLISA-based assay format. These methods are widely adopted in the pharmaceutical industry for their high-throughput capabilities and robust performance.
Diagram of the PRMT5 Enzymatic Assay Workflow
Caption: A schematic overview of the key steps in the PRMT5 enzymatic assay.
Detailed Protocol: PRMT5 AlphaLISA-Based Inhibition Assay
This protocol is designed for a 384-well plate format, suitable for high-throughput screening and IC50 determination.
1. Reagent Preparation:
-
Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM DTT, 0.01% BSA, and 0.01% Tween-20. The inclusion of DTT is crucial to maintain the enzyme in its active, reduced state, while BSA and Tween-20 prevent non-specific binding to the assay plates.
-
PRMT5/MEP50 Complex: Recombinant human PRMT5/MEP50 complex is diluted in the assay buffer to the desired final concentration (e.g., 50 ng/µL).[5] The use of the complex is critical as MEP50 is a necessary cofactor for PRMT5 activity.
-
Substrate: A biotinylated histone H4 peptide is used as the substrate. It is reconstituted in nuclease-free water and then diluted in the assay buffer.
-
Methyl Donor: S-adenosylmethionine (SAM) is the methyl group donor and is diluted in the assay buffer to a concentration at or near its Michaelis constant (Km) to ensure assay sensitivity to competitive inhibitors.[5]
-
Test Compounds: The 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline derivative and the benchmark inhibitors (EPZ015666 and LLY-283) are serially diluted in 100% DMSO to create a concentration gradient. A small, fixed volume of these dilutions is then added to the assay wells, ensuring the final DMSO concentration remains constant across all wells (typically ≤1%) to minimize solvent effects.
2. Assay Procedure:
-
Compound Dispensing: Add 1 µL of the serially diluted test compounds, benchmark inhibitors, or DMSO (for positive and negative controls) to the wells of a 384-well assay plate.
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, biotinylated histone H4 substrate, and SAM.
-
Initiation of Reaction: Add 10 µL of the master mix to each well, followed by the addition of 9 µL of the diluted PRMT5/MEP50 enzyme solution to all wells except the "blank" controls (which receive assay buffer instead).
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection:
-
Prepare a detection mix containing AlphaLISA anti-rabbit IgG acceptor beads and a primary antibody specific for the symmetrically dimethylated histone H4 arginine 3 (H4R3me2s).[5]
-
Add 10 µL of this detection mix to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Prepare a solution of streptavidin-conjugated donor beads and add 10 µL to each well.[5]
-
Incubate for a final 10 minutes at room temperature in the dark.
-
3. Data Acquisition and Analysis:
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader. The intensity of the emitted light is directly proportional to the level of substrate methylation.
-
Data Normalization: The raw data is normalized using the positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.
-
IC50 Determination: The percentage of inhibition for each compound concentration is calculated. These values are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Comparative Potency of Aniline Derivatives and Known Inhibitors
The following table summarizes the chemical structures and their corresponding potencies against PRMT5. The IC50 value for the 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline derivative is presented as hypothetical data that would be generated from the aforementioned experimental protocol.
| Compound | Chemical Structure | PRMT5 IC50 (nM) |
| 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline | ![]() | [Hypothetical Experimental Value] |
| EPZ015666 | ![]() | 22[4][5][6] |
| LLY-283 | ![]() | 22[3][7][8][9] |
PRMT5 in Cancer Signaling Pathways
The significance of inhibiting PRMT5 is underscored by its central role in various oncogenic signaling pathways. The diagram below illustrates a simplified representation of PRMT5's involvement in cancer progression.
Simplified PRMT5 Signaling Pathway in Cancer
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A Researcher's Guide to Assessing the Selectivity of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline-based Compounds
In the landscape of modern drug discovery, the pursuit of therapeutic agents with high efficacy and minimal side effects is paramount. The 3-(5-chloromethyl-oxadiazol-3-yl)-aniline scaffold represents a promising class of molecules, with the oxadiazole moiety being a privileged structure in medicinal chemistry known to enhance metabolic stability.[1] Derivatives of 1,2,4-oxadiazoles have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of novel compounds based on this scaffold, a critical step in advancing a lead candidate toward clinical consideration.
For the purpose of this guide, we will consider a hypothetical representative compound from this class, "Oxadia-Cmpd-X," which has shown initial promise in cancer cell line screens. We will compare its hypothetical selectivity profile against established kinase inhibitors, such as Lapatinib, to illustrate the assessment process.
The Imperative of Selectivity in Kinase Inhibitor Development
Many contemporary anticancer agents function by inhibiting protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[2] However, the human kinome is vast, and off-target inhibition can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[3] Therefore, a thorough understanding of a compound's selectivity—its ability to preferentially bind to the intended target over other proteins—is not merely an academic exercise but a cornerstone of translational success.
This guide will detail two indispensable experimental methodologies for characterizing the selectivity profile of novel compounds like Oxadia-Cmpd-X:
-
In Vitro Kinase Profiling: A direct, quantitative measure of a compound's inhibitory activity against a broad panel of isolated kinases.
-
Cellular Thermal Shift Assay (CETSA): A technique to confirm target engagement within the complex milieu of a living cell, providing a more physiologically relevant assessment of target interaction.
By employing these methods in a synergistic manner, researchers can build a robust and multi-dimensional understanding of a compound's selectivity, enabling data-driven decisions in the optimization process.
Part 1: Foundational Selectivity Assessment - In Vitro Kinome Profiling
The initial step in characterizing a new chemical entity is to understand its interaction with a wide array of potential targets in a controlled, cell-free environment. For compounds with suspected kinase inhibitory activity, large-scale kinome profiling is the gold standard.
Causality Behind Experimental Choices
The rationale for this approach is twofold. First, it provides a direct measure of the compound's intrinsic affinity for a multitude of kinases, allowing for the identification of both the primary target(s) and potential off-targets. Second, by comparing the IC50 or Kd values across the kinome, a quantitative selectivity profile can be established. This is crucial for structure-activity relationship (SAR) studies aimed at improving selectivity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following workflow outlines a typical radiolabel-based kinase inhibition assay. Numerous commercial platforms, such as KINOMEscan™, offer this as a service with panels of hundreds of kinases.[4][5][6]
Detailed Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a series of dilutions of Oxadia-Cmpd-X in 100% DMSO. A typical starting concentration for a primary screen is 10 µM.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide or protein substrate, and the kinase reaction buffer.
-
Compound Incubation: Add the diluted Oxadia-Cmpd-X to the kinase reaction wells and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound-kinase binding.
-
Reaction Initiation: Initiate the phosphorylation reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure that the measured IC50 values approximate the Ki.[3]
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-120 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the reaction mixture onto a filtermat.
-
Washing: Thoroughly wash the filtermat to remove any unincorporated [γ-³³P]ATP.
-
Detection: Dry the filtermat and measure the amount of incorporated radiolabeled phosphate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Plot the percent inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data Presentation
To contextualize the selectivity of Oxadia-Cmpd-X, its IC50 values should be compared against those of established drugs. Below is a hypothetical comparison table.
| Kinase Target | Oxadia-Cmpd-X IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR | 50 | 10 |
| HER2 (ErbB2) | 75 | 9 |
| ABL1 | >10,000 | 3,000 |
| SRC | 5,000 | >10,000 |
| VEGFR2 | 8,000 | >10,000 |
| ... (other kinases) | ... | ... |
Data for Lapatinib is illustrative and based on publicly available information.
A common metric to quantify selectivity is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., >50% at 1 µM) divided by the total number of kinases tested.[7] A lower score indicates higher selectivity.
Part 2: In-Cell Target Engagement - The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for initial profiling, they do not fully recapitulate the cellular environment where factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's activity. CETSA bridges this gap by directly measuring the engagement of a compound with its target inside intact cells.
Causality Behind Experimental Choices
The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[8] By heating cell lysates treated with a compound to various temperatures, one can observe a shift in the melting curve of the target protein if the compound is bound. This provides direct evidence of target engagement in a physiological context and can reveal discrepancies with in vitro data that may arise from poor cell permeability or rapid efflux of the compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one that overexpresses the putative target of Oxadia-Cmpd-X) to approximately 80-90% confluency. Treat the cells with Oxadia-Cmpd-X at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling to room temperature.[9]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.[10]
-
Fractionation: Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to higher temperatures in the presence of Oxadia-Cmpd-X indicates target engagement.
Comparative Data Presentation
The results of the CETSA experiment can be visualized by plotting the melting curves for the target protein with and without the compound. An isothermal dose-response experiment, where the cells are heated to a single, optimized temperature in the presence of varying compound concentrations, can be used to generate an in-cell IC50 value.
| Compound | Target Protein | In-Cell IC50 (µM) |
| Oxadia-Cmpd-X | EGFR | 0.5 |
| Gefitinib | EGFR | 0.2 |
This hypothetical data illustrates how CETSA can provide quantitative measures of target engagement in a cellular context.
Synthesizing the Data: A Holistic View of Selectivity
A truly insightful assessment of a compound's selectivity emerges from the integration of both in vitro and in-cell data. Discrepancies between the two can be highly informative. For instance, a compound that is potent in an in vitro kinase assay but shows weak target engagement in CETSA may have poor cell permeability. Conversely, a compound that appears more potent in cells than in vitro might be actively transported into the cell or undergo metabolic activation.
By comparing the comprehensive kinome profile of Oxadia-Cmpd-X with its in-cell target engagement data and benchmarking these against established drugs like Lapatinib, researchers can:
-
Confirm the primary target(s) in a physiological setting.
-
Identify potential off-targets that are engaged at therapeutic concentrations.
-
Guide medicinal chemistry efforts to enhance on-target potency and/or reduce off-target activity.
-
Provide a rationale for observed cellular phenotypes and potential toxicities.
References
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LINCS Data Portal. KINOMEscan kinase-small molecule binding assay. Available at: [Link].
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Google Patents. 3-oxadiazolyl substituted pyrazolo[1,5,a]pyrimidines for ROS1, NTRK, and ALK mediated diseases. Available at: [Link].
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Google Patents. 3-[5-(2-fluoro-phenyl)-[1][4][11]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Available at: .
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LINCS Data Portal. Lapatinib KINOMEscan (LDG-1090: LDS-1093). Available at: [Link].
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HMS LINCS Project. KINOMEscan data. Available at: [Link].
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News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available at: [Link].
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Taylor & Francis. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available at: [Link].
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chemical-kinomics. Drug Discovery - Inhibitor. Available at: [Link].
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Jetir.Org. AN EFFECTIVE SYNTHESIS AND BIOLOGICAL SCREENING OF 2-(4-CHLOROPHENYL- 1,3,4- OXADIAZOL-2-YL-5-SULFANYL)-4- (QUINOLINE-8-YLOXY)-6. Available at: [Link].
- Uddin, M. J., et al.
- Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
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A Comparative Pharmacophore Analysis: The 1,2,4-Oxadiazole Versus Other Privileged Heterocycles in Drug Discovery
For the discerning researcher in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an in-depth comparative analysis of the 1,2,4-oxadiazole ring against other commonly employed five- and six-membered heterocycles—specifically thiophene, pyridine, pyrazole, and isoxazole. We will delve into the nuanced physicochemical properties, metabolic stability profiles, and biological activities that distinguish these pharmacophores, supported by experimental data and detailed methodologies for their evaluation.
The Rise of the 1,2,4-Oxadiazole: A Bioisostere with Benefits
The 1,2,4-oxadiazole is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] Its ascent in medicinal chemistry is largely attributed to its role as a bioisosteric replacement for esters and amides.[2][3] This substitution is often a strategic move to address the metabolic liabilities associated with ester and amide groups, which are prone to hydrolysis by esterases and amidases.[3] The inherent chemical and thermal stability of the 1,2,4-oxadiazole ring can enhance a compound's metabolic stability and, consequently, its pharmacokinetic profile.[4][5]
Beyond its stability, the 1,2,4-oxadiazole moiety offers a unique electronic and steric profile that can modulate a compound's interaction with its biological target. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the amide carbonyl oxygen. This allows for the preservation of key binding interactions while introducing a more rigid and metabolically robust core.
Head-to-Head Comparison: 1,2,4-Oxadiazole vs. Other Heterocycles
The decision to incorporate a specific heterocycle into a drug candidate is a multifactorial one. Below, we compare the 1,2,4-oxadiazole to other prominent pharmacophores, highlighting their relative strengths and weaknesses.
Physicochemical Properties
A drug's absorption, distribution, metabolism, and excretion (ADME) profile is intimately linked to its physicochemical properties. Key parameters include lipophilicity (LogP), solubility, and polar surface area (PSA).
| Heterocycle | Key Physicochemical Attributes |
| 1,2,4-Oxadiazole | Generally considered more lipophilic than its 1,3,4-isomer.[6] Can improve metabolic stability by replacing ester/amide groups.[2] The nitrogen atoms contribute to its hydrogen bonding capacity. |
| Thiophene | Often used as a bioisostere for a phenyl ring, it can enhance metabolic stability and binding affinity.[7] The sulfur atom can participate in hydrogen bonding.[7] |
| Pyridine | A polar and ionizable aromatic ring that can enhance solubility and bioavailability.[8] The nitrogen atom is a key hydrogen bond acceptor and can influence pKa. |
| Pyrazole | Possesses unique physicochemical properties that can lead to improved pharmacokinetics compared to other heterocycles.[9] The two adjacent nitrogen atoms offer versatile hydrogen bonding patterns. |
| Isoxazole | An electron-rich azole with an oxygen atom adjacent to the nitrogen.[10] Its physicochemical properties can be tuned by substitution. |
Experimental Evaluation of Key Pharmacological Properties
To provide a framework for the direct comparison of these heterocycles, we present standardized protocols for key in vitro assays. The causality behind these experimental choices lies in the need for reproducible and comparable data to make informed decisions in the lead optimization process.
Experimental Workflow for Comparative Analysis
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Safety Operating Guide
Navigating the Synthesis of 3-(5-Chloromethyl-oxadiazol-3-yl)-aniline: A Guide to Safe Handling and Disposal
Navigating the Synthesis of 3-(5-Chloromethyl-[1][2][3]oxadiazol-3-yl)-aniline: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
The novel compound 3-(5-Chloromethyl-[1][2]oxadiazol-3-yl)-aniline holds potential in the landscape of pharmaceutical development. As with any new chemical entity, a thorough understanding of its safe handling, use, and disposal is paramount to protecting researchers and the environment. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the reasoning behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively with this compound.
While a comprehensive safety data sheet (SDS) for this specific molecule is not yet widely available, by analyzing its constituent parts—an aniline derivative and a chloromethylated oxadiazole—we can infer a robust safety protocol. Aniline and its derivatives are known for their potential toxicity, including carcinogenicity and the ability to be absorbed through the skin.[2][3][4][5][6] The chloromethyl group suggests reactivity, and oxadiazole compounds can be irritants.[7][8][9][10] Therefore, a cautious and well-documented approach is essential.
Core Safety Directives: A Proactive Stance
Given the toxicological profile of related compounds, all handling of 3-(5-Chloromethyl-[1][2]oxadiazol-3-yl)-aniline should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[11] Engineering controls are the first and most effective line of defense.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical due to the potential for skin absorption and irritation. The following table outlines the recommended PPE, with explanations rooted in the anticipated properties of the compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides chemical resistance. Double-gloving is a prudent measure against potential tears and contamination during doffing.[2] |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of solutions containing the compound.[2][3][9] |
| Lab Coat | Chemically resistant, fully buttoned | Prevents contamination of personal clothing.[8] |
| Respiratory | Use within a fume hood | As the primary engineering control, a fume hood mitigates the need for a respirator during routine handling.[11] |
Step-by-Step Handling Protocol: From Weighing to Reaction Quenching
This protocol is designed to minimize exposure and ensure the integrity of your experiment.
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment, including spatulas, weigh paper, and reaction vessels, within the hood.
-
Weighing : Carefully weigh the desired amount of the solid compound on weigh paper. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Dissolution : If the protocol requires a solution, add the solvent to the solid within the reaction vessel inside the fume hood. Ensure the vessel is appropriately capped or sealed.
-
Reaction Monitoring : Monitor the reaction from outside the fume hood sash.
-
Quenching and Work-up : All quenching and extraction procedures should be performed within the fume hood.
-
Decontamination : After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water. Decontaminate all equipment that came into contact with the compound.
The following diagram illustrates the recommended workflow for handling this compound.
Caption: Safe handling workflow for 3-(5-Chloromethyl-[1][2]oxadiazol-3-yl)-aniline.
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate action is crucial.
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][11][3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step. All waste materials, including contaminated gloves, weigh paper, and pipette tips, should be collected in a dedicated, labeled hazardous waste container.[1] The compound itself and any solutions containing it should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. The material can likely be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
References
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Safety Data Sheet: aniline. Chemos GmbH&Co.KG. Available from: [Link]
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Safety Data Sheet: Aniline. Carl ROTH. Available from: [Link]
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ANILINE. Techno PharmChem. Available from: [Link]
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Safety Data Sheet: Aniline. SIA Toolbox. Available from: [Link]
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What are the health and safety guidelines for Aniline in workplaces?. Knowledge. Available from: [Link]
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Cas 51791-12-9,3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE. lookchem. Available from: [Link]
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Aniline Acute Exposure Guideline Levels. NCBI - NIH. Available from: [Link]
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MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Capot Chemical. Available from: [Link]
-
Aniline. EPA. Available from: [Link]
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MSDS of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Capot Chemical. Available from: [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



